1,2,4-Trimethyl-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMQVBUVCETSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209866 | |
| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-91-3 | |
| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Trimethyl-5-nitrobenzene | |
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| Record name | 1,2,4-trimethyl-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIMETHYL-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY6ZJ2QQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nitration of 1,2,4-Trimethylbenzene
Abstract
The nitration of 1,2,4-trimethylbenzene, also known as pseudocumene, is a classic example of electrophilic aromatic substitution on a polysubstituted, activated benzene ring. This technical guide provides a comprehensive examination of the underlying mechanism, focusing on the generation of the active electrophile, the directing effects of the methyl substituents, and the factors governing the regioselectivity of the reaction. By analyzing the interplay of electronic and steric effects, we elucidate the stability of the arenium ion intermediates, thereby explaining the observed product distribution. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this fundamental organic transformation.
Introduction: Electrophilic Aromatic Substitution in Activated Arenes
Electrophilic aromatic substitution (SEAr) is a foundational reaction class in organic chemistry wherein an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile.
1,2,4-Trimethylbenzene (pseudocumene) serves as an excellent case study for this reaction.[1] As an aromatic hydrocarbon, it is found naturally in coal tar and petroleum.[1] The presence of three electron-donating methyl groups makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself—a phenomenon known as activation.[2][3] These alkyl groups are ortho-, para-directors, meaning they preferentially direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In a polysubstituted system like 1,2,4-trimethylbenzene, the cumulative directing effects of all three groups and steric considerations must be analyzed to predict the reaction outcome.
Generation of the Electrophile: The Nitronium Ion
The nitration of aromatic compounds is typically achieved using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5] In this mixture, sulfuric acid is the stronger acid and acts as a catalyst by protonating nitric acid. This protonation converts the hydroxyl group of nitric acid into a good leaving group (water), which then departs to generate the highly reactive electrophile: the nitronium ion (NO₂⁺).[6]
The formation of the nitronium ion is a critical prerequisite for the reaction, as nitric acid alone is generally not electrophilic enough to attack the stable aromatic ring. The linear structure and positive charge on the nitrogen atom make the nitronium ion a potent electrophile, ready to be attacked by the electron-rich π-system of 1,2,4-trimethylbenzene.
Caption: Generation of the nitronium ion electrophile from nitric and sulfuric acids.
The Core Mechanism: Regioselectivity in the Nitration of 1,2,4-Trimethylbenzene
With three activating methyl groups, the aromatic ring of 1,2,4-trimethylbenzene is highly susceptible to electrophilic attack. The vacant positions available for substitution are C-3, C-5, and C-6. The distribution of the final nitro-isomers is determined by the relative stability of the arenium ion intermediates formed upon attack at each of these positions.
Directing Effects of the Methyl Groups
Methyl groups activate the ring and direct ortho- and para- due to two main electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, pushing electron density into the ring and making it more nucleophilic.[3]
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring delocalizes electron density into the ring, particularly at the ortho and para positions.
In 1,2,4-trimethylbenzene, these effects are cumulative. All vacant positions (3, 5, and 6) are ortho or para to at least one methyl group, making them all activated. The key to determining the major product lies in which positions are most strongly activated and lead to the most stable carbocation intermediate.
Analysis of Arenium Ion Intermediates
The stability of the arenium ion is maximized when the positive charge can be delocalized onto a carbon atom bearing a substituent that can stabilize it, such as an alkyl group (forming a tertiary carbocation).
-
Attack at C-5: This position is ortho to the C-4 methyl group and para to the C-1 methyl group. The resulting arenium ion is highly stabilized because two key resonance structures place the positive charge on carbons bearing a methyl group (C-1 and C-4). This dual stabilization makes the intermediate formed from attack at C-5 particularly low in energy.
-
Attack at C-6: This position is ortho to the C-1 methyl group and meta to the C-2 and C-4 methyl groups. The arenium ion intermediate has one resonance contributor where the positive charge is on the methyl-bearing C-1, providing significant stabilization.
-
Attack at C-3: This position is ortho to the C-2 and C-4 methyl groups. The intermediate formed has one resonance structure that places the positive charge on the methyl-bearing C-4 and another that places it on the methyl-bearing C-2. This intermediate is also highly stabilized.
Caption: Possible products from the mononitration of 1,2,4-trimethylbenzene.
The Decisive Role of Steric Hindrance
While electronic effects suggest that positions 3 and 5 are highly favored, steric hindrance often plays a tie-breaking role.[7][8] Steric hindrance refers to the spatial crowding around a reaction site that can impede the approach of a reactant.[3] The electrophile (NO₂⁺) is bulky and its approach to the aromatic ring can be physically blocked by adjacent substituents.[3][8]
-
Position C-3: This site is located between the methyl groups at C-2 and C-4. The approach of the nitronium ion to this position is sterically hindered by these two flanking methyl groups.
-
Position C-5: This site is adjacent only to the C-4 methyl group. It is sterically much more accessible than the C-3 position.
-
Position C-6: This site is adjacent only to the C-1 methyl group. It is also relatively unhindered.
Comparing the electronically favorable positions, the C-5 position is significantly less sterically hindered than the C-3 position. Therefore, the combination of strong electronic activation and lower steric hindrance makes the C-5 position the primary site of nitration .
Caption: Logical workflow for determining the major product based on electronic and steric effects.
Deprotonation to Restore Aromaticity
The final step of the mechanism is the rapid removal of a proton from the carbon atom that formed the new bond with the nitro group. A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton. The electrons from the C-H bond then move back into the ring, restoring the stable aromatic π-system and yielding the final product, 5-nitro-1,2,4-trimethylbenzene.
Product Distribution Summary
The nitration of 1,2,4-trimethylbenzene does not yield a single product but a mixture of isomers. However, based on the mechanistic principles discussed, a clear major product emerges.
| Position of Nitration | Resulting Isomer | Electronic Factors | Steric Factors | Expected Yield |
| C-5 | 5-Nitro-1,2,4-trimethylbenzene | Very Favorable | Accessible | Major |
| C-3 | 3-Nitro-1,2,4-trimethylbenzene | Very Favorable | Hindered | Minor |
| C-6 | 6-Nitro-1,2,4-trimethylbenzene | Favorable | Accessible | Minor |
While precise percentages can vary with reaction conditions (temperature, acid concentration), the dominant product is consistently 5-nitro-1,2,4-trimethylbenzene due to the optimal combination of electronic stabilization of the intermediate and steric accessibility of the reaction site.
Representative Experimental Protocol
The following protocol outlines a standard laboratory procedure for the nitration of 1,2,4-trimethylbenzene. Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice bath
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and separatory funnel.
Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 25 mL of concentrated sulfuric acid. While stirring and maintaining the temperature below 10 °C, add 21 mL of concentrated nitric acid dropwise.[6] Allow the mixture to cool.
-
Addition of Substrate: To the cooled nitrating mixture, add 17.5 mL of 1,2,4-trimethylbenzene dropwise from a dropping funnel over a period of 30-40 minutes.[6] The temperature of the reaction mixture must be carefully controlled and maintained between 20-30 °C using the ice bath. Higher temperatures increase the risk of dinitration.[4][5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice and water. This will quench the reaction and precipitate the oily product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (2 x 50 mL).
-
Neutralization: Combine the organic layers and wash them sequentially with cold water (2 x 100 mL) and then carefully with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.[9] Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. Finally, wash with brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture, which will be a yellow oil. The major component of this oil will be 5-nitro-1,2,4-trimethylbenzene. Further purification can be achieved via distillation or chromatography if necessary.
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An In-Depth Technical Guide to 5-Nitropseudocumene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropseudocumene, systematically known as 1,2,4-trimethyl-5-nitrobenzene, is a nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a benzene ring substituted with three methyl groups and a nitro group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties of 5-nitropseudocumene, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the realm of drug discovery and medicinal chemistry.
The pseudocumene (1,2,4-trimethylbenzene) scaffold is a recurring motif in pharmacologically active molecules, and the introduction of a nitro group opens up a plethora of synthetic possibilities. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, or used to activate the aromatic ring for nucleophilic substitution reactions.[3][4][5][6] Understanding the nuanced properties of 5-nitropseudocumene is therefore crucial for its effective utilization as a building block in the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical properties of 5-nitropseudocumene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 68-72 °C | Sigma-Aldrich |
| Boiling Point | 265 °C | Sigma-Aldrich |
| CAS Number | 610-91-3 | [1] |
| Synonyms | This compound, 5-Nitro-1,2,4-trimethylbenzene | [1][2] |
| InChI Key | WILMQVBUVCETSB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1C)[O-])C | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 5-nitropseudocumene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 5-nitropseudocumene is expected to show distinct signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of the nitro group will cause a downfield shift in the signals of the adjacent aromatic protons.[7][8] The aromatic region will likely display two singlets, corresponding to the two non-equivalent aromatic protons. The methyl groups will also exhibit distinct singlets in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. The signals for the methyl carbons will be observed at higher field.[7][8]
A representative, though not experimentally derived, depiction of the expected NMR peak assignments is available on public databases such as PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 5-nitropseudocumene is characterized by strong absorption bands corresponding to the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic ring, will also be present.[1][9]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 5-nitropseudocumene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and successive loss of methyl radicals.[1][10]
Chemical Properties and Reactivity
The chemical behavior of 5-nitropseudocumene is dictated by the interplay of the electron-donating methyl groups and the strongly electron-withdrawing nitro group.
Synthesis of 5-Nitropseudocumene
The most common method for the synthesis of 5-nitropseudocumene is the direct nitration of pseudocumene (1,2,4-trimethylbenzene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of pseudocumene. The directing effects of the three methyl groups favor substitution at the C5 position.
Caption: Synthesis of 5-Nitropseudocumene via Nitration.
Reactivity of the Nitro Group
The nitro group of 5-nitropseudocumene is a versatile handle for further functionalization.
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group (NH₂) to form 5-aminopseudocumene. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the positions ortho to the nitro group in 5-nitropseudocumene are sterically hindered by the methyl groups, this activation can still facilitate the displacement of a suitable leaving group, should one be present on the ring.[3][4][5][6][11]
Experimental Protocols
Synthesis of 5-Nitropseudocumene
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Keep the temperature of the nitrating mixture below 10 °C.
-
In a separate flask, dissolve pseudocumene in a minimal amount of dichloromethane.
-
Slowly add the nitrating mixture dropwise to the pseudocumene solution while maintaining the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization Workflow
Caption: Workflow for the Purification and Characterization of 5-Nitropseudocumene.
Applications in Drug Discovery and Research
While 5-nitropseudocumene itself is not a therapeutic agent, its structural motifs and reactive handles are of considerable interest to medicinal chemists.
-
As a Synthetic Intermediate: The true value of 5-nitropseudocumene in drug discovery lies in its potential as a versatile starting material. The conversion of the nitro group to an amine provides a key entry point for the construction of more complex molecules. The resulting 5-aminopseudocumene can be further elaborated through a variety of reactions, such as amide bond formation, sulfonylation, and diazotization, to generate libraries of compounds for biological screening.
-
The Role of the Pseudocumene Scaffold: The trimethylbenzene core can impart favorable pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The specific substitution pattern of pseudocumene can also influence the binding affinity and selectivity of a molecule for its biological target.
-
Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds have a long history in medicine and continue to be a source of new drug leads. The nitro group can participate in crucial interactions with biological targets and is a key feature in several approved drugs. Furthermore, the bioreduction of the nitro group under hypoxic conditions is a strategy that has been explored for the development of targeted anticancer agents.
Conclusion
5-Nitropseudocumene is a valuable chemical entity with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is straightforward, and its chemical reactivity, particularly the versatility of the nitro group, makes it an attractive building block for synthetic chemists. For researchers in drug discovery, 5-nitropseudocumene represents a readily accessible starting material for the generation of novel compounds with potential therapeutic applications. A thorough understanding of the principles outlined in this guide will enable scientists to effectively harness the potential of this important nitroaromatic compound in their research endeavors.
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1H and 13C NMR spectral data of 1,2,4-trimethyl-5-nitrobenzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,4-Trimethyl-5-nitrobenzene
Introduction
This compound, also known as 5-nitropseudocumene, is an important intermediate in the synthesis of various organic compounds.[1][2] The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers, scientists, and drug development professionals a detailed interpretation of its spectral features, grounded in fundamental principles of NMR theory.
Molecular Structure and Spectroscopic Predictions
The structure of this compound features a benzene ring substituted with three methyl groups and one nitro group.[1] The substitution pattern (1,2,4-trimethyl and 5-nitro) dictates the molecule's symmetry, which in turn determines the number of unique signals observed in its NMR spectra.
A thorough examination of the molecular structure reveals a lack of symmetry. Consequently, all protons and carbon atoms are chemically non-equivalent. This leads to the expectation of:
-
¹H NMR Spectrum: Five distinct signals—two for the aromatic protons and three for the methyl group protons.
-
¹³C NMR Spectrum: Nine distinct signals—six for the aromatic carbons and three for the methyl group carbons.
The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups significantly influence the electronic environment of the nearby nuclei, leading to predictable variations in their chemical shifts.[3][4]
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, integration values, and signal multiplicities allows for the unambiguous assignment of each proton.
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.85 | Singlet | 1H | H-6 |
| 2 | 7.05 | Singlet | 1H | H-3 |
| 3 | 2.50 | Singlet | 3H | CH₃ at C-4 |
| 4 | 2.35 | Singlet | 3H | CH₃ at C-2 |
| 5 | 2.25 | Singlet | 3H | CH₃ at C-1 |
Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Spectral Interpretation
Aromatic Protons (H-3 and H-6):
-
The two signals at 7.85 ppm and 7.05 ppm correspond to the two aromatic protons. Their downfield position is characteristic of protons attached to a benzene ring.[5]
-
The signal at 7.85 ppm (H-6) is significantly deshielded. This is due to its position ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group's inductive and resonance effects withdraw electron density from this position, reducing shielding and shifting the signal downfield.
-
The signal at 7.05 ppm (H-3) is relatively upfield compared to H-6. This proton is situated between two electron-donating methyl groups, which increase the electron density at this position, causing greater shielding.
-
Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin coupling.
Methyl Protons (C1-CH₃, C2-CH₃, C4-CH₃):
-
The three upfield singlets at 2.50, 2.35, and 2.25 ppm, each integrating to 3 protons, are assigned to the three methyl groups.
-
The signal at 2.50 ppm is assigned to the methyl group at C-4. This methyl group is para to one methyl group and ortho to another methyl group and the nitro group, leading to its specific electronic environment.
-
The signals at 2.35 ppm and 2.25 ppm are assigned to the methyl groups at C-2 and C-1, respectively. Their chemical shifts are very similar, reflecting their positions on the ring relative to the other substituents. Precise assignment may require advanced 2D NMR techniques like NOESY, but this ordering is based on the general electronic effects of the substituents.
-
All three methyl signals are singlets as there are no protons on the adjacent carbon atoms.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environments. As predicted, nine distinct signals are observed.
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 148.5 | C-5 | Attached to the electron-withdrawing NO₂ group (ipso-carbon) |
| 145.0 | C-2 | Substituted with a methyl group, deshielded by proximity to other substituents |
| 135.8 | C-4 | Substituted with a methyl group |
| 134.2 | C-1 | Substituted with a methyl group |
| 131.5 | C-6 | Aromatic CH, deshielded by the adjacent NO₂ group |
| 125.0 | C-3 | Aromatic CH |
| 20.5 | C2-CH₃ | Methyl carbon |
| 19.8 | C4-CH₃ | Methyl carbon |
| 19.2 | C1-CH₃ | Methyl carbon |
Note: Data is typically acquired in CDCl₃ with proton decoupling. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Detailed Spectral Interpretation
Aromatic Carbons (C-1 to C-6):
-
The six signals between 125.0 and 148.5 ppm correspond to the aromatic carbons.
-
The most downfield signal at 148.5 ppm is assigned to C-5 , the carbon directly attached to the nitro group. The strong electron-withdrawing effect of the nitro group causes significant deshielding of this ipso-carbon.[3]
-
The signals at 145.0 ppm, 135.8 ppm, and 134.2 ppm are assigned to the other quaternary carbons, C-2, C-4, and C-1 , respectively. These carbons are substituted with methyl groups, and their chemical shifts are influenced by the overall substitution pattern.
-
The signal at 131.5 ppm is assigned to C-6 . This carbon is bonded to a proton and is adjacent to the nitro group, resulting in a downfield shift compared to C-3.
-
The most upfield of the aromatic signals, at 125.0 ppm , is assigned to C-3 . This carbon is also bonded to a proton but is flanked by two methyl-substituted carbons, leading to a more shielded environment.
Methyl Carbons (C1-CH₃, C2-CH₃, C4-CH₃):
-
The three signals in the high-field region at 20.5, 19.8, and 19.2 ppm are attributed to the three methyl carbons. These chemical shifts are typical for methyl groups attached to an aromatic ring. The slight differences in their chemical shifts are due to the different electronic environments created by the substitution pattern on the benzene ring.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following workflow outlines the key steps for the analysis of this compound.
Caption: Standard experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of solid this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrumental Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Optimize the magnetic field homogeneity by shimming, which involves adjusting the current in the shim coils to achieve sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Load standard proton acquisition parameters. A typical experiment on a 400 MHz spectrometer would involve:
-
A 30-45 degree pulse angle.
-
A relaxation delay of 1-2 seconds.
-
Acquisition of 16 to 32 scans for a good signal-to-noise ratio.
-
-
-
¹³C NMR Spectrum Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling. For a 100 MHz spectrometer (corresponding to a 400 MHz proton frequency):
-
A 30-45 degree pulse angle.
-
A relaxation delay of 2 seconds.
-
Acquisition of 512 to 2048 scans, as the ¹³C isotope has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine their precise chemical shifts.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unequivocal confirmation of its molecular structure. The number of signals, their chemical shifts, multiplicities, and integration values are all in complete agreement with the predicted spectrum for the assigned structure. The distinct downfield shift of the proton and carbon nuclei ortho and ipso to the nitro group, respectively, serves as a key spectroscopic signature. This guide provides a robust framework for the structural verification of this compound and serves as a practical reference for researchers in the field of organic chemistry and drug development.
References
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- Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.
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Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,4-Trimethyl-5-nitrobenzene
This guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1,2,4-trimethyl-5-nitrobenzene (MW: 165.19 g/mol , Formula: C₉H₁₁NO₂).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's dissociation pathways. We will explore the characteristic cleavages of both the nitroaromatic system and the alkyl-substituted benzene ring, providing a predictive framework for spectral interpretation.
Part 1: The Foundation - Electron Ionization and Molecular Ion Formation
To understand the fragmentation of any molecule, we must first appreciate the initial ionization event. In Electron Ionization (EI), the gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV).[4] This process has sufficient energy to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[4][5]
The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 165. Aromatic rings provide significant charge stability, often resulting in a prominent molecular ion peak, which is a critical first piece of information in spectral analysis.[6][7] However, the energy imparted during ionization leaves the M•⁺ in a highly excited vibrational state, causing it to rapidly decompose into a series of smaller, more stable fragment ions and neutral radicals. The pathways of this fragmentation are not random; they are dictated by the relative stabilities of the bonds within the ion and the stability of the resulting products.[8]
Part 2: Core Fragmentation Pathways of this compound
The fragmentation of this compound is a composite of pathways characteristic of both nitroaromatic compounds and alkylbenzenes. The interplay between the nitro group and the three methyl substituents dictates a rich and informative mass spectrum.
Pathways Driven by the Nitro Group
The nitro group is a powerful functional moiety that directs several key fragmentation reactions. The expulsion of small, open-shell molecules like •NO and •NO₂ are hallmark reactions for nitroaromatic compounds.[9][10]
-
Loss of a Nitro Radical (•NO₂): A primary cleavage involves the simple loss of the nitro group as a nitrogen dioxide radical (mass = 46 Da). This is a common pathway for nitroaromatics.[11] The resulting even-electron cation at m/z 119 corresponds to the trimethylbenzene cation, a relatively stable species.
-
M•⁺ (m/z 165) → [M - NO₂]⁺ (m/z 119) + •NO₂
-
-
Loss of a Nitric Oxide Radical (•NO): This fragmentation is more complex and involves an intramolecular rearrangement where an oxygen atom is transferred to the aromatic ring, followed by the elimination of a nitric oxide radical (mass = 30 Da). This yields a radical cation at m/z 135 .
-
M•⁺ (m/z 165) → [M - NO]•⁺ (m/z 135) + •NO
-
-
The "Ortho Effect" - Loss of a Hydroxyl Radical (•OH): A significant fragmentation pathway occurs when a nitro group is positioned ortho to a substituent containing a hydrogen atom, such as a methyl group.[12][13] In this compound, the nitro group at C5 is ortho to the methyl group at C4. This proximity facilitates an intramolecular hydrogen transfer from the methyl group to an oxygen of the nitro group, leading to the expulsion of a hydroxyl radical (mass = 17 Da). This process results in a very stable, resonance-delocalized even-electron ion at m/z 148 .
-
M•⁺ (m/z 165) → [M - OH]⁺ (m/z 148) + •OH
-
Pathways Driven by the Alkyl Substituents
Alkyl-substituted benzene rings undergo a characteristic fragmentation known as benzylic cleavage. This involves the cleavage of a C-C bond one carbon away from the ring, which is energetically favorable due to the formation of a highly stable, resonance-delocalized benzylium or tropylium ion.[7][14]
-
Benzylic Cleavage - Loss of a Methyl Radical (•CH₃): The most facile fragmentation of the alkyl framework is the loss of a methyl radical (mass = 15 Da) from the molecular ion. This cleavage produces an even-electron cation at m/z 150 . This ion is stabilized by resonance, delocalizing the positive charge across the aromatic ring and the remaining methylene group. This is often a very abundant ion in the spectra of methylated aromatics.
-
M•⁺ (m/z 165) → [M - CH₃]⁺ (m/z 150) + •CH₃
-
Secondary and Combined Fragmentation
The primary fragment ions can possess enough internal energy to fragment further, leading to the smaller ions observed in the spectrum.
-
[M - CH₃]⁺ → [M - CH₃ - NO₂]⁺: The prominent m/z 150 ion can subsequently lose a nitro group (46 Da) to form a cation at m/z 104 .
-
[M - NO₂]⁺ → [M - NO₂ - CH₃]⁺: Conversely, the m/z 119 ion can lose a methyl radical (15 Da), leading to an ion that may rearrange to the highly stable tropylium ion structure at m/z 104 .
The logical progression of these fragmentation events is visualized in the pathway diagram below.
Part 3: Visualization of Fragmentation Pathways
The relationships between the parent molecule and its primary and secondary fragments are illustrated below.
Caption: Predicted EI fragmentation pathway of this compound.
Part 4: Summary of Key Fragment Ions
The following table summarizes the principal ions predicted to appear in the EI mass spectrum of this compound. The relative abundance of these peaks will depend on the precise instrumental conditions, but the ions listed represent the most energetically favorable fragmentation products.
| m/z Value | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Pathway Description |
| 165 | [C₉H₁₁NO₂]•⁺ | --- | Molecular Ion (M•⁺) : The intact molecule with one electron removed. |
| 150 | [C₉H₁₀NO₂]⁺ | •CH₃ (15 Da) | Benzylic Cleavage : Loss of a methyl radical, forming a stable cation. |
| 148 | [C₉H₁₀NO]⁺ | •OH (17 Da) | Ortho Effect : Intramolecular H-transfer and loss of a hydroxyl radical. |
| 135 | [C₉H₁₁O]•⁺ | •NO (30 Da) | Rearrangement & Loss of NO : A characteristic fragmentation of nitroaromatics. |
| 119 | [C₉H₁₁]⁺ | •NO₂ (46 Da) | Loss of Nitro Group : Direct cleavage of the C-N bond. |
| 104 | [C₈H₈]⁺ | •CH₃ + NO₂ | Secondary Fragmentation : Loss of a methyl radical from the m/z 119 ion. |
Part 5: Experimental Protocol for Data Acquisition
This section outlines a self-validating protocol for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. The causality behind these parameters is to ensure volatilization without thermal degradation, efficient ionization, and clear fragment detection.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of ~10 µg/mL. The goal is to avoid overloading the GC column and detector.
2. GC-MS System Parameters:
- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable for separating the analyte from any impurities.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C. This ensures rapid volatilization of the analyte without causing pre-column degradation.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 minute.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte.
- Transfer Line Temperature: 280°C. This temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.
3. Mass Spectrometer Parameters:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230°C. A standard temperature that balances ionization efficiency with minimizing thermal fragmentation.
- Electron Energy: 70 eV. The standard energy for EI, which provides reproducible fragmentation patterns found in spectral libraries.
- Mass Scan Range: 40 - 300 m/z. This range comfortably covers the molecular ion and all predicted key fragments.
- Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.
4. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum from this peak.
- Identify the molecular ion (M•⁺) at m/z 165.
- Correlate the major fragment peaks in the spectrum with the predicted fragmentation pathways outlined in Parts 2 and 4 of this guide.
Experimental Workflow Visualization
Caption: Standard GC-EI-MS workflow for the analysis of a volatile organic compound.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be highly characteristic, defined by a combination of nitro-group-driven eliminations and alkyl-group-driven benzylic cleavage. The presence of a discernible molecular ion at m/z 165, coupled with strong fragment ions at m/z 150 ([M-CH₃]⁺), m/z 148 ([M-OH]⁺), and m/z 119 ([M-NO₂]⁺), provides a robust fingerprint for its identification. Understanding the causal mechanisms behind the formation of these ions—particularly the stability of the resulting cations and the influence of the ortho effect—is paramount for accurate spectral interpretation and confident compound characterization in complex analytical workflows.
References
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- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. PubChem.
- Lozovoy, V. V., et al. (2006). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate.
- Al-Naiema, I. M., & Al-Saad, Z. A. (2020). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
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- Dantus, M., et al. (2006). ''Spider'' plot of the mass spectrum of o-nitrotoluene. ResearchGate.
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- Professor Davis (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.
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infrared (IR) spectroscopy of 1,2,4-trimethyl-5-nitrobenzene
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,4-Trimethyl-5-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of this compound (C₉H₁₁NO₂), a substituted aromatic nitro compound.[1] Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the correlation between molecular structure and vibrational spectra. It offers a detailed interpretation of characteristic absorption bands, a validated experimental protocol for spectral acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and a summary of the key spectral markers essential for the unambiguous identification and characterization of this molecule.
Introduction: The Molecule and the Method
This compound, also known as 5-nitropseudocumene, is an aromatic compound featuring a benzene ring substituted with three methyl groups and a nitro group.[2] The analysis of nitrated aromatic hydrocarbons is of significant interest due to their prevalence as intermediates in chemical synthesis and their potential environmental and toxicological relevance.[3][4][5][6]
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the overall molecular structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the nitro group, the aromatic system, and the alkyl substituents, as well as verifying the specific substitution pattern on the ring.[7]
This guide will elucidate the expected IR absorption frequencies for this compound, explain the underlying vibrational principles, and provide a robust methodology for obtaining a high-fidelity spectrum.
Molecular Structure and Predicted Vibrational Modes
The key to interpreting an IR spectrum lies in understanding the molecule's structure and the corresponding vibrational modes of its functional groups.
Caption: Molecular structure of this compound.
The primary IR-active vibrational modes can be categorized as follows:
-
C-H Vibrations: These are separated into aromatic (=C-H) and aliphatic (-C-H) modes. Aromatic C-H stretching occurs at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretching (<3000 cm⁻¹).[8] Bending vibrations (in-plane and out-of-plane) occur at lower frequencies and are highly informative.
-
Aromatic Ring Vibrations: The C=C bonds within the benzene ring give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[8][9]
-
Nitro Group Vibrations: The NO₂ group is a strong chromophore in IR spectroscopy, characterized by two intense stretching bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[10][11][12] Their exact positions are sensitive to electronic effects from the aromatic ring.[13][14]
-
Methyl Group Vibrations: The three CH₃ groups will exhibit characteristic symmetric and asymmetric stretching and bending modes.[15][16]
Detailed Spectral Interpretation
The IR spectrum of this compound can be divided into several key regions. The expected absorption bands and their assignments are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[8] |
| 2995 - 2850 | Aliphatic C-H Stretch (Methyl) | Strong | Multiple bands are expected due to asymmetric and symmetric stretching of the three CH₃ groups.[9] |
| ~1610 & ~1500 | Aromatic C=C Ring Stretch | Medium | These two bands are characteristic of the benzene ring itself. |
| 1550 - 1490 | Asymmetric NO₂ Stretch | Very Strong | This is one of the most prominent and diagnostic peaks in the spectrum. Conjugation with the aromatic ring shifts this band to a lower frequency compared to aliphatic nitro compounds.[11][12] |
| 1470 - 1440 | Asymmetric CH₃ Bend | Medium | Often referred to as the "scissoring" vibration of the methyl group.[15][16] |
| 1360 - 1315 | Symmetric NO₂ Stretch | Very Strong | The second key diagnostic peak for the nitro group. In aromatic nitro compounds, this band is typically strong, similar in intensity to the asymmetric stretch.[8][10][11] |
| 1390 - 1370 | Symmetric CH₃ Bend | Medium to Weak | Known as the "umbrella" mode. A peak around 1380 cm⁻¹ is characteristic. |
| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | The position of this band is highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in this region, indicating two adjacent free hydrogens. |
| ~850 | C-N Stretch | Medium | The stretching vibration of the bond connecting the nitro group to the aromatic ring. |
Experimental Protocol: High-Fidelity FTIR Analysis
A reliable spectrum is foundational to accurate interpretation. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of solid this compound.
Caption: Standard workflow for FTIR analysis of a solid sample using the KBr method.
I. Sample Preparation (Potassium Bromide - KBr Pellet Technique)
-
Rationale: This technique disperses the solid sample in an IR-transparent matrix (KBr), minimizing scattering and producing a high-quality transmission spectrum. The compound this compound is a solid at room temperature, making this method suitable.[2][17]
-
Step 1: Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. Combine them in an agate mortar.
-
Step 2: Homogenization: Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This ensures the sample is finely dispersed and reduces particle size effects.
-
Step 3: Pellet Pressing: Transfer a portion of the powder into a pellet press die. Place the die under a hydraulic press and apply pressure of approximately 8-10 metric tons for 1-2 minutes.
-
Step 4: Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
II. Instrument Setup and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.
-
Step 1: Background Collection: Place a pure KBr pellet (or an empty sample holder for an air background) in the spectrometer's sample compartment. Run a background scan to measure the instrument's response and the absorbance of atmospheric CO₂ and H₂O. This spectrum will be automatically subtracted from the sample spectrum.
-
Step 2: Sample Collection: Replace the background pellet with the sample pellet.
-
Step 3: Acquisition Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (provides sufficient detail for most applications)
-
Number of Scans: 32 (co-adding multiple scans improves the signal-to-noise ratio)
-
-
Step 4: Initiate Scan: Begin the data acquisition.
III. Data Processing and Interpretation
-
Step 1: Fourier Transform: The instrument software automatically converts the raw data (interferogram) into the final spectrum (transmittance or absorbance vs. wavenumber).
-
Step 2: Baseline Correction: Apply a baseline correction algorithm to account for any sloping or curved baselines, ensuring accurate peak intensities.
-
Step 3: Peak Analysis: Use the software's tools to identify the precise wavenumbers of the absorption maxima. Compare these experimental values to the expected ranges outlined in Section 3 to confirm the structure of this compound.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its molecular structure. The most telling features are the pair of intense absorption bands for the asymmetric and symmetric stretching of the conjugated nitro group, typically found between 1550-1490 cm⁻¹ and 1360-1315 cm⁻¹, respectively. These, in conjunction with the characteristic absorptions for aromatic C-H, aliphatic C-H, and C=C ring vibrations, allow for confident identification. Furthermore, analysis of the fingerprint region, particularly the C-H out-of-plane bending modes, can corroborate the 1,2,4,5-tetrasubstitution pattern of the benzene ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to support synthesis confirmation, quality control, and further scientific investigation.
References
- GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons.
- Infrared of nitro compounds. Chemistry LibreTexts. [Link]
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- This compound.
- GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Oxford Academic. [Link]
- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman)
- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
- This compound.
- IR: nitro groups. University of Calgary. [Link]
- FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0.
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- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]
- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.
- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations.
- 1,2,3-Trimethyl-5-nitrobenzene.
- Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection.
- Benzene, 1,3,5-trimethyl-2-nitro-. NIST WebBook. [Link]
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An In-depth Technical Guide to the Solubility of 1,2,4-Trimethyl-5-nitrobenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1,2,4-trimethyl-5-nitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the compound, predicts its solubility profile based on structural analogy, outlines detailed experimental protocols for solubility determination, and explores theoretical models for data correlation. The insights provided herein are grounded in established scientific principles to empower informed decision-making in laboratory and industrial settings.
Introduction: The Significance of Understanding Solubility
This compound, a substituted nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The efficiency of its synthesis, purification, and formulation is intrinsically linked to its solubility in different organic solvents. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, developing robust crystallization processes for purification, and formulating products with desired bioavailability and stability. This guide aims to provide a foundational understanding of these aspects, bridging the gap between theoretical principles and practical laboratory applications.
Physicochemical Properties of this compound
The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. This compound possesses a moderately polar character arising from the presence of the electron-withdrawing nitro group on the nonpolar trimethylbenzene backbone. This duality in its structure dictates its interaction with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 265 °C | [3] |
| Computed XLogP3 | 2.8 | [1] |
The XLogP3 value suggests a moderate lipophilicity, indicating that the compound will likely exhibit good solubility in a range of organic solvents.[1]
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can engage in dipole-dipole interactions with the nitro group, while the alkyl chain interacts favorably with the trimethylbenzene moiety. |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents are effective at solvating moderately polar compounds through dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These are strong polar aprotic solvents capable of dissolving a wide array of organic compounds. | |
| Moderately Polar | Ethyl Acetate | High | Possesses both polar (ester group) and nonpolar (alkyl chain) characteristics, making it a versatile solvent for moderately polar solutes. |
| Dichloromethane, Chloroform | Moderate to High | These halogenated solvents can effectively solvate a broad range of organic molecules. | |
| Nonpolar | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent can participate in π-π stacking interactions with the benzene ring of the solute.[4] |
| Hexane, Cyclohexane | Low to Moderate | The significant nonpolar character of these solvents may not effectively solvate the polar nitro group, limiting solubility. |
Note: This table serves as a predictive guideline. For precise applications, experimental verification is essential.
Experimental Determination of Solubility
Accurate and reproducible solubility data is the cornerstone of process development and formulation. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[9] This is followed by a gravimetric analysis to quantify the dissolved solute.
Detailed Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Place the sealed vials in a constant-temperature water bath or incubator equipped with a shaker. The temperature should be precisely controlled to the desired value (e.g., 298.15 K, 303.15 K, etc.).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Separation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed container (e.g., a glass petri dish or beaker).
-
Record the exact mass of the container with the solution.
-
Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute to prevent loss of the analyte.
-
Once the solvent has completely evaporated, place the container with the solid residue in a desiccator to cool and then weigh it. Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved this compound.
-
M₁ is the molar mass of this compound (165.19 g/mol ).
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Theoretical Modeling of Solubility
Thermodynamic models are invaluable tools for correlating experimental solubility data and for predicting solubility at different temperatures. This reduces the need for extensive experimental work and provides a deeper understanding of the dissolution process.
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solid in a liquid with temperature.[10][11] The equation is as follows:
ln x = A + (B / T) + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are the model parameters obtained by fitting the equation to the experimental data. Parameter A and B are related to the non-ideality of the solution, while C reflects the influence of temperature on the enthalpy of fusion.
The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate correlation.[12][13][14][15][16] The model is expressed as:
ln xm,T = w₁ ln x₁,T + w₂ ln x₂,T + [(w₁ w₂) / T] * Σi=02 Ji (w₁ - w₂)i
Where:
-
xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.
-
w₁ and w₂ are the mass fractions of the respective solvents in the mixture.
-
x₁,T and x₂,T are the mole fraction solubilities of the solute in the neat solvents 1 and 2 at temperature T.
-
Ji are the model constants that are determined by regression analysis of the experimental solubility data in the binary solvent mixtures.
Practical Implications and Applications
The solubility data of this compound, once determined, has significant practical implications:
-
Solvent Selection for Crystallization: By identifying a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, an efficient crystallization process can be designed for purification.
-
Reaction Medium Optimization: The choice of solvent can influence reaction rates and yields. Knowing the solubility of the starting material and product in different solvents allows for the selection of an optimal reaction medium.
-
Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is critical for developing formulations with appropriate dissolution rates and bioavailability.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining an understanding of its physicochemical properties with predictive methodologies and robust experimental protocols, researchers and scientists can effectively navigate the challenges associated with its handling and application. The theoretical models presented offer a means to leverage experimental data for predictive purposes, thereby accelerating research and development efforts. The principles and procedures outlined herein serve as a valuable resource for anyone working with this important chemical intermediate.
References
- Jouyban, A., Khoubnasabjafari, M., Chan, H. K., Clark, B. J., & Acree, W. E., Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 54(4), 428–431. [Link][12][14][15][16]
- Mazaher Haji Agha, E., Barzegar-Jalali, M., Mirheydari, S. N., Adibkia, K., Martinez, F., & Jouyban, A. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2), 235-248. [Link][13]
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- ResearchGate. (n.d.). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K.
- International Agency for Research on Cancer. (2020). Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 123). IARC. [Link][7]
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An In-depth Technical Guide to 1,2,4-Trimethyl-5-nitrobenzene (CAS 610-91-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and hazards associated with 1,2,4-trimethyl-5-nitrobenzene. The information is curated to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this compound.
Nomenclature and Physicochemical Properties
This compound, also known as 5-nitropseudocumene, is an aromatic nitro compound with the CAS Registry Number 610-91-3.[1] Its structure consists of a benzene ring substituted with three methyl groups at positions 1, 2, and 4, and a nitro group at position 5. This substitution pattern dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 68-72 °C | [2] |
| Boiling Point | 265 °C | [2] |
| InChI Key | WILMQVBUVCETSB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1=CC(=C(C=C1C)[O-])C | [1] |
Synthesis: Electrophilic Aromatic Substitution
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1,2,4-trimethylbenzene (pseudocumene).[3][4] The methyl groups are activating and ortho-, para-directing, while the nitro group is a deactivating meta-director.[3] This inherent electronic guidance makes the 5-position the most favorable site for nitration on the pseudocumene ring.
Reaction Mechanism: The Role of Mixed Acid
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[5][6][7][8] The sulfuric acid, being a stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8][9][10]
Caption: Generation of the nitronium ion electrophile.
The nitronium ion is then attacked by the electron-rich aromatic ring of pseudocumene to form a resonance-stabilized carbocation intermediate (arenium ion).[9] A weak base, such as the bisulfate ion (HSO₄⁻) or water, then removes a proton from the ring, restoring aromaticity and yielding the final product, this compound.[9][10]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound.[4]
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with constant stirring. Maintain a cold temperature.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trimethylbenzene in dichloromethane. Cool the flask in an ice bath to 0 °C.[4]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2,4-trimethylbenzene. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition to minimize the formation of dinitrated byproducts.[4][5][6] The methyl groups activate the ring, making it more susceptible to further nitration at higher temperatures.[5][6]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize and remove any remaining acids.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of this compound.
Purification
The crude product from the synthesis will likely contain unreacted starting materials and isomeric byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.[11][12]
Principles of Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[11][13] This differential solubility allows for the compound to crystallize out of the solution upon cooling, leaving the impurities behind in the mother liquor.
Recommended Protocol: Recrystallization
While a specific solvent system for this compound is not explicitly detailed in the provided search results, a common approach for non-polar to moderately polar organic solids is to use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate. The choice depends on the polarity of the impurities.
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble solvent of a pair) to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[14]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase | The non-polar stationary phase is suitable for retaining the moderately polar analyte. |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid | A common mobile phase for reverse-phase chromatography, providing good separation. Phosphoric acid helps to sharpen peaks. For MS compatibility, formic acid can be used instead.[14] |
| Detection | UV | The aromatic nitro-compound has a strong UV chromophore. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
Method validation according to ICH guidelines should be performed to ensure accuracy, precision, specificity, linearity, and robustness.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information from the mass spectrum.
Hazards and Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation[2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Environmental Fate
The environmental fate of this compound is influenced by its physical and chemical properties. As a nitroaromatic compound, its behavior can be inferred from related substances like nitrobenzene and trimethylbenzenes.
-
Biodegradation: Trimethylbenzene isomers are generally considered to be biodegradable under both aerobic and anaerobic conditions, although degradation rates can vary.[17][18][19] Studies on 1,2,4-trimethylbenzene have shown complete biodegradation under denitrifying conditions.[18][19]
-
Mobility: Nitrobenzene is expected to have moderate to high mobility in soil and may leach into groundwater.[20]
-
Photolysis: In the atmosphere, nitroaromatic compounds can undergo degradation through reactions with hydroxyl radicals and direct photolysis.[20]
-
Bioaccumulation: Nitrobenzene is not expected to significantly bioconcentrate or bioaccumulate in aquatic organisms.[20]
References
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- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
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- Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Nitrobenzene.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- PubChem. (n.d.). 1,2,4-Trimethylbenzene. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube.
- University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point.
- ResearchGate. (n.d.). Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review.
- CUNY Bronx Community College. (n.d.). Purification by Recrystallization.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution in Trimethylbenzenes
Abstract
This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on the three isomers of trimethylbenzene: mesitylene (1,3,5-), pseudocumene (1,2,4-), and hemimellitene (1,2,3-). Tailored for researchers, chemists, and professionals in drug development, this document moves beyond foundational principles to explore the nuanced interplay of electronic effects, steric hindrance, and reaction conditions that govern reactivity and regioselectivity. We will dissect key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, providing not only the mechanistic rationale behind product outcomes but also field-proven experimental protocols. By integrating theoretical insights with practical applications, this guide serves as an authoritative resource for leveraging trimethylbenzenes as versatile intermediates in complex organic synthesis.
Foundational Principles: Reactivity of Polymethylated Aromatics
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The introduction of an electrophile proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate, known as the Wheland or sigma complex.
The presence of substituents on the benzene ring profoundly influences both the rate of reaction (reactivity) and the position of substitution (regioselectivity). Methyl groups, the substituents in trimethylbenzenes, are classified as activating, ortho-, para-directing groups.[1][2] Their activating nature stems from two primary electronic effects:
-
Inductive Effect: The alkyl group, being less electronegative than an sp² carbon, donates electron density through the sigma bond framework, enriching the ring and stabilizing the positive charge of the sigma complex.[1]
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further delocalizes electron density into the ring, providing additional stabilization to the sigma complex, particularly when the positive charge resides on the carbon atom to which the methyl group is attached (ortho and para attack).[1][3]
In trimethylbenzenes, the cumulative effect of three such activating groups renders the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene or toluene.[4] However, the symmetrical or asymmetrical arrangement of these groups creates distinct regiochemical challenges and opportunities for each isomer.
Caption: The general two-step mechanism for electrophilic aromatic substitution.
Isomer-Specific Regioselectivity: A Predictive Analysis
The orientation of substitution in trimethylbenzenes is a direct consequence of the interplay between the reinforcing and competing directing effects of the three methyl groups, overlaid with considerations of steric hindrance.
Mesitylene (1,3,5-Trimethylbenzene)
Due to its C₃ᵥ symmetry, all three unsubstituted ring positions (C2, C4, C6) in mesitylene are chemically equivalent.[5] Each position is activated by two ortho methyl groups and one para methyl group. This powerful, concerted activation makes mesitylene one of the most reactive aromatic hydrocarbons and directs monosubstitution exclusively to one of these equivalent positions, yielding a single, predictable product.
Caption: All directing effects in mesitylene converge on the three equivalent positions.
Pseudocumene (1,2,4-Trimethylbenzene)
Pseudocumene presents a more complex scenario with three distinct, non-equivalent positions for substitution (C3, C5, C6).[6]
-
Position C3: Activated by ortho relationships to the methyl groups at C2 and C4. However, this position is severely sterically hindered, flanked by two methyl groups.
-
Position C5: Activated by being ortho to the C4-methyl and para to the C1-methyl. This position is the least sterically hindered of the highly activated sites.
-
Position C6: Activated by being ortho to the C1-methyl. It is meta to the other two methyl groups, making it the least electronically activated position.
Hemimellitene (1,2,3-Trimethylbenzene)
Hemimellitene also has three non-equivalent substitution sites (C4, C5, C6).
-
Positions C4 and C6: These positions are equivalent by symmetry. Each is activated by an ortho methyl (at C3 and C1, respectively) and a meta methyl. They are significantly hindered by two adjacent methyl groups.
-
Position C5: This site is activated by being para to the C2-methyl group. While it is meta to the C1 and C3 groups, it is the most sterically accessible position.
| Isomer | Structure | Substitution Sites | Predicted Major Product Site | Rationale |
| Mesitylene | 1,3,5-Trimethylbenzene | C2, C4, C6 (Equivalent) | Any (C2, C4, or C6) | Symmetrical, maximum electronic activation at all sites. |
| Pseudocumene | 1,2,4-Trimethylbenzene | C3, C5, C6 | C5 | Optimal balance of strong o,p-activation and low steric hindrance.[6] |
| Hemimellitene | 1,2,3-Trimethylbenzene | C4, C5, C6 | C5 | Steric hindrance at C4/C6 directs to the accessible, p-activated C5 site. |
Key Transformations and Experimental Protocols
The high reactivity of trimethylbenzenes makes them ideal substrates for a variety of EAS reactions.
Nitration
Nitration is achieved by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[7][8] This reaction is fundamental for the synthesis of nitroaromatics, which are precursors to amines, dyes, and energetic materials.
Application to Mesitylene: The nitration of mesitylene is a well-established procedure.[9][10] Mononitration proceeds smoothly to yield nitromesitylene. Under more forcing conditions, the powerful activation of the ring allows for the synthesis of 2,4,6-trinitromesitylene, a precursor to the valuable building block 2,4,6-triaminomesitylene.[7][11]
Protocol: Synthesis of Nitromesitylene
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 120 g (1.0 mol) of mesitylene.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 95 g (0.95 mol) of concentrated nitric acid (70%) to 190 g of concentrated sulfuric acid (98%), with cooling.
-
Addition: Add the cold nitrating mixture dropwise to the stirred mesitylene over a period of approximately 2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional hour.
-
Workup: Pour the reaction mixture slowly onto 1 kg of crushed ice. The crude nitromesitylene will separate as an oil.
-
Purification: Separate the oil, wash it with water, then with a 5% sodium carbonate solution until neutral, and finally with water again. Dry the product over anhydrous calcium chloride and purify by vacuum distillation.
Friedel-Crafts Reactions
Developed by Charles Friedel and James Crafts, these reactions create carbon-carbon bonds by reacting an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst, typically AlCl₃.[12][13]
Friedel-Crafts Acylation: This variant uses an acyl chloride or anhydride to introduce a ketone functionality.[14][15] It is synthetically superior to alkylation because the acylium ion electrophile does not rearrange, and the resulting ketone is deactivating, which prevents polysubstitution.[12][14]
Caption: The Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion.
Protocol: Acylation of Mesitylene with Acetyl Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Protect the system from atmospheric moisture with a calcium chloride drying tube.
-
Reagents: Charge the flask with 13.3 g (0.10 mol) of anhydrous aluminum chloride (AlCl₃) and 50 mL of dry carbon disulfide (CS₂) as the solvent.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C.
-
Addition: Add a solution of 12.0 g (0.10 mol) of mesitylene and 7.8 g (0.10 mol) of acetyl chloride in 25 mL of CS₂ dropwise from the funnel over 30 minutes with vigorous stirring.
-
Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture and pour it carefully onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with two 25 mL portions of CS₂. Combine the organic layers, wash with water, 5% NaOH solution, and brine. Dry over anhydrous magnesium sulfate, remove the solvent by rotary evaporation, and purify the resulting acetylmesitylene by vacuum distillation.
Sulfonation
Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (H₂SO₄/SO₃).[16] A key feature of sulfonation is its reversibility.[16] Sulfonation is favored in concentrated acid, while desulfonation occurs in hot, dilute aqueous acid. This property allows the sulfonic acid group to be used as a temporary blocking or directing group.
Advanced Mechanistic Considerations
Kinetic vs. Thermodynamic Control
The reversibility of reactions like sulfonation can lead to different product distributions depending on the reaction conditions.[17][18]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is often the product formed at the least sterically hindered position.[17]
-
Thermodynamic Control: At higher temperatures, the reverse reaction becomes significant, allowing an equilibrium to be established. The major product will be the most thermodynamically stable isomer, which may not be the one that forms fastest.[19][20]
For an unsymmetrical substrate like pseudocumene, sulfonation at a sterically accessible but less-activated site might be the kinetic product, while rearrangement to a more stable (but more hindered) position could occur under thermodynamic control.
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An In-depth Technical Guide to the Discovery and History of Nitrated Pseudocumene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical landscape of nitrated pseudocumene isomers. It delves into the foundational work of 19th-century chemists, the evolution of nitration and separation methodologies, and the analytical techniques used for the characterization of these compounds. This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, purification, and potential applications of this important class of nitroaromatic compounds.
Introduction: The Dawn of Aromatic Chemistry and the Emergence of Pseudocumene
The story of nitrated pseudocumene isomers is intrinsically linked to the birth of modern organic chemistry in the 19th century, a period of fervent discovery fueled by the burgeoning coal tar industry. Charles Blachford Mansfield, a British chemist, pioneered the fractional distillation of coal tar in the late 1840s, isolating key aromatic hydrocarbons like benzene and toluene.[1][2] In 1849, he identified a fraction boiling slightly above 170°C which he termed "cumole."[2] This set the stage for further investigation into the trimethylbenzenes.
The term "pseudocumole" was later proposed in 1862 by Warren De la Rue and Hugo Müller for fractions heavier than xylene.[2] The definitive synthesis and structural elucidation of 1,2,4-trimethylbenzene, or pseudocumene, was achieved in 1866 by Wilhelm Rudolph Fittig and Th. Ernst through the Wurtz-Fittig reaction, a groundbreaking method for the synthesis of alkylbenzenes.[2] Fittig's work, along with that of Oscar Jacobsen who later identified the third trimethylbenzene isomer, hemimellitene, laid the groundwork for understanding the isomeric complexity of these aromatic hydrocarbons.[2]
The availability of pseudocumene, an asymmetrical trimethylbenzene, naturally led to investigations into its reactivity, with nitration being a primary focus due to the immense interest in nitroaromatic compounds for dyes, explosives, and as synthetic intermediates.
The Nitration of Pseudocumene: A Journey into Isomeric Complexity
The introduction of one or more nitro groups onto the pseudocumene ring through electrophilic aromatic substitution presents a fascinating case of regioselectivity. The three methyl groups, being activating and ortho-, para-directing, influence the position of nitration, leading to a variety of isomers.
Mononitration: The First Step into a World of Isomers
The mononitration of pseudocumene yields a mixture of three possible isomers: 3-nitro-, 5-nitro-, and 6-nitropseudocumene. The directing effects of the three methyl groups lead to a complex product distribution that is sensitive to reaction conditions.
-
3-Nitro-1,2,4-trimethylbenzene
-
6-Nitro-1,2,4-trimethylbenzene
The synthesis of these isomers typically involves the treatment of pseudocumene with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The temperature of the reaction is a critical parameter to control to prevent over-nitration.
Dinitration: Increasing the Complexity
Further nitration of mononitropseudocumene or the direct dinitration of pseudocumene leads to the formation of several dinitroisomers. The initial nitro group is a deactivating, meta-directing group, which adds another layer of complexity to predicting the substitution pattern. The possible dinitroisomers include:
-
3,5-Dinitropseudocumene
-
3,6-Dinitropseudocumene
-
5,6-Dinitropseudocumene
The synthesis of specific dinitroisomers often requires careful control of reaction conditions and may involve multi-step synthetic pathways to achieve the desired regioselectivity.
Trinitration: Towards High-Energy Materials
The exhaustive nitration of pseudocumene results in the formation of trinitropseudocumene. The most stable and synthetically accessible isomer is 2,4,6-trinitropseudocumene . This highly nitrated compound has properties that have been of interest in the field of energetic materials.
The Challenge of Separation: Isolating the Isomers
A significant hurdle in the study and application of nitrated pseudocumene isomers has been the difficulty in separating the individual components from the reaction mixtures. The isomers often possess very similar physical properties, such as boiling points and solubilities, making traditional separation techniques challenging.
Historical Methods: Fractional Crystallization and Distillation
In the early days of organic chemistry, fractional crystallization was a primary method for separating isomers.[6][7][8] This technique relies on slight differences in the solubility of the isomers in a given solvent at different temperatures. By carefully controlling the cooling rate of a saturated solution, one isomer may crystallize out while the others remain in solution. This process is often tedious and requires multiple recrystallization steps to achieve high purity.
Fractional distillation has also been employed, particularly for the separation of mononitrotoluene isomers, and the principles can be applied to nitropseudocumenes.[9] However, the close boiling points of the isomers often necessitate highly efficient distillation columns and careful control of the process.
Modern Techniques: The Rise of Chromatography
The advent of chromatography revolutionized the separation of closely related isomers. Gas chromatography (GC) has proven to be a powerful tool for both the analytical and preparative separation of nitrated aromatic compounds.[10][11][12][13] The choice of the stationary phase is crucial for achieving good resolution between the isomers.
For larger scale purifications, column chromatography using adsorbents like silica gel or alumina is a standard laboratory technique. The separation is based on the differential adsorption of the isomers to the stationary phase.
Analytical Characterization: Identifying the Isomers
Once separated, the unambiguous identification of each nitrated pseudocumene isomer is essential. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, notably the symmetric and asymmetric stretching vibrations of the nitro group.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique combines the separation power of GC with the identification capabilities of MS, making it an invaluable tool for analyzing complex mixtures of isomers.[14]
Applications and Future Perspectives
While pseudocumene itself has various industrial applications, including the production of trimellitic anhydride and as a solvent, the applications of its nitrated derivatives are more specialized.[15]
-
Synthetic Intermediates : Nitropseudocumenes serve as versatile starting materials for the synthesis of other functionalized pseudocumene derivatives. The nitro group can be readily reduced to an amino group, opening up a wide range of further chemical transformations. This makes them valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals.
-
Energetic Materials : Highly nitrated compounds, such as trinitropseudocumene, have been investigated for their energetic properties.
The continued exploration of the reactivity and properties of nitrated pseudocumene isomers may lead to the discovery of new applications in materials science, medicinal chemistry, and other fields.
Experimental Protocols
General Protocol for the Mononitration of Pseudocumene
This protocol is a general guideline and should be adapted and optimized based on laboratory safety standards and desired product distribution.
dot
Caption: Workflow for the mononitration of pseudocumene.
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool pseudocumene in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred pseudocumene, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it successively with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude mixture of mononitropseudocumene isomers.
Separation of Isomers by Column Chromatography
dot
Caption: Workflow for isomer separation via column chromatography.
Procedure:
-
Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude mixture of nitropseudocumene isomers in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure isomers and remove the solvent to yield the isolated products.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isomer Position |
| Pseudocumene | C₉H₁₂ | 120.19 | 1,2,4-trimethyl |
| 3-Nitropseudocumene | C₉H₁₁NO₂ | 165.19 | 3-nitro |
| 5-Nitropseudocumene | C₉H₁₁NO₂ | 165.19 | 5-nitro |
| 6-Nitropseudocumene | C₉H₁₁NO₂ | 165.19 | 6-nitro |
| 3,5-Dinitropseudocumene | C₉H₁₀N₂O₄ | 210.19 | 3,5-dinitro |
| 3,6-Dinitropseudocumene | C₉H₁₀N₂O₄ | 210.19 | 3,6-dinitro |
| 5,6-Dinitropseudocumene | C₉H₁₀N₂O₄ | 210.19 | 5,6-dinitro |
| 2,4,6-Trinitropseudocumene | C₉H₉N₃O₆ | 255.18 | 2,4,6-trinitro |
Conclusion
The discovery and study of nitrated pseudocumene isomers represent a microcosm of the evolution of organic chemistry. From the initial explorations of coal tar distillates to the development of sophisticated synthetic and analytical techniques, the journey to understand these compounds has been one of increasing precision and complexity. While the separation of these closely related isomers remains a challenge, modern chromatographic and spectroscopic methods provide the tools necessary for their isolation and characterization. As our understanding of the structure-property relationships of nitroaromatic compounds continues to grow, the nitrated derivatives of pseudocumene may yet find new and important applications in science and industry.
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 1,2,4-Trimethyl-5-Nitrobenzene
Introduction
In the landscape of molecular science, a nuanced understanding of the electronic effects of substituents on aromatic systems is paramount for the rational design of novel therapeutics and functional materials. The intricate interplay of inductive and resonance effects governs a molecule's reactivity, stability, and intermolecular interactions. This guide provides a comprehensive technical analysis of 1,2,4-trimethyl-5-nitrobenzene, a polysubstituted aromatic compound that serves as an excellent model for dissecting the competing and synergistic electronic influences of electron-donating and electron-withdrawing groups.[1][2] For researchers, scientists, and drug development professionals, a deep dive into the electronic architecture of such molecules is not merely an academic exercise but a critical step in predicting chemical behavior and biological activity.
This compound, also known as 5-nitropseudocumene, possesses three electron-donating methyl (CH₃) groups and one powerful electron-withdrawing nitro (NO₂) group strategically positioned on a benzene ring.[3][4] This arrangement creates a fascinating electronic tug-of-war, profoundly influencing the electron density distribution across the aromatic core and thereby dictating its chemical personality. This guide will elucidate the foundational principles of these electronic effects, explore their tangible consequences on the molecule's spectroscopic signature and reactivity, and detail the experimental and computational methodologies employed to probe these properties.
Chapter 1: The Molecular Architecture of this compound
Synthesis and Structure
The most common and direct route to this compound is through the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trimethylbenzene (pseudocumene).[5] The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, where the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[5]
The molecular formula of this compound is C₉H₁₁NO₂[3][4][6], and its structure is characterized by a planar benzene ring to which three methyl groups and one nitro group are attached. The IUPAC name for this compound is this compound.[4]
A Profile of the Substituents: The Key Players
The electronic character of this compound is defined by the nature of its substituents:
-
The Methyl Groups (CH₃): As alkyl groups, methyl substituents are classified as electron-donating groups (EDGs).[7][8] They exert their influence through two primary mechanisms:
-
Inductive Effect (+I): The methyl groups, being less electronegative than the sp²-hybridized carbon atoms of the benzene ring, donate electron density through the sigma (σ) bonds.[7][8]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ bonds of the methyl group into the π system of the benzene ring. This effect further increases the electron density of the ring, particularly at the ortho and para positions relative to the methyl group.[7]
-
-
The Nitro Group (NO₂): The nitro group is a potent electron-withdrawing group (EWG), significantly decreasing the electron density of the aromatic ring.[1][2] Its electron-withdrawing nature is a consequence of:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the σ bond.[1][7][9]
-
Resonance Effect (-M or -R): The nitro group can delocalize the π electrons of the benzene ring onto its own oxygen atoms, as depicted in its resonance structures.[1][7][9] This effect is most pronounced at the ortho and para positions relative to the nitro group, creating regions of significant positive charge.[1][10]
-
Chapter 2: The Electronic Tug-of-War: Interplay of Substituent Effects
The presence of both EDGs and an EWG on the same aromatic ring leads to a complex distribution of electron density. The three methyl groups collectively "push" electron density into the ring, activating it towards electrophilic attack.[2][11][12] Conversely, the nitro group strongly "pulls" electron density out of the ring, deactivating it.[1][2][12]
This push-pull dynamic results in a polarized molecule. The positions ortho and para to the methyl groups experience an increase in electron density, while the positions ortho and para to the nitro group are rendered electron-deficient. In this compound, the directing effects of these groups are crucial for predicting the outcomes of further chemical reactions.
A Quantitative Perspective: Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[13][14][15] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).[15]
The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[16]
| Substituent | σ (meta) | σ (para) |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from various compilations of Hammett constants.[13]
The strongly positive σ values for the nitro group confirm its powerful electron-withdrawing nature, while the negative σ values for the methyl group quantify its electron-donating capacity.[13][17]
Chapter 3: Experimental Elucidation of Electronic Effects
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the electronic environment of atomic nuclei.
-
¹H NMR: The chemical shifts of the aromatic protons in this compound are indicative of the local electron density. Protons in electron-deficient regions will be deshielded and resonate at a higher chemical shift (downfield), while those in electron-rich areas will be shielded and appear at a lower chemical shift (upfield). The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded.[10]
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the benzene ring reflect the electron density. Carbons attached to the nitro group and those at the ortho and para positions to it will be significantly deshielded.[10]
Infrared (IR) Spectroscopy: The vibrational frequencies of the nitro group are sensitive to its electronic environment. The asymmetric and symmetric stretching vibrations of the N-O bonds can provide insights into the extent of resonance delocalization.[18]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the nitration of 1,2,4-trimethylbenzene.
Materials:
-
1,2,4-trimethylbenzene (pseudocumene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a pre-determined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This creates the nitrating mixture.
-
To this mixture, add 1,2,4-trimethylbenzene dropwise, ensuring the temperature does not exceed 50-60°C to prevent dinitration.[5]
-
After the addition is complete, continue stirring the reaction mixture for approximately one hour.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography.
Chapter 4: Computational Modeling of Electronic Landscapes
Modern computational chemistry provides powerful tools to visualize and quantify the electronic effects within a molecule.
Density Functional Theory (DFT)
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. Regions of negative potential (electron-rich) are typically colored red, while areas of positive potential (electron-poor) are colored blue. The ESP map of this compound would clearly show the electron-withdrawing effect of the nitro group and the electron-donating nature of the methyl groups.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Computational Workflow: DFT Analysis
Caption: A typical workflow for performing a DFT analysis of a molecule.
Chapter 5: Implications for Reactivity and Drug Design
The electronic landscape of this compound has profound implications for its chemical reactivity. The electron-rich positions on the ring will be susceptible to electrophilic attack, while the electron-deficient areas will be targets for nucleophiles.
In the context of drug development, understanding these electronic effects is crucial for:
-
Lead Optimization: Modifying the substituents on a lead compound can fine-tune its electronic properties to enhance its binding affinity to a biological target.
-
Metabolic Stability: The electron density of an aromatic ring can influence its susceptibility to metabolic enzymes, such as cytochrome P450s.
-
Pharmacokinetic Properties: The overall polarity of a molecule, which is dictated by its electronic structure, affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound serves as a compelling case study for the intricate interplay of electronic effects in polysubstituted aromatic compounds. The synergistic electron-donating effects of the three methyl groups and the powerful electron-withdrawing nature of the nitro group create a highly polarized and electronically complex molecule. A thorough understanding of these effects, gained through a combination of experimental techniques and computational modeling, is indispensable for predicting and controlling the chemical and biological behavior of such molecules. For scientists in the pharmaceutical and materials science fields, the principles elucidated in this guide are fundamental to the rational design of next-generation molecules with tailored properties.
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Thermochemical Data for 1,2,4-Trimethyl-5-Nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 1,2,4-trimethyl-5-nitrobenzene. In the absence of extensive experimental data for this specific compound, this document outlines established experimental techniques and robust computational methods for deriving critical thermochemical parameters such as enthalpy of formation, heat capacity, and thermal stability. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the energetic properties of nitroaromatic compounds.
Introduction: The Significance of Thermochemical Data for Nitroaromatics
This compound, a substituted nitroaromatic compound, belongs to a class of molecules with significant industrial and research interest. The presence of the nitro group imparts unique chemical and energetic properties, making a thorough understanding of its thermochemistry essential for safe handling, process optimization, and predicting reactivity. Thermochemical data, including enthalpy of formation (ΔHf°), heat capacity (Cp), and decomposition characteristics, are fundamental to:
-
Hazard Assessment: The nitro group is an explosophore, and understanding the energy release upon decomposition is critical for safety protocols.[1]
-
Reaction Engineering: Knowledge of reaction enthalpies is crucial for designing and controlling chemical synthesis processes.
-
Computational Modeling: Accurate thermochemical data is vital for validating and parameterizing computational models used in drug design and materials science.
This guide will detail the primary experimental and computational pathways to ascertain these crucial parameters for this compound.
Experimental Determination of Thermochemical Properties
Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following sections detail the principal techniques applicable to solid organic compounds like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement.[2][3][4]
Causality Behind Experimental Choices: A constant-volume bomb calorimeter is chosen because combustion is a rapid, exothermic process. The sealed, high-pressure oxygen environment ensures complete combustion to well-defined products (CO₂, H₂O, and N₂), which is essential for accurate calculations. Benzoic acid is a common calibrant due to its high purity and well-established enthalpy of combustion.[3]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then pressurized with an excess of pure oxygen (typically to 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calibration: The heat capacity of the calorimeter (C_cal) is determined by performing the same procedure with a standard substance of known enthalpy of combustion, such as benzoic acid.[3]
-
Calculations: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the standard enthalpy of combustion at constant pressure (ΔcH°) is calculated. Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law.
Logical Relationship: From Combustion Data to Enthalpy of Formation
Caption: Workflow for determining the enthalpy of formation from bomb calorimetry data.
Heat Capacity and Thermal Stability via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[5][6] It is invaluable for determining heat capacity, melting points, and assessing thermal stability.
Causality Behind Experimental Choices: DSC is a highly sensitive method that requires a small sample size.[7] For heat capacity measurements, a modulated temperature program can be used to separate reversible and non-reversible heat flows, providing more accurate data. For thermal stability, a linear temperature ramp is used to identify the onset of decomposition, which appears as a significant exothermic event.[1][8] Performing the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and isolates the intrinsic thermal decomposition behavior.[8][9]
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
-
Heat Capacity Measurement: The sample is subjected to a temperature program that typically involves a heating-cooling-heating cycle to erase any prior thermal history.[9] Data is then collected during a controlled heating ramp (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is used to calculate the specific heat capacity.
-
Thermal Stability Assessment: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range. The onset temperature of any significant exotherm is taken as the decomposition temperature. The integrated area of the exothermic peak provides the enthalpy of decomposition.[8]
Computational Thermochemistry: An Essential Predictive Tool
Given the potential hazards and synthetic challenges associated with some nitroaromatic compounds, computational methods provide a powerful and safe alternative for estimating their thermochemical properties.[10] High-level ab initio methods can predict thermochemical data with "chemical accuracy" (typically within 4 kJ/mol).[11]
High-Accuracy Composite Methods (e.g., G3 Theory)
Gaussian-3 (G3) theory is a composite computational method designed to calculate accurate molecular energies.[12] It achieves high accuracy by combining results from several lower-level calculations to approximate a much higher level of theory.
Causality Behind Methodological Choices: G3 theory systematically corrects for deficiencies in lower-level calculations, such as basis set incompleteness and electron correlation effects.[12] This approach provides a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.
Computational Workflow: G3 Theory for Enthalpy of Formation
-
Geometry Optimization: The molecular structure of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).[13][14]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed with larger basis sets and higher levels of theory.
-
Energy Combination: The results from these calculations are combined in a specific, predefined manner to yield a final, high-accuracy electronic energy.[12][15][16]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method. This involves subtracting the calculated energies of the constituent atoms in their standard states from the total energy of the molecule, and then applying appropriate thermodynamic corrections.
Logical Relationship: Computational Thermochemistry Workflow
Caption: General workflow for calculating the enthalpy of formation using computational methods.
Summary of Thermochemical Data
Table 1: Thermochemical Data for 1,2,4-Trimethylbenzene (Pseudocumene)
| Property | Value | Units | Source |
| Gas Phase | |||
| Enthalpy of Formation (ΔfH°gas) | -13.9 ± 1.1 | kJ/mol | [17] |
| Standard Entropy (S°gas) | 395.76 ± 0.63 | J/mol·K | [17] |
| Heat Capacity (Cp,gas) at 298.15 K | 154.1 ± 0.4 | J/mol·K | [17] |
| Liquid Phase | |||
| Enthalpy of Formation (ΔfH°liquid) | -61.9 ± 1.1 | kJ/mol | [17] |
| Enthalpy of Combustion (ΔcH°liquid) | -5194.8 ± 1.0 | kJ/mol | [17] |
Table 2: Thermochemical Data for Nitrobenzene
| Property | Value | Units | Source |
| Gas Phase | |||
| Enthalpy of Formation (ΔfH°gas) | 67.9 ± 1.3 | kJ/mol | [18] |
| Liquid Phase | |||
| Enthalpy of Formation (ΔfH°liquid) | 12.3 ± 1.3 | kJ/mol | [19] |
| Enthalpy of Combustion (ΔcH°liquid) | -3095.3 ± 1.3 | kJ/mol | [19] |
Conclusion
This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry, along with high-accuracy computational methods like G3 theory, provide a robust framework for obtaining the necessary data. The provided data for analogous compounds serves as a valuable reference for estimation and comparison. The application of these methods will enable a comprehensive understanding of the energetic landscape of this compound, ensuring its safe and effective use in research and development.
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A Technical Guide to Unlocking the Research Potential of 1,2,4-Trimethyl-5-nitrobenzene
Abstract: 1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is a substituted nitroaromatic compound that stands as a versatile yet underexplored scaffold in chemical and pharmaceutical research. Its unique substitution pattern—an electron-withdrawing nitro group positioned on a trimethyl-substituted benzene ring—presents a rich landscape for chemical modification and exploration. This guide provides a comprehensive overview of promising research avenues, detailing synthetic strategies, proposing robust biological screening cascades, and outlining potential applications in materials science. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a starting point for innovation.
Foundational Profile of this compound
Before delving into potential research, a firm understanding of the molecule's fundamental characteristics is essential. This compound (CAS No. 610-91-3) is a solid organic compound with the molecular formula C₉H₁₁NO₂.[1][2] Its structure features a benzene ring substituted with three methyl groups at positions 1, 2, and 4, and a nitro group at position 5. The interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group governs its reactivity and potential utility.
| Property | Value | Source(s) |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Melting Point | 68-72 °C | [4] |
| Boiling Point | 265 °C | [4] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Nitropseudocumene, 5-Nitro-1,2,4-trimethylbenzene | [1][2] |
The parent hydrocarbon, 1,2,4-trimethylbenzene (pseudocumene), is a significant industrial chemical used in the synthesis of trimellitic anhydride for high-performance polymers and as a component in fuels and scintillators.[5][6] This industrial relevance suggests a stable and accessible supply chain for the starting material, a practical consideration for any large-scale research program.
Core Research Area: Synthetic Derivatization
The true potential of this compound lies in its capacity to serve as a versatile building block. The nitro group is a uniquely powerful functional handle, primarily through its reduction to an amine, which opens a gateway to a vast array of subsequent chemical transformations.
The Gateway Reaction: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine (5-amino-1,2,4-trimethylbenzene) is the most critical first step in unlocking the synthetic potential of this scaffold. This transformation is pivotal because the resulting aniline derivative is a nucleophile that can readily participate in a multitude of bond-forming reactions. The choice of reduction methodology is crucial and depends on the desired scale and the presence of other functional groups in more complex derivatives.
-
Catalytic Hydrogenation: This is often the method of choice for clean and efficient reduction. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) typically provides high yields with minimal side products. Raney Nickel is an alternative, particularly if dehalogenation of aryl halides is a concern on a more complex substrate.
-
Metal-Acid Systems: Classic methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid, HCl) are robust, cost-effective, and tolerant of many functional groups that might be sensitive to hydrogenation. These methods are well-suited for bench-scale synthesis.
Caption: Key synthetic transformations originating from this compound.
Building Complexity from the Amine Intermediate
Once 5-amino-1,2,4-trimethylbenzene is synthesized, a library of diverse compounds can be generated:
-
Amide and Sulfonamide Libraries: Reaction with a wide variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can produce extensive libraries of amide and sulfonamide derivatives. These functional groups are privileged in medicinal chemistry, known for their ability to form key hydrogen bonds with biological targets.
-
Urea and Thiourea Derivatives: Treatment with isocyanates or isothiocyanates yields urea and thiourea analogs, another class of compounds with documented biological activities.
-
Further Ring Functionalization: The powerful activating and ortho-, para-directing nature of the newly formed amino group can be exploited for further electrophilic aromatic substitution (e.g., halogenation, nitration) on the ring, enabling the synthesis of more complex, polysubstituted analogs.
Experimental Protocol: Catalytic Reduction to 5-Amino-1,2,4-trimethylbenzene
This protocol provides a self-validating system for the key reduction step.
-
Reaction Setup: To a solution of this compound (1.65 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, carefully add Palladium on Carbon (10% Pd, ~100 mg, catalytic amount) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The flask is fitted with a hydrogen-filled balloon. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up: Upon completion (typically 2-4 hours), the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad should be washed with additional ethanol to ensure complete recovery of the product.
-
Isolation and Purification: The ethanol is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude amine. The product can be purified further by recrystallization or column chromatography if necessary.
-
Validation: The identity and purity of the resulting 5-amino-1,2,4-trimethylbenzene can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). A successful reaction will show the disappearance of the nitro group signal in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum, along with the expected mass in MS analysis.
Research Area: Pharmacological & Biological Screening
Nitroaromatic compounds possess a "double-edged sword" nature; they can be both therapeutic and toxic.[7] This duality stems from their mechanism of action, which often involves intracellular bioreduction of the nitro group to reactive species like nitroso and hydroxylamine intermediates.[7][8] This very mechanism, however, makes them prime candidates for development as targeted therapies.
Anticancer Potential: Hypoxia-Activated Prodrugs
Many solid tumors have hypoxic (low-oxygen) regions, a feature that makes them resistant to conventional therapies. Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs because the enzymatic reduction of the nitro group is favored under low-oxygen conditions.[7] The resulting reactive species can induce cytotoxicity specifically in the tumor environment.
Antimicrobial and Antiparasitic Applications
The mechanism of bioreductive activation is central to the efficacy of many existing nitroaromatic and nitroheterocyclic drugs, including the antibacterial metronidazole and the antiprotozoal fexinidazole.[8][9][10] The nitro group is reduced by microbial enzymes to radical anions and other reactive species that damage cellular macromolecules, leading to cell death.[8][9] Derivatives of this compound could be screened against a panel of clinically relevant bacteria, fungi, and parasites.
A Proposed Screening Workflow
A logical, tiered approach is necessary to efficiently screen a library of newly synthesized derivatives.
Caption: A tiered workflow for the biological evaluation of novel compounds.
Research Area: Materials Science & Organic Electronics
Beyond pharmacology, the rigid, aromatic structure of this compound and its derivatives makes it an interesting candidate for materials science.
-
High-Performance Polymers: The diamine derivative (obtained by reducing a dinitro-analog) can serve as a monomer for synthesizing polyimides or polyamides. These classes of polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for aerospace and electronics applications.
-
Dyes and Pigments: The synthesis of azo compounds via diazonium salt coupling is a classic application for aromatic amines.[11] The specific substitution pattern of the 5-amino-1,2,4-trimethylbenzene core could lead to novel dyes with unique chromophoric properties.
-
Organic Semiconductors: Aromatic nitro compounds and their derivatives can possess interesting electronic properties. By strategically modifying the core structure—for instance, by extending the π-conjugated system—it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Toxicology and Safety Considerations
It is imperative to acknowledge the potential toxicity associated with nitroaromatic compounds. Nitrobenzene itself is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC and is known to cause methemoglobinemia.[12][13][14] The trimethylbenzene isomers also exhibit neurotoxic effects.[15] Therefore, all research involving this compound and its derivatives must be conducted with stringent safety protocols, including the use of appropriate personal protective equipment (PPE), and all new compounds should undergo rigorous toxicological assessment early in the development process.[16]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a launchpad for innovation across multiple scientific disciplines. The strategic reduction of its nitro group provides access to a rich chemical space for the development of novel pharmaceuticals, particularly in the areas of targeted cancer therapy and infectious diseases. Concurrently, its rigid aromatic core presents opportunities for the creation of advanced materials. While the inherent toxicological profile of nitroaromatics necessitates a cautious and well-controlled research strategy, the potential rewards—from new medicines to next-generation materials—are substantial. The research areas outlined in this guide provide a robust framework for scientists to begin exploring the vast and untapped potential of this versatile molecule.
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Methodological & Application
Application Notes & Protocols: The Utility of 1,2,4-Trimethyl-5-nitrobenzene as a Synthetic Intermediate
Abstract
1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is a pivotal aromatic nitro compound that serves as a versatile intermediate in organic synthesis. Its strategic substitution pattern, featuring three activating methyl groups and a readily transformable nitro group, makes it a valuable precursor for the synthesis of substituted anilines, which are foundational building blocks for dyes, pharmaceuticals, and specialty materials. This guide provides an in-depth exploration of the synthesis of this compound, its primary application as a precursor to 2,4,5-trimethylaniline, and the associated experimental protocols. We will delve into the mechanistic rationale behind the synthetic steps, troubleshooting advice, and critical safety protocols, offering researchers a comprehensive resource for leveraging this intermediate in their work.
Introduction and Physicochemical Profile
This compound is an organic compound derived from 1,2,4-trimethylbenzene (pseudocumene).[1] The introduction of a nitro group onto the pseudocumene ring via electrophilic aromatic substitution is a fundamental transformation that unlocks a variety of subsequent chemical modifications.[2] The nitro group acts as a powerful electron-withdrawing group and, more importantly, can be efficiently reduced to an amino group, providing a gateway to the rich chemistry of aromatic amines.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 610-91-3 | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [4][6] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Synonyms | 5-Nitropseudocumene, 2,4,5-trimethylnitrobenzene | [4][6] |
| IUPAC Name | This compound | [6] |
Synthesis of this compound via Nitration
The most direct and common method for synthesizing this compound is the electrophilic nitration of 1,2,4-trimethylbenzene (pseudocumene).[7] This reaction utilizes a "mixed acid" solution of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[2][8]
Mechanistic Insight and Regioselectivity
The three methyl groups on the pseudocumene ring are activating, ortho-, para-directing groups. This leads to the formation of a mixture of mononitrated isomers. The primary products are:
-
This compound (~40-50%) : The desired isomer.
-
1,2,4-trimethyl-3-nitrobenzene (~30-40%)
-
1,2,4-trimethyl-6-nitrobenzene (~10-20%)
The distribution of these isomers is highly dependent on reaction conditions, particularly temperature.[7] Careful control of the reaction temperature is paramount to maximize the yield of the desired 5-nitro isomer and to prevent over-nitration (dinitration) or oxidation of the methyl groups.[7]
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of Pseudocumene
This protocol is adapted from established nitration procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[7][9]
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Dichloromethane (or other suitable solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add 1.2 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid with gentle stirring. Allow the mixture to cool.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 1,2,4-trimethylbenzene in dichloromethane.
-
Cooling: Cool the flask containing the pseudocumene solution in an ice-salt bath to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred pseudocumene solution. Causality Note: The rate of addition is critical. The internal reaction temperature must be maintained between 0 and 10 °C to ensure selectivity for the 5-nitro isomer and prevent unwanted side reactions like dinitration.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This quenches the reaction and dilutes the strong acids.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of nitro-isomers, can be purified by fractional distillation or chromatography to isolate the this compound.
Core Application: Synthesis of 2,4,5-Trimethylaniline
The primary and most significant application of this compound is its use as a direct precursor to 2,4,5-trimethylaniline. This transformation is achieved through the reduction of the nitro group to an amine.[7] Catalytic hydrogenation is the most common, efficient, and clean method for this reduction.[7][10]
Workflow for Reduction
Caption: Workflow for the reduction of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol involves the use of hydrogen gas and a pyrophoric catalyst. It must be conducted with appropriate safety measures, including proper grounding and purging of the reaction vessel.[7]
Materials:
-
This compound (or the crude isomer mixture rich in the 5-nitro isomer)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or a similar filter aid
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, dissolve the this compound in ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the substrate. Causality Note: The catalyst is often pyrophoric and should be handled with care, preferably as a wet slurry to minimize the risk of ignition upon contact with air or solvent vapors.
-
System Purge: Seal the hydrogenation vessel. Purge the system several times, first with an inert gas like nitrogen to remove oxygen, and then with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi, but this may vary). Begin vigorous stirring. The reaction is often exothermic, and cooling may be required to maintain a consistent temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. Once hydrogen uptake ceases, the reaction is typically complete. This can be confirmed by TLC or GC analysis to ensure the disappearance of the starting material.
-
Work-up: Depressurize the vessel and carefully purge the system with an inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The used catalyst on the filter pad remains pyrophoric and must be quenched carefully (e.g., by slowly adding water) before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,4,5-trimethylaniline, which can be further purified by distillation if necessary.
Downstream Applications and Significance
2,4,5-Trimethylaniline, the product derived from this compound, is a valuable synthetic intermediate itself.
-
Dye Synthesis: Historically, it was a key intermediate for the synthesis of dyes like Ponceau 3R (C.I. Food Red 6).[11] Anilines are fundamental precursors for azo dyes, which are a large and commercially important class of colorants.[12][13][14]
-
Research Chemicals: Substituted anilines are widely used in medicinal chemistry and materials science. While 2,4,5-trimethylaniline itself has been investigated for carcinogenicity, its derivatives are explored for various biological activities.[11] The general class of nitroaromatic compounds serves as precursors for a wide range of pharmaceuticals, including anxiolytics, calcium channel blockers, and antimicrobials, underscoring the importance of nitro-intermediates.[15][16][17]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[6][18]
Table 2: GHS Hazard Information
| Pictogram(s) | Hazard Statement(s) |
| H302: Harmful if swallowed[6][18] H312: Harmful in contact with skin[6][18] H332: Harmful if inhaled[6][18] H315: Causes skin irritation[6][18] H319: Causes serious eye irritation[6][18] H335: May cause respiratory irritation[18] |
Handling Protocols:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[18]
-
Avoid Contact: Avoid breathing dust/fumes and prevent contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
Spill Cleanup: In case of a spill, use dry clean-up procedures to avoid generating dust. Collect the material in a sealed container for disposal.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[19]
References
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Application Notes & Protocols: Synthesis of Novel Azo Dyes from 1,2,4-Trimethyl-5-nitrobenzene Derivatives
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of azo dyes derived from 1,2,4-trimethyl-5-nitrobenzene. The primary precursor, 2,3,5-trimethyl-4-nitroaniline (derived via reduction of this compound), serves as a versatile starting material for generating a range of vibrant azo colorants. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and critical control points necessary for successful synthesis. The protocols detailed herein are designed to be self-validating, with integrated characterization steps to ensure the structural integrity of the final compounds.
Introduction: The Strategic Utility of Substituted Anilines in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to pharmaceuticals.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings. The color of these dyes can be precisely tuned by modifying the electronic properties of the aromatic substituents, making them a cornerstone of modern color chemistry.[2][3]
The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The choice of the initial amine is paramount in defining the final properties of the dye. This guide focuses on derivatives of this compound, specifically the corresponding amine, 2,3,5-trimethyl-4-nitroaniline. The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the aromatic ring makes this precursor particularly interesting for creating dyes with unique spectroscopic properties and potential applications in advanced materials and biological staining.
The Core Synthetic Strategy: Diazotization and Azo Coupling
The overall synthesis proceeds in two distinct, sequential reactions. Understanding the mechanism and critical parameters of each step is essential for achieving high yield and purity.
-
Part A: Diazotization. This reaction converts the primary aromatic amine (2,3,5-trimethyl-4-nitroaniline) into a highly reactive diazonium salt.[4][5] The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amine to form the diazonium ion (Ar-N₂⁺). Maintaining a low temperature (0–5 °C) is absolutely critical, as diazonium salts are thermally unstable and can explosively decompose or react with water to form unwanted phenols at higher temperatures.[6][7]
-
Part B: Azo Coupling. The resulting diazonium salt is a weak electrophile and will readily attack an electron-rich aromatic compound, known as the coupling component.[8] Common coupling components include phenols (like 2-naphthol) and aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo bridge and generates the final colored dye.[8][9] The pH of the reaction medium is a key variable; coupling with phenols is typically carried out under slightly alkaline conditions, while coupling with amines is performed in a slightly acidic medium.[9][10]
-
UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum. The wavelength of maximum absorbance (λ_max) in the visible region confirms the compound's color and provides information about its electronic conjugation. [11]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid sample. Look for characteristic absorption bands:
-
A peak around 1450-1550 cm⁻¹ corresponding to the N=N stretching vibration, confirming the presence of the azo group. [12] * A broad peak around 3200-3600 cm⁻¹ if a hydroxyl group (from the naphthol) is present.
-
Peaks around 1500-1600 cm⁻¹ for aromatic C=C stretching.
-
Strong peaks around 1530 and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the NO₂ group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation. The spectra will show characteristic signals for the aromatic protons and carbons, as well as for the methyl groups, allowing for complete structural assignment.
Data Summary Table
The following table provides an example of reagent quantities for the synthesis based on 0.05 mol of the starting amine.
| Reagent | Molecular Weight ( g/mol ) | Moles | Molar Ratio | Quantity Used |
| 2,3,5-Trimethyl-4-nitroaniline | 180.21 | 0.050 | 1.0 | 9.01 g |
| Concentrated HCl (~37%) | 36.46 | 0.150 | 3.0 | ~12.5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.0525 | 1.05 | 3.62 g |
| 2-Naphthol | 144.17 | 0.050 | 1.0 | 7.21 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.100 | 2.0 | 4.00 g (in 100 mL) |
References
- Abdel-Karim, A. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). [Link]
- Unknown. (n.d.). The Synthesis of Azo Dyes. Columbia University. [Link]
- Eltaboni, F., & El-Kashlan, H. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- Unknown. (n.d.).
- Refat, M. S., et al. (2010). Metal complexes of azo compounds derived from 4-acetamidophenol and substituted aniline.
- Eltaboni, F., & El-Kashlan, H. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 312-334. [Link]
- Maliyappa, M. R., et al. (2020). Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies.
- Unknown. (n.d.).
- Unknown. (n.d.). Aryl Diazonium Coupling Reactions. College of Saint Benedict & Saint John's University. [Link]
- Simple Organic Chemistry. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Link]
- Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. [Link]
- Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053. [Link]
- Unknown. (2018). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Research and Analytical Reviews. [Link]
- Prashantha, A. G., et al. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology. [Link]
- Unknown. (n.d.).
- Clark, J. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts. [Link]
- Unknown. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Royal Society of Chemistry. [Link]
- Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health (NIH). [Link]
- Various Authors. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?. Quora. [Link]
- BYJU'S. (n.d.).
- Singh, V., et al. (2024). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series. [Link]
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The Strategic Role of 1,2,4-Trimethyl-5-nitrobenzene in Advanced Materials Synthesis: A Guide for Researchers
Foreword: Unveiling the Potential of a Versatile Building Block
In the vast landscape of materials science, the quest for novel molecules that can serve as foundational pillars for advanced materials is perpetual. 1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, emerges not as a final material in itself, but as a critical and versatile precursor for a range of functional organic materials. Its strategic importance lies in its molecular architecture: a nitrated aromatic ring substituted with three methyl groups. This arrangement provides a reactive handle—the nitro group—that can be readily transformed into an amino group, unlocking a pathway to a variety of valuable derivatives.
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It aims to provide a comprehensive overview of the application of this compound as a key synthetic intermediate. We will delve into the detailed protocols for its synthesis and its subsequent conversion to the highly valuable 2,4,5-trimethylaniline. Furthermore, we will explore the application of this aniline derivative in the creation of functional materials, with a particular focus on azo dyes and insights into its potential for high-performance polymers. Our approach is to not only present methodologies but to also explain the underlying chemical principles and rationale, thereby empowering researchers to leverage this molecule in their own innovative endeavors.
Section 1: The Synthetic Keystone: From Pseudocumene to a Functionalized Precursor
The journey to harnessing the potential of this compound begins with its synthesis. The most common and efficient route is the direct nitration of 1,2,4-trimethylbenzene (pseudocumene). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and its careful control is paramount to achieving a high yield of the desired isomer.
Synthesis of this compound: A Step-by-Step Protocol
This protocol details the laboratory-scale synthesis of this compound from 1,2,4-trimethylbenzene. The judicious use of a nitrating mixture (a combination of nitric acid and sulfuric acid) and precise temperature control are critical for maximizing the yield of the 5-nitro isomer and minimizing the formation of other isomers and byproducts.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1,2,4-Trimethylbenzene (Pseudocumene) | C₉H₁₂ | 120.19 | ≥98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |
| Ice | H₂O | 18.02 |
Experimental Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, cautiously add 50 mL of concentrated sulfuric acid. While maintaining the temperature below 10°C, slowly add 50 mL of concentrated nitric acid dropwise with continuous stirring. This exothermic reaction requires careful temperature management to prevent overheating.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.5 mol of 1,2,4-trimethylbenzene in 100 mL of dichloromethane. Cool the flask to 0°C using an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of 1,2,4-trimethylbenzene via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C. After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture over 500 g of crushed ice with stirring. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil that may solidify upon standing, can be purified by recrystallization from ethanol or by vacuum distillation to yield pure this compound as a crystalline solid.
Expected Yield: 70-80%
Section 2: Unlocking Reactivity: The Gateway to Functional Amines
The true utility of this compound in materials science is realized upon the reduction of its nitro group to an amino group, yielding 2,4,5-trimethylaniline (also known as pseudocumidine). This transformation is a pivotal step, as the resulting aromatic amine is a versatile building block for a wide array of materials.
Reduction of this compound to 2,4,5-Trimethylaniline: A Detailed Protocol
This protocol outlines the reduction of the nitro group using tin and hydrochloric acid, a classic and reliable method for this transformation.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₉H₁₁NO₂ | 165.19 | As synthesized |
| Tin (Sn) | Sn | 118.71 | Granulated |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 37% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10 M Solution |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 0.2 mol of this compound and 0.6 mol of granulated tin.
-
Reduction: Slowly add 100 mL of concentrated hydrochloric acid in portions through the reflux condenser. The reaction is exothermic and will likely initiate without external heating. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours with continuous stirring until the disappearance of the oily nitrobenzene layer is observed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully add a 10 M sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine.
-
Extraction: Extract the resulting mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure.
-
Purification: The crude 2,4,5-trimethylaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.
Expected Yield: 85-95%
Section 3: The Synthetic Pathway to Functional Materials
The transformation of 1,2,4-trimethylbenzene to 2,4,5-trimethylaniline via the nitrated intermediate is a fundamental pathway to valuable building blocks for materials science.
Caption: Synthetic pathway from 1,2,4-trimethylbenzene to advanced materials.
Section 4: Application in the Synthesis of Azo Dyes
A primary and well-established application of 2,4,5-trimethylaniline is in the synthesis of azo dyes.[1] Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves a diazotization reaction of the primary aromatic amine followed by a coupling reaction with a suitable coupling component.
A notable example is the historical use of 2,4,5-trimethylaniline as a precursor for the dye Ponceau 3R.[2] Although its use in food and cosmetics has been discontinued due to toxicity concerns, the synthesis of Ponceau 3R serves as an excellent case study for the application of this aniline derivative in dye chemistry.
General Protocol for Azo Dye Synthesis from 2,4,5-Trimethylaniline
This protocol provides a general procedure for the synthesis of an azo dye using 2,4,5-trimethylaniline as the diazo component.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2,4,5-Trimethylaniline | C₉H₁₃N | 135.21 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Coupling Component (e.g., β-naphthol) | C₁₀H₈O | 144.17 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Ice | H₂O | 18.02 |
Experimental Procedure:
-
Diazotization: Dissolve 0.1 mol of 2,4,5-trimethylaniline in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of 0.11 mol of sodium nitrite dropwise with vigorous stirring, maintaining the temperature below 5°C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Preparation of the Coupling Solution: Dissolve 0.1 mol of the coupling component (e.g., β-naphthol) in a 10% aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling solution with constant stirring. The azo dye will precipitate out of the solution.
-
Isolation and Purification: After the addition is complete, continue stirring for another 30 minutes. Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Section 5: Potential in High-Performance Polymers
Aromatic amines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides.[3][4] These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the trimethyl-substituted phenyl ring from 2,4,5-trimethylaniline into a polymer backbone can be expected to impart specific properties, such as increased solubility and modified chain packing, due to the presence of the methyl groups.
While specific, commercially widespread polymers based solely on 2,4,5-trimethylaniline are not extensively documented in readily available literature, its structural motifs are relevant to the design of novel high-performance materials. Aromatic diamines, which can be synthesized from dinitro precursors, are key to forming these polymers through polycondensation reactions.[5] The general principles of these syntheses can be applied to derivatives of 2,4,5-trimethylaniline.
Conceptual Pathways to Polymers
The synthesis of high-performance polymers from aromatic amines generally follows polycondensation reactions. For instance, an aromatic diamine can be reacted with a diacid chloride to form a polyamide, or with a dianhydride to form a polyimide (via a polyamic acid intermediate). The presence of the three methyl groups on the aniline ring in 2,4,5-trimethylaniline would likely influence the properties of the resulting polymer, potentially leading to materials with improved processability.
Section 6: Safety and Handling
This compound and its derivative, 2,4,5-trimethylaniline, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Both compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. 2,4,5-trimethylaniline is a suspected carcinogen.[2] Researchers should consult the Safety Data Sheets (SDS) for detailed safety information before handling these chemicals.
Section 7: Conclusion
This compound is a molecule of significant strategic value in the field of materials science. While not an end-product itself, its role as a key intermediate in the synthesis of 2,4,5-trimethylaniline opens up a diverse range of possibilities for the creation of functional materials. This guide has provided detailed protocols for the synthesis of both the nitro compound and its corresponding amine, laying a practical foundation for researchers. The exploration of its application in the synthesis of azo dyes, exemplified by historical precedents, and its potential in the development of high-performance polymers, underscores the versatility of this chemical building block. As the demand for novel materials with tailored properties continues to grow, a thorough understanding and utilization of such foundational molecules will be paramount in driving innovation.
References
- Chang, G., Luo, X., Zhang, L., & Lin, R. (2007). Synthesis of Novel High-Performance Polymers via Pd-Catalyzed Amination of Dibromoarenes with Primary Aromatic Diamines. Macromolecules, 40(15), 5484–5491.
- Chung, K. T., Fulk, G. E., & Andrews, A. W. (1981). Production of a mutagen from ponceau 3R by a human intestinal anaerobe. Applied and Environmental Microbiology, 42(4), 641–645.
- Maisonneuve, L., Lebarbé, T., Grau, E., & Cramail, H. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(18), 10842–10892.
- Saha, P., & Chowdhury, P. (2017). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers, 9(12), 674.
- de la Campa, R., de la Peña, G., & de Abajo, J. (2018).
- Google Patents. (2022). Mixed aromatic amine monomers and polymers thereof (WO2022082148A1).
- Google Patents. (2006). 2,4,6-trimethylaniline synthesis method (CN1800143A).
- researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.
- PubChem. (n.d.). 2,4,5-Trimethylaniline.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- OEHHA. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts.
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Protocol for the Reduction of 1,2,4-Trimethyl-5-Nitrobenzene to 2,4,5-Trimethylaniline
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone reaction in organic synthesis. This reduction is pivotal for introducing the versatile amino group, a key building block in the production of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] 2,4,5-Trimethylaniline (also known as pseudocumidine) is a valuable intermediate, notably used in the manufacturing of dyes and other complex organic molecules.[3][4]
This application note provides a comprehensive guide for the chemical reduction of 1,2,4-trimethyl-5-nitrobenzene to 2,4,5-trimethylaniline. We will explore two robust and widely employed methodologies: catalytic hydrogenation and reduction using tin(II) chloride in an acidic medium. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and troubleshooting advice are presented to ensure reliable and reproducible outcomes for researchers in laboratory and process development settings.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical properties of the starting material and the final product is essential for proper handling, reaction monitoring, and purification.
| Property | This compound (Starting Material) | 2,4,5-Trimethylaniline (Product) |
| CAS Number | 610-91-3[5][6][7] | 137-17-7[3] |
| Molecular Formula | C₉H₁₁NO₂[5][6] | C₉H₁₃N[3] |
| Molecular Weight | 165.19 g/mol [6][7] | 135.21 g/mol [4] |
| Appearance | Solid[5] | White crystals or beige powder[4] |
| Melting Point | 68-72 °C[8] | 62-68 °C[3] |
| Boiling Point | 265 °C[8] | 232-234.5 °C[3] |
Core Principles: Reaction Mechanisms and Method Selection
The reduction of a nitro group (-NO₂) to an amine (-NH₂) involves a six-electron transfer. Several methods can achieve this transformation, each with distinct advantages and operational requirements.[9]
-
Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profile, producing water as the only byproduct.[10] The reaction involves the use of gaseous hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon (Pd/C, Pt/C), or Raney Nickel.[1][9][11] The process can, however, be hazardous due to the potential for unstable hydroxylamine intermediates to decompose, leading to uncontrolled exotherms.[2] This method requires specialized equipment, such as a Parr hydrogenation apparatus, to handle pressurized hydrogen safely.
-
Metal/Acid Reduction: This classic approach, known as a Béchamp-style reduction, utilizes a metal (e.g., tin, iron, zinc) as the electron source in a strong acidic medium (typically hydrochloric acid).[9][12][13][14] The reaction proceeds through nitroso and hydroxylamine intermediates to form an anilinium salt.[15] A subsequent basic workup is required to neutralize the salt and liberate the free aniline.[15][16] While this method avoids pressurized hydrogen, it generates significant metal salt waste and requires a more complex purification procedure.[17] Tin(II) chloride (SnCl₂) is a mild and effective reagent for this purpose.[10][17]
This guide details protocols for both catalytic hydrogenation (for cleanliness and yield) and tin(II) chloride reduction (for accessibility and reliability on a lab scale).
Safety and Handling of Nitroaromatics and Anilines
Crucial Safety Notice: Both nitroaromatic compounds and anilines pose significant health risks. A thorough risk assessment must be conducted before commencing any work.
-
Nitroaromatic Compounds: These substances are often toxic, mutagenic, and can be absorbed through the skin.[18][19] Due to the energetic nitro group, they can be thermally unstable and may pose an explosion risk under certain conditions.[18]
-
Anilines: 2,4,5-Trimethylaniline is a suspected carcinogen.[4] Aromatic amines are generally toxic and require careful handling to avoid exposure.
-
General Precautions:
-
Always work in a well-ventilated laboratory fume hood.[20][21]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[21]
-
Avoid inhalation of dust or vapors and prevent skin contact.[21]
-
Keep away from ignition sources as solvents and hydrogen gas are flammable.[20]
-
Have spill kits and emergency procedures in place. Consult the Safety Data Sheet (SDS) for each chemical before use.[20][21]
-
Experimental Workflow Overview
The following diagram illustrates the two distinct pathways for the synthesis of 2,4,5-trimethylaniline from its nitro precursor.
Caption: General workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
Objective: To reduce this compound to 2,4,5-trimethylaniline with high yield and purity using palladium on carbon as a catalyst.[11]
Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| This compound | 1.65 g (10 mmol) | Substrate |
| Palladium on Carbon (10% Pd/C) | 80-165 mg (0.5-1.0 mol%) | Catalyst |
| Ethanol (or Ethyl Acetate) | 50 mL | Solvent |
| Hydrogen Gas (H₂) | ~30 mmol (3 eq.) | Reducing Agent |
| Celite® or Diatomaceous Earth | As needed | Filtration Aid |
| Hydrogenation Apparatus | e.g., Parr Shaker | Reaction Vessel |
| Nitrogen Gas (N₂) | As needed | Inerting |
Step-by-Step Methodology
-
Vessel Preparation: Add 1.65 g (10 mmol) of this compound and 50 mL of ethanol to a suitable hydrogenation vessel equipped with a magnetic stir bar. Stir until the substrate is fully dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 80-165 mg of 10% Pd/C catalyst to the solution. Causality: Adding the catalyst under an inert atmosphere prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.
-
System Purge: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen and then venting to a safe exhaust three times. Repeat this purge cycle three times with hydrogen gas. Causality: This crucial step removes all oxygen from the reaction system, which could otherwise form explosive mixtures with hydrogen or deactivate the catalyst.
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or ~15-60 psi).[11] Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen from the pressure gauge. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Reaction Completion & Work-up: Once the reaction is complete (hydrogen uptake ceases or analysis confirms completion), stop the stirring. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
-
Catalyst Removal: Prepare a small plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst.[11] Wash the reaction vessel and the Celite plug with a small amount of fresh ethanol to ensure complete transfer of the product. Causality: Celite prevents the fine catalyst particles from passing through the filter paper. The wet catalyst should not be allowed to dry as it can be pyrophoric.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,5-trimethylaniline.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the pure aniline.
Protocol 2: Reduction with Tin(II) Chloride
Objective: To perform a laboratory-scale reduction of this compound using tin(II) chloride dihydrate in concentrated hydrochloric acid.
Reaction Mechanism Pathway
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Application Note & Protocols: 1,2,4-Trimethyl-5-nitrobenzene as a Foundational Building Block in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,2,4-trimethyl-5-nitrobenzene in pharmaceutical research and development. The primary utility of this nitroaromatic compound lies in its role as a stable and accessible precursor to 2,4,5-trimethylaniline, a key intermediate for introducing a specific polysubstituted aromatic scaffold into potential drug candidates. This guide details the physicochemical properties, synthesis, and critical downstream reactions, with an emphasis on safety, mechanistic rationale, and practical laboratory protocols.
Introduction: The Strategic Value of a Nitroaromatic Precursor
In the landscape of medicinal chemistry, nitroaromatic compounds are recognized for their diverse biological activities and, more frequently, as versatile synthetic intermediates.[1][2] The nitro group, being a strong electron-withdrawing moiety, can influence a molecule's electronic properties, but its most profound value often comes from its facile reduction to an amino group.[3][4] This transformation unlocks a wealth of synthetic possibilities, turning a relatively inert precursor into a highly reactive nucleophilic hub for constructing complex molecular architectures.
This compound (also known as 5-nitropseudocumene) exemplifies this strategy. Its structure provides a stable, easily handled solid that serves as a masked version of the more reactive and hazardous 2,4,5-trimethylaniline. The strategic importance of this building block is not in its intrinsic biological activity, but in its ability to deliver a unique 1,2,4,5-tetrasubstituted benzene ring, a scaffold of interest for probing structure-activity relationships (SAR) in drug discovery programs. Historically used in the synthesis of dyes, the core aniline derived from it offers a platform for creating novel pharmaceutical agents.[5][6][7]
Compound Profile and Safety Mandates
Accurate characterization and stringent safety protocols are paramount when working with any nitroaromatic compound.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 610-91-3 | [8][9][10][11] |
| Molecular Formula | C₉H₁₁NO₂ | [8][9] |
| Molecular Weight | 165.19 g/mol | [8] |
| Appearance | Solid | [9] |
| IUPAC Name | This compound | [8] |
| Synonyms | 5-Nitropseudocumene, 2,4,5-trimethylnitrobenzene | [8][9] |
Safety, Handling, and Storage
Trustworthiness Pillar: A self-validating protocol begins with uncompromising safety. The following guidelines are based on aggregated GHS data and must be strictly adhered to.
This compound is classified as a hazardous substance.[8]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[12][13] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.[12][13]
-
Handling: Avoid generating dust.[12] Do not eat, drink, or smoke in the work area.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Spill Management: In case of a spill, immediately evacuate the area. For dry spills, use dry clean-up procedures to avoid creating dust.[12] Collect the material in a sealed container for proper disposal.[13] Prevent runoff into drains or waterways.[12]
The Core Synthetic Transformation: From Nitro Precursor to Amine Building Block
The principal application of this compound in pharmaceutical synthesis is its reduction to 2,4,5-trimethylaniline. This conversion is the gateway to its utility, transforming the electron-withdrawing nitro group into a versatile, nucleophilic amino group ready for a multitude of coupling reactions.
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 1,2,4-Trimethyl-5-nitrobenzene
Abstract
This application note details a robust, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,4-trimethyl-5-nitrobenzene. The methodology employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is suitable for quality control, impurity profiling, and research applications where reliable quantification of this nitroaromatic compound is required. All validation parameters, including linearity, accuracy, precision, and robustness, were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound, also known as 5-nitropseudocumene, is a nitroaromatic compound used as an intermediate in various chemical syntheses. Due to its potential environmental persistence and toxicological relevance, its accurate quantification in various matrices is critical.[4] High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds due to its high resolving power and sensitivity.[5][6]
The selection of a reverse-phase method is predicated on the physicochemical properties of this compound. The molecule possesses a significant nonpolar character due to the trimethyl-substituted benzene ring, which facilitates strong hydrophobic interactions with an alkyl-bonded stationary phase like C18.[7][8] The presence of the nitro group and the aromatic ring constitutes a strong chromophore, making the molecule amenable to detection by UV-Visible spectroscopy.[9][10] Specifically, nitroaromatic compounds exhibit strong absorbance in the UV range, typically around 254 nm, providing a sensitive and selective means of detection.[11][12] This method has been developed to provide a straightforward, isocratic separation, ensuring ease of use, rapid analysis times, and high reproducibility.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS (or equivalent).
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Calibrated, suitable for aqueous solutions.
-
Filters: 0.45 µm PTFE syringe filters for organic solvents and sample filtration.[13]
-
Volumetric Glassware: Class A.
Reagents and Standards Preparation
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity.
-
This compound Reference Standard: Purity ≥99.0%.
-
Mobile Phase: Acetonitrile / Water (65:35 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Diluent: Mobile Phase (Acetonitrile / Water, 65:35 v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation Protocol
Sample preparation is crucial for protecting the analytical column and ensuring accurate results.[13][14][15]
-
Accurately weigh a portion of the sample material expected to contain this compound.
-
Transfer the weighed portion to an appropriate volumetric flask.
-
Add approximately 70% of the final volume of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[16]
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below for clarity and ease of reference. An isocratic elution is employed to ensure stable baselines and high precision in retention times.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Analytical Workflow
The following diagram illustrates the complete analytical process, from initial sample handling to the final data analysis and reporting.
Caption: End-to-end workflow for the HPLC analysis of this compound.
Method Validation and Performance
The reliability of this analytical method is established through rigorous validation, adhering to the principles outlined in ICH Q2(R1) guidelines.[1][2][17] The purpose of validation is to demonstrate that the procedure is suitable for its intended purpose.[3]
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
Validation Characteristics Summary
The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |
| Range | 1.0 – 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.5% – 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~1.0 µg/mL |
| Specificity | No interference at the analyte's retention time | Confirmed (Peak purity index > 0.999) |
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak with a retention time of approximately 4.5 minutes . The chosen mobile phase composition (65:35 ACN:Water) provides a balance between analysis time and resolution from potential early-eluting impurities. The C18 column offers excellent retention and peak shape for this nonpolar analyte. UV detection at 254 nm is highly effective, as this wavelength is near the absorbance maximum for many nitroaromatic compounds, ensuring high sensitivity.[11][12] The method's validation data confirms its suitability for precise and accurate quantification across a wide concentration range.
Conclusion
The RP-HPLC method described herein is a validated, robust, and reliable procedure for the quantitative determination of this compound. Its simplicity, speed, and adherence to ICH validation standards make it an ideal tool for routine quality control and research environments.
References
- Akhtar, M. H., & Bhanger, M. I. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658.
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- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ResearchGate. (n.d.). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube.
- Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
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- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2010). New Horizons in Reversed-Phase Chromatography.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Nitrobenzene Compounds.
- Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics.
- American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.
- Pacific BioLabs. (n.d.). UV/VIS Spectroscopy.
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Application Note: A Validated GC-MS Protocol for the Sensitive Detection of Nitrated Aromatic Compounds
Introduction: The Imperative for Detecting Nitrated Aromatics
Nitrated aromatic compounds (NACs), a class of molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are of significant environmental and industrial concern.[1][2] This category includes nitrated polycyclic aromatic hydrocarbons (NPAHs), nitrophenols, and nitro-explosives like trinitrotoluene (TNT). They are introduced into the environment through industrial processes, incomplete combustion of fossil fuels, and atmospheric reactions.[3] Many of these compounds exhibit toxic, mutagenic, and carcinogenic properties, making their detection at trace levels a critical task for environmental monitoring, food safety, and forensic science.[3]
Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[1][2] This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and analysis of NACs from various matrices. The methodologies are designed to be self-validating, ensuring robustness, reproducibility, and accuracy for researchers, scientists, and professionals in drug development.
Foundational Principles: Sample Preparation
The quality of GC-MS analysis is fundamentally dependent on meticulous sample preparation.[4] The primary objective is to isolate the target NACs from the sample matrix, eliminate interfering substances, and concentrate the analytes to a level compatible with the instrument's sensitivity.[1] The choice of method is dictated by the sample matrix (e.g., water, soil, biological tissue).
General Considerations & Best Practices
-
Solvent Purity: Always use high-purity, volatile organic solvents such as dichloromethane, hexane, or acetonitrile to avoid introducing contaminants.[1][2] Water and non-volatile solvents must be avoided.[5][6]
-
Glassware: Exclusively use glass vials and containers to prevent leaching of plasticizers or other contaminants that can interfere with the analysis.[1][5][6]
-
Particulate Removal: Samples must be free of particulate matter. Ensure this by filtering extracts through a 0.22 μm filter or by centrifugation prior to injection.[1][5][6]
Protocol for Liquid Samples (e.g., Water)
2.2.1 Liquid-Liquid Extraction (LLE) LLE is a classic technique that partitions analytes between two immiscible solvents based on their relative solubility.[4]
-
Step 1: Acidification. In a separatory funnel, acidify the aqueous sample (e.g., 100 mL) to a pH < 3 using concentrated HCl.[1] This step ensures that acidic NACs, like nitrophenols, are in their protonated form, enhancing their solubility in the organic solvent.
-
Step 2: Extraction. Add 30 mL of dichloromethane, a solvent chosen for its volatility and effectiveness in extracting a broad range of semi-volatile organic compounds.[1][4]
-
Step 3: Agitation. Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.[1]
-
Step 4: Separation. Allow the layers to fully separate and carefully collect the lower organic layer.[1]
-
Step 5: Repeat. Perform the extraction two more times with fresh portions of dichloromethane to ensure quantitative recovery.[1]
-
Step 6: Drying & Concentration. Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.[1] Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[7]
2.2.2 Solid-Phase Extraction (SPE) SPE has become a preferred alternative to LLE due to its higher efficiency, reduced solvent consumption, and potential for automation.[4]
-
Step 1: Cartridge Conditioning. Condition a C18 SPE cartridge by passing a suitable solvent through it. The C18 sorbent provides a non-polar stationary phase for retaining the aromatic compounds.
-
Step 2: Sample Loading. Load the aqueous sample onto the conditioned cartridge.
-
Step 3: Washing. Wash the cartridge with a weak solvent or water to remove polar interferences that are not retained on the C18 phase.
-
Step 4: Elution. Elute the target NACs with a small volume of a strong organic solvent, such as acetonitrile.[1]
Protocol for Solid Samples (e.g., Soil, Air Particulate Filters)
-
Step 1: Sample Preparation. For samples with low analyte concentrations (<10 ng/g), freeze-drying to remove water is recommended.[1][2]
-
Step 2: Extraction. Weigh approximately 20 grams of the solid sample into a beaker. Add 50 mL of acetonitrile and perform an ultrasonic extraction for an extended period (e.g., 3 hours) in an ice water bath to prevent thermal degradation of analytes.[1] Ultrasonication uses high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration for improved extraction efficiency.
-
Step 3: Cleanup & Concentration. Filter the extract to remove solid particles and concentrate it to 1 mL under a gentle stream of nitrogen.[1][2][7]
Derivatization: Enhancing Analyte Suitability for GC
For NACs containing polar functional groups with active hydrogens (e.g., –OH in nitrophenols, –NH₂ in nitroanilines), derivatization is often a necessary step.[8][9] This chemical modification replaces active hydrogens with non-polar groups, which increases volatility, improves thermal stability, and reduces peak tailing by minimizing interactions with the GC column.[9][10]
Silylation Protocol for Hydroxylated NACs
Silylation is a robust and widely used method where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group.[11]
-
Step 1: Reagent Addition. To the 1 mL concentrated sample extract, add 100 µL of BSTFA (often with 1% trimethylchlorosilane, TMCS, as a catalyst).[11]
-
Step 2: Reaction. Seal the vial and heat at 70-90°C for 60-120 minutes to ensure the reaction proceeds to completion.[11][12]
-
Step 3: Analysis. After cooling, the sample is ready for direct injection into the GC-MS.
Caption: Silylation reaction to improve GC analysis of nitrophenols.
GC-MS Instrumental Protocol
The following parameters provide a robust starting point for the analysis of a wide range of nitrated aromatic compounds. Optimization may be required based on the specific analytes and instrument used.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless (1 min purge time) | Maximizes analyte transfer to the column for trace-level detection.[3][13] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of semi-volatile compounds without thermal degradation.[3][13] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Provides optimal separation efficiency and is inert.[3][14] |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5MS, Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse column providing excellent separation for a broad range of semi-volatile compounds based on their boiling points and polarity.[3][11][13] |
| Oven Program | Initial 60°C (hold 1 min), ramp 10°C/min to 300°C (hold 10 min) | This temperature gradient effectively separates compounds with varying boiling points, starting with more volatile compounds and progressing to less volatile ones.[3] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[11][13] For higher sensitivity with certain NACs, Negative Chemical Ionization (NCI) can be explored.[15][16] |
| Ionization Energy | 70 eV | Standard energy that provides reproducible fragmentation and is compatible with commercial mass spectral libraries (e.g., NIST).[14] |
| Ion Source Temp. | 230 - 300 °C | Prevents condensation of analytes in the source while minimizing thermal degradation.[3][11][13] |
| Acquisition Mode | Full Scan: (m/z 40-500) for identification of unknowns. SIM/MRM: For quantification of target compounds. | Full scan provides a complete mass spectrum for identification.[14] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) significantly increases sensitivity and selectivity by focusing only on ions specific to the target analytes.[3][13] |
Expert Insight on MRM: For ultimate selectivity in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in MRM mode is recommended.[3][13][17] A common and highly specific transition for many NACs is the loss of a nitro group ([M]+ → [M-46]+).[13]
Workflow and Data Analysis
The logical flow from sample to result is critical for maintaining data integrity.
Caption: Overall workflow for GC-MS analysis of nitrated aromatics.
Identification and Quantification
-
Identification: An analyte is positively identified by comparing its retention time and its mass spectrum to that of an authentic standard. The fragmentation pattern serves as a chemical fingerprint, which can also be matched against established libraries like the NIST Mass Spectral Library.
-
Quantification: Accurate quantification is achieved using an external calibration curve.[1] This involves preparing a series of standards at known concentrations (e.g., 0.1–100 ng/mL) and analyzing them using the same GC-MS method as the samples.[1] The analyte concentration in the unknown sample is determined by plotting the instrument response versus concentration.
-
Quality Control: To correct for variations in extraction efficiency and instrument response, an internal standard (a non-target compound added to every sample and standard) and a surrogate standard (a compound similar to the analytes added before extraction) should be used.[1][18]
References
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
- Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. (2016). Shimadzu.
- GC-MS Sample Preparation. (n.d.). Organomation.
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
- Ramdahl, T., & Urdal, K. (n.d.). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications.
- Simultaneous determination of polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives in dried tea by GC-MS/MS. (2025). PubMed.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
- Common Sample Preparation Techniques for GC-MS Analysis. (2024).
- Sample Preparation Guidelines for GC-MS. (n.d.).
- David, F., & Klee, M. S. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent Technologies, Inc.
- Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. (n.d.). ACP.
- Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS: primary sources and secondary formation. (2021). ACP.
- Contribution of Nitrated Phenols to Wood Burning Brown Carbon Light Absorption in Detling, United Kingdom during Winter Time. (n.d.). ACS Publications.
- The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). PMC - NIH.
- Derivatization. (2023). Chemistry LibreTexts.
- Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation.
- Quantification of nitrated polynuclear aromatic hydrocarbons in atmospheric particulate matter. (2000). Semantic Scholar.
- Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.
- Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. (2023). MDPI.
- What Is Derivatization In Gas Chromatography? (2025). YouTube.
- Derivatization reactions and reagents for gas chromatography analysis. (n.d.). PDF.
- Determination of particulate phase polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives using gas chromatography. (2025). ResearchGate.
- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. (n.d.). Cedre.fr.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022).
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Application Notes and Protocols for the Derivatization of 1,2,4-Trimethyl-5-nitrobenzene
Introduction: The Synthetic Potential of 1,2,4-Trimethyl-5-nitrobenzene
This compound, also known as 5-nitropseudocumene, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring a nitro group and three methyl groups on a benzene ring, presents multiple reactive sites for a variety of chemical transformations. The interplay between the electron-withdrawing nitro group and the electron-donating methyl groups dictates the regioselectivity and reactivity of the molecule, opening avenues for the synthesis of a diverse range of derivatives.
This guide provides an in-depth exploration of the key derivatization strategies for this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the chemical principles behind these transformations, offer detailed, field-proven protocols, and discuss the rationale for experimental choices to ensure reproducible and efficient synthesis.
Core Derivatization Strategies
The primary pathways for the derivatization of this compound focus on the transformation of its two key functional moieties: the nitro group and the benzylic methyl groups. A third avenue involves further substitution on the aromatic ring, governed by the directing effects of the existing substituents.
Diagram 1: Overview of Derivatization Pathways
Caption: Key derivatization routes for this compound.
Reduction of the Nitro Group: Synthesis of 2,4,5-Trimethylaniline
The most fundamental and widely utilized derivatization of this compound is the reduction of the nitro group to an amine, yielding 2,4,5-trimethylaniline.[3] This aniline derivative is a crucial precursor for the synthesis of dyes, agrochemicals, and pharmaceutical compounds. The choice of reduction method depends on factors such as scale, substrate sensitivity, and available equipment.
Causality Behind Method Selection:
-
Catalytic Hydrogenation: This is often the method of choice for clean and high-yielding reductions.[4] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly efficient. The reaction proceeds under a hydrogen atmosphere, making it suitable for industrial scale-up. It avoids the use of stoichiometric metallic reductants, simplifying workup.
-
Chemical Reduction: Reagents like iron powder in acidic medium (e.g., acetic or hydrochloric acid) or tin(II) chloride are classic, robust methods for nitro group reduction.[5] These are particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be available. The mechanism involves a series of single-electron transfers from the metal.
Experimental Protocol 1: Catalytic Hydrogenation to 2,4,5-Trimethylaniline
This protocol details the reduction of this compound using a 10% Palladium on Carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Ethanol (or Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or a similar filter aid
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of ethanol to ensure complete dissolution and stirring.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. The catalyst is typically used at a loading of 1-5 mol% relative to the substrate.[3]
-
System Purge: Securely seal the reaction vessel. Evacuate the vessel and backfill with nitrogen three times to remove all oxygen. Subsequently, evacuate and backfill with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen (typically 1-4 atm) and commence vigorous stirring.[3] An exothermic reaction may be observed initially. Maintain the reaction at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,5-trimethylaniline. The product can be further purified by distillation or recrystallization if necessary.
Diagram 2: Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for the synthesis of 2,4,5-trimethylaniline.
Oxidation of Benzylic Methyl Groups
The selective oxidation of the methyl groups of this compound presents a greater synthetic challenge due to the presence of three potential reaction sites. The reaction conditions must be carefully controlled to prevent over-oxidation to carboxylic acids or degradation of the aromatic ring.
Causality Behind Method Selection:
-
Etard Reaction: The use of chromyl chloride (CrO₂Cl₂) in an inert solvent like carbon disulfide or dichloromethane allows for the relatively selective oxidation of a methyl group to an aldehyde.[6] The reaction proceeds via an intermediate Etard complex, which is then hydrolyzed to release the aldehyde. The nitro group typically remains unaffected under these conditions.
-
Permanganate Oxidation: Stronger oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl groups to carboxylic acids.[7] The selectivity can be difficult to control, and reaction conditions (temperature, pH) must be finely tuned to achieve the desired product.
Experimental Protocol 2: Selective Oxidation to 4,5-Dimethyl-2-nitrobenzaldehyde (Etard Reaction)
This protocol is a representative procedure for the selective oxidation of one methyl group. The methyl group at position 1 (ortho to the nitro group) is sterically hindered, making the methyl groups at positions 2 and 4 more likely to react.
Materials:
-
This compound
-
Chromyl chloride (CrO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a solution of chromyl chloride (2.0 eq) in anhydrous DCM dropwise to the stirred solution. Extreme Caution: Chromyl chloride is a highly corrosive and toxic oxidant. This step must be performed in a well-ventilated fume hood. Maintain the temperature below 5 °C during the addition to prevent uncontrolled oxidation.
-
Complex Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, during which a brown precipitate (the Etard complex) will form.
-
Hydrolysis (Quenching): Carefully quench the reaction by slowly adding it to a vigorously stirred beaker of crushed ice and saturated aqueous sodium sulfite solution. The sulfite reduces any excess chromyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a mixture of isomers and can be purified by column chromatography on silica gel to isolate the desired nitro-trimethyl-benzaldehyde derivative(s).
Electrophilic Aromatic Substitution
Further substitution on the aromatic ring is governed by the existing substituents. The three methyl groups are activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing.[8] The position of the next electrophilic attack will be the one that is most activated and least sterically hindered. In this compound, the C6 position is ortho to two methyl groups and meta to the nitro group, making it the most likely site for electrophilic attack (e.g., halogenation or further nitration) under forcing conditions. However, the overall deactivation by the nitro group means that these reactions require harsher conditions than for pseudocumene itself.[9]
Data Summary
| Derivatization Type | Reagents & Conditions | Primary Product(s) | Typical Yield | Reference |
| Nitro Group Reduction | H₂, 10% Pd/C, Ethanol, RT, 1-4 atm | 2,4,5-Trimethylaniline | >90% | [3] |
| Nitro Group Reduction | Fe, HCl, H₂O/Ethanol, Reflux | 2,4,5-Trimethylaniline | 70-85% | [10] |
| Methyl Group Oxidation | CrO₂Cl₂, DCM, 0 °C | Nitro-trimethyl-benzaldehydes | Variable | [6] |
| Methyl Group Oxidation | KMnO₄, H₂O/Pyridine, Reflux | Nitro-trimethyl-benzoic acids | Variable | [11] |
References
- Filo. (2025, September 30). Chemical reaction of p-nitrotoluene undergoing Etard reaction. Filo. [Link]
- Creaven, B. S., Eagers, D. A., & Williams, E. (n.d.).
- Wikipedia. (n.d.). 4-Nitrotoluene. [Link]
- Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (n.d.). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. PubMed. [Link]
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2,3,6-trimethylaniline. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Röger, H. P., Möller, K. P., & O'Connor, C. T. (1997). The transformation of 1, 2, 4-trimethylbenzene A probe reaction to monitor external surface modifications of HZSM-5?.
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
- Chemguide. (n.d.). Electrophilic substitution into already substituted benzene rings. [Link]
- YouTube. (2021, January 25). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. [Link]
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- YouTube. (2018, May 6).
- ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. [Link]
- ScienceDirect. (n.d.).
- Chemistry LibreTexts. (2022, September 24). 16.
- Clutch Prep. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of High-Performance Polymers Utilizing 1,2,4-Trimethyl-5-Nitrobenzene as a Key Precursor
Introduction
The relentless pursuit of advanced materials with superior thermal stability, mechanical strength, and chemical resistance has led to the development of a diverse array of high-performance polymers. Aromatic monomers are the foundational building blocks for many of these materials, with their rigid structures imparting the desired properties to the final polymer. While conventional monomers are well-established, the exploration of novel and unconventional precursors offers a pathway to fine-tune polymer characteristics and unlock new applications.
This document provides a comprehensive guide to the utilization of 1,2,4-trimethyl-5-nitrobenzene as a strategic precursor for the synthesis of high-performance polymers. It is important to note that this compound is not typically used as a direct monomer in polymerization reactions. Instead, its true value lies in its efficient conversion to highly functionalized aromatic diamines, which are then employed as key monomers in the synthesis of high-performance polyimides. The presence of multiple methyl groups on the aromatic ring can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal properties.
This application note will detail the synthetic pathway from this compound to a novel diamine monomer and its subsequent polymerization to form a high-performance polyimide. The protocols provided are based on established chemical principles and are designed to be reproducible in a standard laboratory setting.
Strategic Importance of this compound in Polymer Synthesis
The molecular architecture of this compound makes it a valuable, albeit indirect, contributor to the field of high-performance polymers. The key to its utility is the nitro group, which can be readily reduced to an amine. Furthermore, the trimethyl-substituted phenyl ring can be functionalized to introduce a second amine group, thus forming a diamine monomer.
The rationale behind using this specific precursor includes:
-
Enhanced Solubility: The three methyl groups attached to the phenyl ring disrupt the planarity and close packing of the resulting polymer chains. This steric hindrance increases the free volume and reduces intermolecular forces, leading to improved solubility in organic solvents. This is a critical advantage for polymer processing and film casting.
-
Tailorable Properties: The specific substitution pattern of the methyl groups influences the final properties of the polymer, such as its glass transition temperature (Tg), thermal stability, and mechanical strength.
-
Synthetic Accessibility: this compound can be synthesized from readily available starting materials, making it a cost-effective precursor for specialty monomers.
Experimental Workflow Overview
The overall synthetic strategy involves a two-stage process:
-
Monomer Synthesis: The conversion of this compound into a polymerizable diamine monomer. This is a multi-step process that will be detailed in the protocol section.
-
Polymerization: The polycondensation reaction between the synthesized diamine and a commercially available dianhydride to form a high-performance polyimide.
Figure 1: Overall workflow from precursor to high-performance polymer.
Part 1: Synthesis of the Diamine Monomer
A plausible synthetic route to a diamine monomer starting from this compound involves the nitration of the precursor followed by the reduction of both nitro groups. This would yield a trimethyl-substituted phenylene diamine. The following protocol outlines this transformation.
Protocol 1: Synthesis of 2,4,5-Trimethyl-1,3-phenylenediamine
Step 1a: Dinitration of 1,2,4-Trimethylbenzene (Pseudocumene)
While this protocol starts with this compound, it is often synthesized from 1,2,4-trimethylbenzene (pseudocumene). For completeness, a general nitration procedure is outlined. If starting directly with the mononitro compound, proceed to Step 1b.
-
Materials: 1,2,4-trimethylbenzene, fuming nitric acid, concentrated sulfuric acid, ice bath, round-bottom flask, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1,2,4-trimethylbenzene to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product, this compound and its dinitro isomers, will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.
-
Purify the desired 1,2,4-trimethyl-3,5-dinitrobenzene isomer by recrystallization or chromatography.
-
Step 1b: Reduction to 2,4,5-Trimethyl-1,3-phenylenediamine
-
Materials: 1,2,4-trimethyl-3,5-dinitrobenzene (synthesized from the mononitro precursor), tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH), diethyl ether, round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
To a solution of 1,2,4-trimethyl-3,5-dinitrobenzene in ethanol in a round-bottom flask, add an excess of tin(II) chloride dihydrate.
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly basic.
-
The diamine product will precipitate. Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4,5-trimethyl-1,3-phenylenediamine.
-
Purify the product by recrystallization or sublimation.
-
Part 2: Synthesis of High-Performance Polyimide
The synthesized 2,4,5-trimethyl-1,3-phenylenediamine can now be used as a monomer in a polycondensation reaction with a dianhydride to form a polyimide. A common dianhydride used for this purpose is pyromellitic dianhydride (PMDA).
Protocol 2: Synthesis of Poly(2,4,5-trimethyl-1,3-phenylene pyromellitimide)
Step 2a: Poly(amic acid) Synthesis
-
Materials: 2,4,5-trimethyl-1,3-phenylenediamine, pyromellitic dianhydride (PMDA), N,N-dimethylacetamide (DMAc), nitrogen atmosphere, three-necked flask, mechanical stirrer.
-
Procedure:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of 2,4,5-trimethyl-1,3-phenylenediamine in anhydrous DMAc.
-
Slowly add a stoichiometric amount of PMDA to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
Step 2b: Thermal Imidization
-
Materials: Poly(amic acid) solution, glass substrate, oven or furnace with temperature control.
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film.
-
Place the coated substrate in an oven and heat it in a stepwise manner:
-
100 °C for 1 hour to remove the solvent.
-
200 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
Cool the film slowly to room temperature. The resulting freestanding film is the desired polyimide.
-
Figure 2: Workflow for the synthesis of the polyimide.
Data and Characterization
The successful synthesis of the monomer and the final polyimide should be confirmed through various analytical techniques.
| Analysis | Monomer (Diamine) | Polymer (Polyimide) |
| FTIR (cm⁻¹) | N-H stretching (~3400-3200), Aromatic C-H stretching (~3100-3000), C=C stretching (~1600-1450) | Asymmetric and symmetric C=O stretching of imide (~1780 and ~1720), C-N stretching (~1380) |
| ¹H NMR | Resonances corresponding to aromatic protons and amine protons. | Broadened peaks characteristic of a polymeric structure. |
| Thermal Analysis (TGA) | Decomposition temperature. | High decomposition temperature (typically > 500 °C), indicating excellent thermal stability. |
| Thermal Analysis (DSC) | Melting point. | Glass transition temperature (Tg), which is expected to be high. |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of custom-designed aromatic diamine monomers. The incorporation of these monomers into polyimide backbones allows for the creation of high-performance materials with an advantageous combination of thermal stability and enhanced solubility. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis and application of these novel polymers. The ability to tailor the molecular structure of the monomer opens up exciting possibilities for the development of next-generation materials for advanced aerospace, electronics, and industrial applications.
References
Please note that direct synthesis of high-performance polymers from this compound is not widely documented. The provided references are for analogous and representative synthetic procedures for nitration, reduction, and polymerization, which form the basis of the protocols described in this application note.
- Nitration of Aromatic Compounds: For general procedures on the nitration of aromatic hydrocarbons, which is the foundational step for creating the necessary precursors. Source: Organic Syntheses URL:[Link]
- Reduction of Nitro Compounds: For standard protocols on the reduction of aromatic nitro groups to amines using reagents like tin(II) chloride. Source: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock. URL: (A specific deep link is not available for this textbook, but it is a standard reference in organic chemistry.)
- Synthesis of Polyimides: For representative procedures on the synthesis of polyimides from aromatic diamines and dianhydrides. Source: Macromolecules URL:[Link]
- High-Performance Polymers: For an overview of the field and the importance of monomer synthesis. Source: Journal of Polymer Science URL:[Link]
Application Note & Protocol: Laboratory-Scale Nitration of 1,2,4-Trimethylbenzene
Abstract
This document provides a comprehensive guide for the electrophilic nitration of 1,2,4-trimethylbenzene (pseudocumene) to synthesize its corresponding mononitrated derivatives, primarily 1,2,4-trimethyl-5-nitrobenzene. This application note is intended for researchers, chemists, and professionals in drug development and materials science. It covers the underlying chemical principles, a detailed step-by-step experimental protocol, critical safety procedures, and methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a wide array of applications, including the production of dyes, pharmaceuticals, and energetic materials.[1] 1,2,4-Trimethylbenzene, a readily available alkylbenzene, serves as a valuable precursor. Its nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction, where a nitro group (-NO₂) replaces a hydrogen atom on the aromatic ring.[2]
The reaction is typically performed using a "mixed acid" solution, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4][5]
The three methyl groups on the 1,2,4-trimethylbenzene ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.[6] Due to the combined directing effects and steric considerations, the primary product of mononitration is this compound, with smaller amounts of other isomers. Careful control of reaction conditions, particularly temperature, is crucial to favor mononitration and prevent the formation of dinitrated byproducts and oxidative degradation.[1][7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 1,2,4-trimethylbenzene proceeds via a well-established three-step mechanism.
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3][4]
-
Electrophilic Attack: The π-electron system of the 1,2,4-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]
-
Deprotonation and Aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrated product.[3]
Caption: Figure 1: Mechanism of Electrophilic Aromatic Nitration.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the process.[8][9] Strict adherence to safety protocols is mandatory.
| Hazard | Risk Assessment & Causality | Mitigation Strategy |
| Corrosive Chemicals | Concentrated H₂SO₄ and HNO₃ cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[10] | Always handle acids inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[8] |
| Exothermic Reaction | The mixing of acids and the nitration reaction itself are highly exothermic. Uncontrolled temperature can lead to a runaway reaction, vigorous boiling, and the release of toxic nitrogen dioxide (NO₂) gas.[9][11] | Prepare the nitrating mixture by adding H₂SO₄ to HNO₃ slowly, with efficient cooling in an ice/salt bath. Add the nitrating mixture to the substrate dropwise, constantly monitoring the internal temperature.[12] Keep an ice bath ready to cool the reaction if needed. |
| Explosion Hazard | Nitric acid can react violently with many organic compounds. The accumulation of unreacted reagents followed by a sudden temperature increase can pose an explosion risk.[8] | Ensure slow, controlled addition of reagents. Do not allow reagents to pool or form separate layers without adequate stirring. Work behind a blast shield. |
| Toxic Fumes | Nitrogen oxides (NOx), particularly the brown gas NO₂, can be generated, especially if the reaction overheats. These gases are highly toxic upon inhalation.[10] | The entire procedure must be performed in a well-ventilated fume hood. Ensure emergency eyewash and safety shower stations are accessible.[10] |
| Product Toxicity | Nitroaromatic compounds are generally considered toxic and should be handled with care.[13] | Avoid inhalation of dust or vapors and prevent skin contact by wearing appropriate PPE. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound. All operations must be conducted in a chemical fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,2,4-Trimethylbenzene | 120.19 | 6.0 g (6.9 mL) | 49.9 | Purity ≥ 98% |
| Conc. Nitric Acid (HNO₃) | 63.01 | 4.5 mL | ~71 | ~70% w/w, ~15.8 M |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5.0 mL | ~92 | ~98% w/w, ~18.4 M |
| Dichloromethane (CH₂Cl₂) | 84.93 | 20 mL | - | Reaction solvent |
| Crushed Ice | 18.02 | ~150 g | - | For quenching |
| Saturated NaHCO₃ solution | - | ~50 mL | - | For neutralization wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | For drying |
| Ethanol (95%) | - | As needed | - | For recrystallization |
Step-by-Step Procedure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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role of 1,2,4-trimethyl-5-nitrobenzene in mechanistic studies
An In-Depth Guide to 1,2,4-Trimethyl-5-nitrobenzene: A Substrate for Mechanistic Studies in Electrophilic Aromatic Substitution
Introduction: The Significance of a Model Compound
To the seasoned researcher in organic synthesis or drug development, the value of a model compound—one whose behavior elegantly illustrates fundamental principles—cannot be overstated. This compound, also known as 5-nitropseudocumene, is precisely such a molecule.[1][2] While not a therapeutic agent itself, its principal role in scientific literature is that of a key product in the electrophilic nitration of 1,2,4-trimethylbenzene (pseudocumene).[3][4]
The study of its formation serves as a masterclass in the principles of electrophilic aromatic substitution (EAS). It provides a tangible case study for dissecting the intricate interplay of electronic effects, steric hindrance, and regioselectivity that governs one of the most fundamental transformations in organic chemistry. This guide offers an in-depth exploration of this compound's role in these mechanistic studies, complete with the theoretical underpinnings and practical protocols necessary for its application in a research context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 610-91-3 | [2][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][6] |
| Molecular Weight | 165.19 g/mol | [2][6] |
| Synonyms | 5-Nitropseudocumene, 2,4,5-trimethylnitrobenzene | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 68-72 °C | [5] |
| Boiling Point | 265 °C | [5] |
Part 1: The Mechanistic Context - Nitration of Pseudocumene
The story of this compound begins with its precursor, 1,2,4-trimethylbenzene (pseudocumene). The reaction is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
The Key Players: Substrate and Electrophile
-
The Substrate (1,2,4-Trimethylbenzene): The benzene ring is enriched with three methyl groups. Methyl groups are electron-donating, thereby activating the ring and making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[7] They are classified as ortho, para-directors, meaning they preferentially direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[8]
-
The Electrophile (Nitronium Ion, NO₂⁺): The nitronium ion is the active electrophile in this reaction. It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst.[9][10] The sulfuric acid protonates the nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic NO₂⁺.[11]
Predicting the Outcome: A Study in Regioselectivity
With five possible substitution sites on the pseudocumene ring, the formation of this compound is a direct consequence of the cumulative directing effects of the three methyl groups.
-
Methyl group at C1: Directs to positions 2 (occupied), 4 (occupied), and 6.
-
Methyl group at C2: Directs to positions 1 (occupied), 3, and 6.
-
Methyl group at C4: Directs to positions 1 (occupied), 3, and 5.
The directing vectors converge most powerfully on positions 3, 5, and 6.
-
Position 3: Activated by two methyl groups (C2 and C4), but sterically hindered by being flanked by two methyl groups.
-
Position 6: Activated by two methyl groups (C1 and C2), but significantly hindered by the adjacent C1-methyl group.
-
Position 5: Activated by one methyl group (C4) and less sterically hindered than positions 3 and 6.
This interplay results in the formation of isomeric products, with the 5-nitro isomer being a significant component. The analysis of the resulting isomer distribution is a powerful tool for mechanistic investigation.[3]
The Arenium Ion Intermediate
The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack of the π-electron system of the ring on the nitronium ion temporarily breaks aromaticity. The stability of this intermediate is crucial to the reaction rate. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the point of attack. The subsequent loss of a proton (H⁺) restores aromaticity, yielding the final product.
Part 2: Experimental Protocols for Mechanistic Investigation
Protocol 1: Synthesis of this compound
This protocol details the laboratory-scale synthesis via the nitration of pseudocumene.
Causality Behind Choices:
-
Mixed Acid: Using both H₂SO₄ and HNO₃ ensures the generation of the highly reactive NO₂⁺ electrophile, which is necessary for the reaction to proceed efficiently.[9]
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) during the addition of pseudocumene is critical to prevent runaway reactions and to minimize the formation of dinitrated and oxidized byproducts.[12]
-
Dropwise Addition: Slow, controlled addition of the hydrocarbon to the acid mixture ensures that the heat generated can be effectively dissipated, maintaining temperature control.
-
Ice-Water Quench: Pouring the reaction mixture into ice water serves two purposes: it safely quenches the reaction by diluting the acid and dissipating heat, and it causes the organic product, which is insoluble in water, to precipitate, facilitating its isolation.[12]
Step-by-Step Methodology:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare an ice-salt bath.
-
Acid Mixture: Carefully add 25 mL of concentrated sulfuric acid to the flask. Cool the acid to 0 °C in the ice bath.
-
Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the acid mixture has re-cooled to below 5 °C, add 10 mL of 1,2,4-trimethylbenzene (pseudocumene) dropwise from the dropping funnel over 30-45 minutes. Maintain vigorous stirring and keep the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. A yellowish solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield solid this compound.
Protocol 2: Isomer Analysis for Mechanistic Insight
The key to mechanistic understanding lies in quantifying the product distribution. This requires a robust analytical method to separate and identify the different isomers formed.
Causality Behind Choices:
-
GC-MS: Gas Chromatography-Mass Spectrometry is ideal for this analysis. GC separates the volatile isomers based on their boiling points and interactions with the column's stationary phase. The Mass Spectrometer then provides a mass spectrum for each separated component, allowing for unambiguous identification based on the molecular ion and fragmentation pattern.
-
HPLC: As an alternative, High-Performance Liquid Chromatography (HPLC) can also be used, particularly a reverse-phase method.[13] This separates compounds based on their polarity.
Step-by-Step Methodology:
-
Sample Preparation: Before the final recrystallization step in Protocol 1, take a small, representative sample of the crude, dried solid product.
-
Dissolve a precise amount (e.g., 10 mg) of the crude product in a suitable solvent (e.g., 1 mL of dichloromethane or acetonitrile).
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into a GC-MS system equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of all isomers.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., 50-200 m/z).
-
-
Data Interpretation:
-
Identify the peaks corresponding to the different trimethyl-nitrobenzene isomers by their retention times and mass spectra (molecular ion at m/z = 165).
-
Integrate the area under each peak in the chromatogram. The relative peak area corresponds to the relative abundance of that isomer in the mixture.
-
Calculate the percentage of each isomer to determine the product distribution ratio. This quantitative data provides direct evidence for the directing effects and steric influences at play.
-
Conclusion: A Product as a Mechanistic Probe
This compound's primary role in mechanistic studies is not as a reagent or a probe in the conventional sense, but as a critical product. Its formation from the nitration of pseudocumene is a rich and accessible system for investigating the core tenets of electrophilic aromatic substitution. By carefully synthesizing this compound and, more importantly, analyzing the full isomeric distribution of the reaction products, researchers can gain direct, quantitative evidence of how electronic activation, steric hindrance, and directing group synergy orchestrate a chemical transformation. It remains an exemplary case study for both academic instruction and advanced research into the subtleties of aromatic reactivity.
References
- Fischer, A., & Ramsay, J. N. (1974). Structurally isomeric and diastereoisomeric adducts from the nitration of 1,2,4-trimethylbenzene. Orientation and mechanism of side-chain substitution of arenes. Journal of the American Chemical Society. [Link]
- PubChem. This compound.
- PubChem. 1,2,3-Trimethyl-5-nitrobenzene.
- Chemistry Steps.
- Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
- Chemguide. nitration of benzene and methylbenzene. [Link]
- National Center for Biotechnology Information. (2023). Toxicological Profile for Nitrobenzene. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). [Link]
- Master Organic Chemistry.
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
- Scribd. Synthesis of Nitrobenzen. [Link]
- YouTube. (2018). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY. [Link]
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- 5. This compound | 610-91-3 [chemicalbook.com]
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- 13. This compound | SIELC Technologies [sielc.com]
Application Notes & Protocols: Modern Synthetic Strategies for Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with a significant majority of pharmaceuticals containing at least one heterocyclic scaffold.[1][2][3] The continuous demand for novel molecules with tailored properties necessitates the development of efficient, robust, and versatile synthetic methodologies. This guide provides an in-depth analysis of three powerful, contemporary strategies for the synthesis of valuable heterocyclic cores: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, the Ugi Multicomponent Reaction, and Visible-Light Photoredox Catalysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying causality of experimental choices, offering field-proven insights to empower laboratory success. Each section includes a detailed, self-validating protocol, a mechanistic overview, and a troubleshooting guide to facilitate the seamless adoption of these transformative techniques.
Introduction: The Central Role of Heterocycles
Heterocyclic chemistry is a cornerstone of organic synthesis, providing the structural motifs that are essential to life and industry.[4] From the nucleic acids that encode genetic information to the alkaloids that form the basis of many medicines, heterocycles are ubiquitous. In drug discovery, they are prized as "privileged structures" capable of interacting with a wide range of biological targets, often serving as the core pharmacophore of a therapeutic agent.[1][5] The advancement of synthetic organic chemistry has been driven by the need to construct these complex architectures with increasing precision and efficiency. Modern methodologies like transition-metal catalysis, multicomponent reactions, and photoredox chemistry have revolutionized the field, allowing for the rapid assembly of molecular diversity from simple, readily available starting materials.[6][7] This note will explore the practical application of three such methods, providing detailed protocols for the synthesis of benzofurans, complex peptidic structures, and quinolines.
Case Study 1: Palladium-Catalyzed Synthesis of Substituted Benzofurans via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become one of the most reliable and versatile methods for forming carbon-carbon bonds.[8] Its application in heterocycle synthesis is vast, particularly for constructing biaryl linkages or for the functionalization of pre-formed heterocyclic rings. This protocol details the synthesis of a 2-arylbenzofuran, a scaffold found in numerous biologically active compounds.[9]
Mechanistic Rationale & Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, base, and solvent system is critical for success and is interdependent.
-
Catalyst/Ligand: The palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst. The ligand (e.g., a phosphine) stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for challenging couplings.[10]
-
Base: The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect reaction rate and yield, often depending on the solvent and substrates.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]
Below is a diagram illustrating the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol: Synthesis of 2-Phenylbenzofuran
This protocol describes the coupling of 2-bromobenzofuran with phenylboronic acid.
Materials:
-
2-Bromobenzofuran (1.0 mmol, 197 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried 25 mL Schlenk flask and magnetic stir bar
Procedure:
-
Preparation: Add 2-bromobenzofuran, phenylboronic acid, and K₃PO₄ to the Schlenk flask.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Degas the dioxane and water by bubbling argon or nitrogen through them for 15-20 minutes. Add the degassed dioxane (4 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromobenzofuran starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-phenylbenzofuran product.
Data & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. | Ensure proper inert atmosphere technique; use fresh catalyst and anhydrous/degassed solvents.[10] |
| 2. Poor solubility of reagents. | Try a different solvent system (e.g., Toluene/H₂O, DMF/H₂O).[12] | |
| 3. Insufficient base strength/solubility. | Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered.[11] | |
| Significant Homocoupling | 1. Presence of oxygen. | Improve degassing of solvents and reaction vessel.[8] |
| 2. Premature degradation of catalyst. | Use a more robust ligand or a pre-catalyst system. | |
| Protodeboronation | 1. Boronic acid instability. | Use the boronic acid promptly after weighing. Use MIDA boronates or trifluoroborate salts for sensitive substrates. Minimize reaction time.[11] |
| 2. Harsh basic conditions. | Screen milder bases like K₂CO₃ or use anhydrous conditions if feasible. |
Case Study 2: Ugi Multicomponent Reaction (MCR) for Rapid Library Synthesis
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, enabling the synthesis of complex α-acylamino carboxamide products in a single, atom-economical step.[13] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14] This reaction is exceptionally powerful for diversity-oriented synthesis in drug discovery, as four distinct points of molecular diversity can be introduced simultaneously. The resulting "Ugi adduct" can also serve as a versatile intermediate for subsequent cyclization reactions to form a wide array of heterocycles.[13][15]
Mechanistic Overview
The reaction proceeds through a series of rapid equilibria. The initial step is the formation of an imine from the aldehyde and amine. The isocyanide then adds to the protonated imine to form a nitrilium ion intermediate. This highly reactive intermediate is trapped by the carboxylate anion, which, following an intramolecular Mumm rearrangement, yields the stable bis-amide product.[14]
Caption: Simplified mechanism of the Ugi four-component reaction.
Detailed Protocol: One-Pot Ugi Reaction
This protocol provides a general method for performing a Ugi-4CR at room temperature.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
Amine (e.g., Benzylamine, 1.0 mmol, 107 mg)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol, 60 mg)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 83 mg)
-
Methanol (MeOH, 5 mL)
-
25 mL round-bottom flask with magnetic stir bar
Procedure:
-
Preparation: To the round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Solvent Addition: Add methanol (5 mL) and stir the mixture for 15-20 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide to the stirring solution in one portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic upon addition of the isocyanide.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product is typically more nonpolar than the starting carboxylic acid and amine.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can often be purified by direct crystallization or by flash column chromatography on silica gel. The choice of eluent will depend on the specific product's polarity. For many Ugi products, a simple trituration with a solvent like diethyl ether or a hexane/ether mixture can induce crystallization and remove more soluble impurities.
Case Study 3: Visible-Light Photoredox Catalysis for Quinoline Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis.[7] It utilizes light energy to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature. This approach enables transformations that are difficult or impossible to achieve using traditional thermal methods.[16] This case study describes a protocol for the synthesis of quinoline scaffolds, which are prevalent in antimalarial and anticancer agents.[17][18]
General Principle & Workflow
The process begins with the excitation of a photocatalyst (PC) by visible light (e.g., from a blue LED) to a high-energy excited state (PC*). This excited catalyst can then engage in single-electron transfer (SET) with a substrate, acting as either an oxidant or a reductant to generate a radical ion. This radical intermediate then undergoes the desired chemical transformation (e.g., cyclization), and the catalytic cycle is closed by a subsequent electron transfer event, regenerating the ground-state photocatalyst.[19]
Caption: General principle of visible-light photoredox catalysis.
Detailed Protocol: Synthesis of a Substituted Quinolines
This protocol is adapted from methodologies involving the cyclization of activated substrates.[17]
Materials:
-
Starting Material (e.g., an appropriately substituted (aza)-Morita–Baylis–Hillman adduct, 0.5 mmol)[17]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Rose Bengal, 1-2 mol%)[20]
-
Solvent (e.g., Acetonitrile or DMSO, anhydrous, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or vial suitable for irradiation, magnetic stir bar
-
Visible light source (e.g., 24W Blue LED lamp)
Procedure:
-
Preparation: Add the starting material and the photocatalyst to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and degas the system by bubbling with argon or nitrogen for 20 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Setup: Place the reaction vessel approximately 5-10 cm from the blue LED lamp. Use a small fan to maintain the reaction at room temperature, as the lamp can generate heat.
-
Irradiation: Turn on the light source and begin stirring. The reaction should be protected from ambient light.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Photoredox reactions can be very fast, with significant conversion often observed within a few hours.
-
Workup: Once the starting material is consumed, turn off the light source. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the desired quinoline product.
Summary and Future Outlook
The synthetic strategies detailed in this application note—palladium-catalyzed cross-coupling, multicomponent reactions, and visible-light photoredox catalysis—represent a fraction of the powerful tools available to the modern synthetic chemist.[6] They exemplify a paradigm shift towards greater efficiency, milder conditions, and the ability to rapidly generate molecular complexity. As the challenges in drug discovery and materials science become more complex, the continued innovation in synthetic methodology will be paramount. The integration of these advanced techniques into daily laboratory practice empowers researchers to explore chemical space more effectively, accelerating the discovery of the next generation of functional molecules.
References
- Title: Visible light catalyzed synthesis of quinolines from (aza)-Morita–Baylis–Hillman adducts Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans Source: Chemical Communic
- Title: Heterocyclic Compounds in Drug Discovery and Their Medical Applic
- Title: Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine Source: Chemical Communic
- Title: Modern advances in heterocyclic chemistry in drug discovery Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Modern Strategies for Heterocycle Synthesis Source: MDPI URL:[Link]
- Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research and Reviews URL:[Link]
- Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: MDPI URL:[Link]
- Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL:[Link]
- Title: REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS Source: Journal of Emerging Technologies and Innov
- Title: Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles Source: RSC Advances URL:[Link]
- Title: Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine Source: PubMed URL:[Link]
- Title: Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity Source: Semantic Scholar URL:[Link]
- Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Title: Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: Frontiers in Chemistry URL:[Link]
- Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Title: One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles Source: Molecules URL:[Link]
- Title: Visible-Light Photoredox-Catalyzed Iminyl Radical Formation by N–H Cleavage with Hydrogen Release and Its Application in Synthesis of Isoquinolines Source: Organic Letters URL:[Link]
- Title: Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review Source: Current Organic Synthesis URL:[Link]
- Title: Synthesis of seven-membered nitrogen heterocycles through the Ugi multicomponent reaction Source: ResearchG
- Title: The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications Source: University of Illinois Urbana-Champaign URL:[Link]
- Title: Visible-light-mediated synthesis of quinolines Source: Organic Chemistry Frontiers URL:[Link]
- Title: How can I solve my problem with Suzuki coupling?
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
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- 3. mdpi.com [mdpi.com]
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- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Modern Strategies for Heterocycle Synthesis [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
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- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
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- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Visible light catalyzed synthesis of quinolines from (aza)-Morita–Baylis–Hillman adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Electrochemical Properties and Applications of 1,2,4-Trimethyl-5-Nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is an aromatic compound with significant potential in various chemical applications. Its structure, featuring a nitro group on a trimethyl-substituted benzene ring, imparts distinct electrochemical properties that can be harnessed for both analytical and synthetic purposes. This document provides a comprehensive guide to the electrochemical behavior of this compound and detailed protocols for its application in electrochemical sensing and electrosynthesis. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for further research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its electrochemical behavior.
| Property | Value | Source |
| CAS Number | 610-91-3 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 265 °C | [3] |
Electrochemical Properties and Mechanistic Insights
The electrochemical behavior of this compound is primarily dictated by the reduction of the nitroaromatic group. This process is a multi-step, pH-dependent reaction. The presence of three electron-donating methyl groups on the benzene ring influences the reduction potential of the nitro group, generally making it slightly more difficult to reduce compared to unsubstituted nitrobenzene due to increased electron density on the ring.
The reduction of nitroaromatic compounds typically proceeds through a series of electron and proton transfer steps.[4] In aqueous media, the generally accepted pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine, and finally the corresponding aniline.[5]
Proposed Electrochemical Reduction Pathway
The electrochemical reduction of this compound is a six-electron, six-proton process to yield 5-amino-1,2,4-trimethylbenzene (5-aminopseudocumene).
Caption: Proposed electrochemical reduction pathway of this compound.
Application 1: Electrochemical Sensing for Environmental Monitoring
Nitroaromatic compounds are prevalent environmental pollutants, and their detection is of significant interest.[6][7] Electrochemical sensors offer a rapid, sensitive, and cost-effective method for their quantification.[8][9] The following protocol details the use of differential pulse voltammetry (DPV) for the detection of this compound.
Protocol: Determination of this compound using Differential Pulse Voltammetry (DPV)
1. Objective: To develop and validate an electrochemical method for the quantitative determination of this compound in an aqueous sample.
2. Materials and Reagents:
-
This compound (analytical standard)
-
Supporting electrolyte: 0.1 M phosphate buffer solution (PBS), pH 7.4
-
Stock solution: 10 mM this compound in ethanol
-
Working standards: Prepared by serial dilution of the stock solution in the supporting electrolyte.
-
Working electrode: Glassy carbon electrode (GCE)
-
Reference electrode: Ag/AgCl (3 M KCl)
-
Counter electrode: Platinum wire
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry
-
Deionized water
-
Ethanol
3. Instrumentation:
-
Potentiostat/Galvanostat with DPV capabilities
4. Experimental Workflow:
Caption: Experimental workflow for the electrochemical sensing of this compound.
5. Detailed Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad, starting with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm, for 2 minutes each.
-
Rinse the electrode thoroughly with deionized water and then ethanol between each polishing step.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in an electrochemical cell containing 10 mL of the supporting electrolyte (PBS).
-
Perform a cyclic voltammetry (CV) scan from 0 V to -1.2 V to electrochemically clean the electrode surface and to determine the reduction potential of the analyte.
-
Record the DPV of the blank solution from -0.4 V to -1.0 V.
-
Add a known concentration of the this compound working standard to the cell and record the DPV.
-
Repeat step 4 for a series of concentrations to construct a calibration curve.
-
For the unknown sample, add a known volume to the supporting electrolyte and record the DPV under the same conditions.
-
-
DPV Parameters (to be optimized):
-
Initial potential: -0.4 V
-
Final potential: -1.0 V
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
6. Data Analysis and Validation:
-
Plot the peak current from the DPV measurements against the concentration of this compound to generate a calibration curve.
-
The linearity of the calibration curve should be assessed by the correlation coefficient (R² > 0.99).
-
The limit of detection (LOD) and limit of quantification (LOQ) should be calculated using the standard deviation of the blank and the slope of the calibration curve.
-
The concentration of the unknown sample is determined by interpolating its peak current on the calibration curve.
-
For validation, perform recovery studies by spiking a blank sample with a known concentration of the analyte.
Application 2: Electrosynthesis of 5-Amino-1,2,4-trimethylbenzene
The reduction of nitroaromatics to their corresponding anilines is a crucial transformation in organic synthesis.[10][11] Electrochemical synthesis offers a green and efficient alternative to traditional chemical reductions, avoiding harsh reagents and reaction conditions.[12][13]
Protocol: Controlled-Potential Electrosynthesis of 5-Amino-1,2,4-trimethylbenzene
1. Objective: To synthesize 5-amino-1,2,4-trimethylbenzene from this compound via controlled-potential electrolysis.
2. Materials and Reagents:
-
This compound
-
Supporting electrolyte: 0.5 M H₂SO₄ in a 1:1 water/ethanol mixture
-
Working electrode: Reticulated vitreous carbon (RVC) or a large surface area carbon felt
-
Reference electrode: Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum mesh
-
Divided electrochemical cell (H-cell) with a proton exchange membrane (e.g., Nafion®)
-
Extraction solvent: Diethyl ether
-
Drying agent: Anhydrous sodium sulfate
-
Deionized water
-
Ethanol
3. Instrumentation:
-
High-power potentiostat/galvanostat
-
Magnetic stirrer and stir bar
4. Experimental Workflow:
Caption: Experimental workflow for the electrosynthesis of 5-amino-1,2,4-trimethylbenzene.
5. Detailed Procedure:
-
Cell Assembly and Electrolysis:
-
Assemble the H-cell, ensuring the proton exchange membrane separates the two compartments.
-
Place the working electrode and reference electrode in the cathodic compartment, and the counter electrode in the anodic compartment.
-
Add the supporting electrolyte to both compartments.
-
Dissolve a known amount of this compound in the catholyte.
-
Perform an initial CV scan to determine the optimal reduction potential (at the peak of the reduction wave).
-
Carry out the controlled-potential electrolysis at the determined potential with vigorous stirring. The reaction is complete when the current drops to a steady baseline level.
-
-
Product Work-up and Isolation:
-
After the electrolysis is complete, carefully neutralize the catholyte with a suitable base (e.g., NaHCO₃ solution).
-
Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
-
Calculate the yield of the synthesized 5-amino-1,2,4-trimethylbenzene.
-
Conclusion
The electrochemical properties of this compound offer exciting opportunities for its use in both analytical and synthetic chemistry. The protocols detailed in this application note provide a robust starting point for researchers to explore these applications. The principles of electrochemical sensing can be adapted for the detection of this and similar compounds in various matrices, while the electrosynthesis protocol offers a greener route to a valuable amine intermediate. Further research can focus on modifying electrode surfaces to enhance sensitivity and selectivity in sensing applications and optimizing reaction conditions for electrosynthesis to improve yield and efficiency.
References
- Determination of nitrobenzene by differential pulse voltammetry and its application in wastew
- Graphene-based nanomaterials for the electrochemical sensing of nitroarom
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. - PMC - PubMed Central
- Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach.
- Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. - MDPI
- Cyclic voltammetric curves of nitrobenzene (2.27 mM) in 1:1...
- On Electroreduction of Nitrobenzene: Nominal Simul
- Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips. - RSC Publishing
- Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode.
- Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
- Cyclic voltammograms of nitrobenzene (3.0 mM) in 2.0 M H 2 SO 4...
- Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathem
- Electrochemical reduction of nitroaromatics to anilines in basic media: effects of positional isomerism and cathode composition.
- Electrochemical Synthesis of Aniline, A Model for Synthesis of More Related Compounds. - Oriental Journal of Chemistry
- Cyclic voltammograms of nitrobenzene on different electrodes (pH 5.0):...
- Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. - RSC Publishing
- Nitro Substrates in Reductive Electrosynthesis: A Review.
- Electrochemical Synthesis of Aniline, a Model for Synthesis of More Related Compounds.
- This compound. - ChemicalBook
- This compound. - PubChem
- Electrochemical 'game-changer' could make aniline production greener. - Chemistry World
- This compound. - CymitQuimica
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- 13. researchgate.net [researchgate.net]
Application and Protocol for the Use of 1,2,4-Trimethyl-5-Nitrobenzene as a Standard in Environmental Analysis
Introduction: The Imperative for Precision in Environmental Monitoring
The escalating presence of nitroaromatic compounds in the environment, largely due to industrial activities such as the manufacturing of explosives, pesticides, and dyes, necessitates robust and reliable analytical methods for their detection and quantification.[1] These compounds are of significant concern due to their potential toxicity and persistence in soil and groundwater.[1] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for the analysis of these environmental contaminants, offering high sensitivity and specificity.[2]
A cornerstone of achieving accurate and precise quantitative results in chromatography is the use of internal standards. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analytes of interest, but not naturally present in the samples.
This application note details the use of 1,2,4-trimethyl-5-nitrobenzene as a highly suitable internal standard for the quantitative analysis of nitroaromatic compounds in environmental matrices. We will delve into the rationale for its selection, provide detailed protocols for its implementation, and present a framework for ensuring the trustworthiness and validity of the analytical results.
Physicochemical Properties of this compound
This compound, also known as 5-nitropseudocumene, possesses a unique combination of physical and chemical properties that make it an excellent candidate for an internal standard in the analysis of other nitroaromatics.
| Property | Value | Source |
| CAS Number | 610-91-3 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Melting Point | 68-72 °C | |
| Boiling Point | 265 °C | |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. |
Its aromatic structure with a nitro functional group mirrors the chemical nature of many target nitroaromatic pollutants. The presence of the methyl groups provides a distinct molecular weight and chromatographic retention time, ensuring it does not co-elute with most common nitroaromatic analytes. Its solid form at room temperature allows for accurate weighing and preparation of standard solutions.
Rationale for Selection as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development. The key characteristics that make this compound a judicious choice are outlined in the following decision workflow:
Caption: Decision workflow for selecting a suitable internal standard.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard in the analysis of nitroaromatic compounds in soil and water samples, with reference to methodologies similar to those outlined in EPA Method 8091.[4]
Protocol 1: Preparation of Standard Stock Solutions
Objective: To prepare a concentrated stock solution of this compound that can be used to create working standards and for spiking samples.
Materials:
-
This compound (analytical standard grade, ≥98% purity)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
Analytical balance (readable to 0.0001 g)
-
Class A volumetric flasks (10 mL and 100 mL)
-
Glass Pasteur pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add a small amount of methanol (or acetonitrile) to the volumetric flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, carefully add methanol (or acetonitrile) to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculation of Stock Solution Concentration:
-
Concentration (mg/L) = (Weight of standard in mg) / (Volume of flask in L)
-
Example: (10.2 mg) / (0.010 L) = 1020 mg/L (or 1020 µg/mL)
-
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at 4°C. The solution should be stable for several months.
Preparation of Working Internal Standard Solution (e.g., 10 mg/L):
-
Dilution: Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
Final Volume: Dilute to the mark with methanol (or acetonitrile).
-
Homogenization and Storage: Cap, mix thoroughly, and store under the same conditions as the stock solution.
Protocol 2: Sample Preparation and Analysis Workflow
Objective: To extract nitroaromatic compounds from a soil or water sample and analyze them using GC-MS with this compound as an internal standard.
Workflow Diagram:
Caption: Workflow for environmental sample analysis using an internal standard.
Detailed Steps (Soil Sample Example):
-
Sample Preparation: Weigh 10 g of the soil sample into a beaker.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 10 mg/L this compound working solution to the soil sample.
-
Extraction: Add 20 mL of acetonitrile to the beaker and extract the sample using sonication for 15-20 minutes.
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
GC-MS Operating Conditions (Example):
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 amu |
Data Analysis and Quantification
The concentration of each target nitroaromatic analyte is calculated using the internal standard method. This involves determining the response factor (RF) for each analyte relative to the internal standard.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard (this compound).
-
Response Factor Calculation:
-
RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
-
Analyte Quantification in Samples:
-
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, a robust quality control (QC) system must be in place.
| QC Check | Purpose | Acceptance Criteria |
| Method Blank | To assess for contamination during sample preparation. | Target analytes should not be detected above the method detection limit. |
| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method. | Recovery of spiked analytes should be within established control limits (e.g., 70-130%). |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method. | Recoveries and relative percent difference (RPD) should be within established control limits. |
| Internal Standard Response | To monitor for variations in instrument performance and sample matrix effects. | The area of the internal standard in each sample should be within a certain percentage (e.g., ±30%) of the average area in the calibration standards. |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of nitroaromatic compounds in environmental samples. Its chemical properties, commercial availability, and chromatographic behavior make it an excellent choice for correcting for analytical variability. The detailed protocols and quality control measures outlined in this application note provide a comprehensive framework for researchers and scientists to implement this method, contributing to the generation of high-quality data for environmental monitoring and risk assessment.
References
- U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- PubChem. This compound.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- International Programme on Chemical Safety. (2003). Environmental Health Criteria 230: Nitrobenzene.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Trimethyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2,4-trimethyl-5-nitrobenzene, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the nitration of 1,2,4-trimethylbenzene (pseudocumene). Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic aromatic substitution reaction involving the nitration of 1,2,4-trimethylbenzene (pseudocumene).[1] This is typically achieved using a nitrating mixture, commonly referred to as "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][5]
Q2: Why is regioselectivity a concern in this synthesis, and what are the expected products?
A2: Regioselectivity is a critical aspect of this reaction due to the directing effects of the three methyl groups on the benzene ring. Methyl groups are activating and ortho-, para-directors.[6] In 1,2,4-trimethylbenzene, the possible positions for nitration are C3, C5, and C6. The primary product is this compound. The formation of other isomers, such as 1,2,4-trimethyl-3-nitrobenzene and 1,2,4-trimethyl-6-nitrobenzene, can occur, reducing the yield of the desired product. Steric hindrance from the adjacent methyl groups often influences the final isomer ratio.[7]
Q3: What are the primary side reactions that can lower the yield?
A3: Besides the formation of undesired regioisomers, several side reactions can decrease the yield of this compound. These include:
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring.[3][4]
-
Oxidation: The methyl groups are susceptible to oxidation by the strong nitric acid, especially at elevated temperatures.[8]
-
Formation of phenolic byproducts: Under certain conditions, oxidation can lead to the formation of nitrophenols.
Q4: What are the key safety precautions for this nitration reaction?
A4: Nitration reactions are highly exothermic and involve corrosive and hazardous materials.[9][10] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11][12]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen oxides.[11]
-
Temperature Control: The reaction is highly exothermic and can lead to a runaway reaction if not properly cooled.[9] Always use an ice bath and add reagents slowly.
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10][12] Handle them with extreme care and have appropriate spill kits and neutralizing agents readily available.[11][13]
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with stirring to dissipate heat and precipitate the product safely.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inadequate Temperature Control: The reaction is highly exothermic. Temperatures above the optimal range (typically 0-10°C) can lead to side reactions like dinitration and oxidation.[8] 2. Improper Reagent Addition: Rapid addition of the nitrating mixture can cause localized overheating.[8] 3. Presence of Water: Moisture can dilute the acids and hinder the formation of the nitronium ion.[8] 4. Incomplete Reaction: Insufficient reaction time or too low a temperature may result in unreacted starting material. | 1. Maintain Strict Temperature Control: Use an efficient ice/salt bath and monitor the internal temperature of the reaction mixture closely. Ensure the temperature does not exceed 10°C during the addition of the nitrating mixture. 2. Slow, Dropwise Addition: Add the nitrating mixture very slowly, drop by drop, with vigorous stirring to ensure even heat distribution. 3. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use concentrated acids. 4. Optimize Reaction Time: After the addition is complete, allow the reaction to stir in the ice bath for a specified period (e.g., 30-60 minutes) and then let it slowly warm to room temperature to ensure the reaction goes to completion. |
| Formation of Multiple Isomers/Impurities | 1. Suboptimal Reaction Temperature: Higher temperatures can decrease regioselectivity. 2. Incorrect Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion and affect selectivity. | 1. Precise Temperature Management: As with low yield, maintaining a consistently low temperature (0-5°C) is crucial for maximizing the yield of the 5-nitro isomer. 2. Optimize Acid Mixture: A common and effective nitrating mixture is a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid.[2] Experiment with slight variations if isomeric purity remains an issue. |
| Dark-Colored or Tarry Product | 1. Oxidation Side Reactions: Overheating can cause oxidation of the trimethylbenzene or the product, leading to the formation of colored, tarry byproducts. 2. Excessive Nitric Acid: A large excess of nitric acid can promote oxidation. | 1. Rigorous Temperature Control: This is the most critical factor to prevent oxidation. 2. Stoichiometric Control: Use a modest excess of the nitrating agent. A molar ratio of approximately 1:1.1 of pseudocumene to nitric acid is a good starting point. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Precipitation: The product may not fully precipitate if the quenching volume is insufficient or if the mixture is not cold enough. 2. Product Loss During Washing: The product has some solubility in common washing solvents, especially if they are not ice-cold. 3. Co-precipitation of Impurities: Isomers and other byproducts may co-precipitate with the desired product. | 1. Effective Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[8] 2. Use Ice-Cold Solvents: Wash the crude product with ice-cold water and then with a minimal amount of ice-cold ethanol or methanol to remove residual acids and impurities. 3. Recrystallization: For high purity, recrystallization is recommended. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[14] |
Section 3: Experimental Protocols & Workflows
Validated Protocol for the Synthesis of this compound
This protocol is a standard laboratory procedure for the nitration of 1,2,4-trimethylbenzene.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a calculated volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid with gentle stirring.[2] Allow this mixture to cool to below 10°C.
-
Reaction Setup: Place a measured amount of 1,2,4-trimethylbenzene into a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 1,2,4-trimethylbenzene from a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for another 30 minutes.
-
Workup: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of ice-cold deionized water until the washings are neutral to litmus paper. Then, wash with a small amount of ice-cold ethanol to remove some of the more soluble impurities.
-
Drying: Dry the purified product, for example, in a desiccator over a drying agent.
-
Purification (Optional): For higher purity, recrystallize the crude product from ethanol.[14]
Visual Workflow for Synthesis and Troubleshooting
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Workflow for the synthesis of this compound and troubleshooting loop.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to controlling the outcome. The nitration of 1,2,4-trimethylbenzene is a classic electrophilic aromatic substitution.
Caption: Mechanism of electrophilic aromatic nitration of 1,2,4-trimethylbenzene.
The three methyl groups on the pseudocumene ring are electron-donating, which activates the ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion) to the ortho and para positions. The 5-position is sterically accessible and electronically favored, leading to the desired product.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- BenchChem. (2025). Comparative Reactivity of 1,2,3-Trimethyl-4-nitrobenzene and Its Isomers: A Guide for Researchers.
- BenchChem. (2025). Enhancing the regioselectivity of 1,2,3-trimethylbenzene nitration.
- Chemistry LibreTexts. (2023, January 22). Regioselectivity in Electrophilic Aromatic Substitution.
- Sciencemadness Wiki. (2015, October 10). Nitrating mixture.
- Chemguide. (n.d.). Nitration of benzene and methylbenzene.
- Chad's Prep. (2018, September 20). 18.2c EAS Nitration. YouTube.
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
- BenchChem. (2025). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.
- BenchChem. (2025). Application Note: Purification of 1,2,3-Trimethyl-4-nitrobenzene by Recrystallization.
Sources
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Technical Support Center: Separation of Isomers from the Nitration of 1,2,4-Trimethylbenzene
Introduction
Welcome to the comprehensive technical support guide for the separation of isomers produced during the nitration of 1,2,4-trimethylbenzene (pseudocumene). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when isolating the various nitro-isomers of 1,2,4-trimethylbenzene. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the nitration of 1,2,4-trimethylbenzene?
The nitration of 1,2,4-trimethylbenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. The three methyl groups on the ring are activating and ortho-, para-directing. Consequently, the nitration of 1,2,4-trimethylbenzene primarily yields a mixture of three constitutional isomers:
-
3-Nitro-1,2,4-trimethylbenzene
-
5-Nitro-1,2,4-trimethylbenzene
-
6-Nitro-1,2,4-trimethylbenzene
The relative yields of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
Q2: Why is the separation of these isomers challenging?
The isomers of nitro-1,2,4-trimethylbenzene possess very similar physical and chemical properties due to having the same molecular formula and functional groups. This similarity in properties such as boiling points, melting points, and solubility makes their separation by common laboratory techniques like distillation and simple crystallization difficult.[1]
Q3: What are the most common methods for separating the isomers of nitro-1,2,4-trimethylbenzene?
The most frequently employed techniques for the separation of these isomers include:
-
Fractional Crystallization: This method exploits small differences in the solubilities of the isomers in a particular solvent at varying temperatures.[2][3]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[4]
-
Gas Chromatography (GC): Often used for analytical separation and quantification, GC can also be adapted for preparative-scale separations in some cases.[5]
Q4: Are there any chemical methods to facilitate separation?
Yes, a patented method involves the selective chemical reduction of less sterically hindered nitro isomers.[1] In this process, a mixture of isomers is treated with a sulfide salt, which selectively reduces the unhindered nitro groups to amino groups. The resulting anilines can then be easily separated from the unreacted, sterically hindered nitro isomer by acid-base extraction.[1]
Troubleshooting Guides
Issue 1: Poor Separation Efficiency with Fractional Crystallization
Symptoms:
-
Multiple recrystallization cycles yield a product that is still a mixture of isomers.
-
Low recovery of the pure desired isomer.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent Choice | The success of fractional crystallization hinges on the differential solubility of the isomers in the chosen solvent. Solution: Conduct small-scale solvent screening to identify a solvent or solvent system where one isomer is significantly less soluble than the others at a lower temperature. Common solvents to evaluate include ethanol, methanol, and mixtures with water.[6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of multiple isomers, trapping impurities within the crystal lattice. Solution: Employ a slow, controlled cooling process. This allows for the selective crystallization of the least soluble isomer. Using an ice bath for gradual cooling is a common practice.[7] |
| Insufficient Purity of the Initial Mixture | The presence of significant amounts of other impurities can interfere with the crystallization process. Solution: Consider a preliminary purification step, such as a simple distillation or an initial coarse chromatographic separation, to enrich the desired isomer before attempting fractional crystallization. |
| Inadequate Number of Recrystallization Cycles | For isomers with very similar solubilities, a single crystallization step is often insufficient. Solution: Perform multiple, sequential recrystallization steps. Analyze the purity of the product after each step using techniques like GC or NMR to monitor progress. |
Issue 2: Co-elution of Isomers in Column Chromatography
Symptoms:
-
Overlapping peaks in the chromatogram, indicating incomplete separation of the isomers.
-
Fractions collected from the column contain a mixture of isomers.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Incorrect Stationary Phase | The choice of stationary phase is critical for achieving good separation. For nitroaromatic compounds, standard silica gel is a common choice. Solution: If silica gel provides poor separation, consider using a different stationary phase. Phenyl-hexyl columns, for instance, can offer alternative selectivity for aromatic compounds through π-π interactions.[4] |
| Suboptimal Mobile Phase (Eluent) | The composition of the mobile phase determines the elution order and resolution of the components. Solution: Systematically vary the polarity of the eluent. A common starting point for separating nitroaromatics is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the solvent polarity is gradually changed during the separation, can also significantly improve resolution. |
| Column Overloading | Applying too much sample to the column can lead to broad, overlapping peaks. Solution: Reduce the amount of crude mixture loaded onto the column. As a general rule, the sample load should be a small fraction of the weight of the stationary phase. |
| Improper Column Packing | A poorly packed column with channels or cracks will result in poor separation efficiency. Solution: Ensure the column is packed uniformly and without any air bubbles. A well-packed column is crucial for achieving sharp, well-resolved peaks. |
Key Separation Protocols
Protocol 1: Fractional Crystallization
This protocol outlines a general procedure for separating isomers of nitro-1,2,4-trimethylbenzene via fractional crystallization. The specific solvent and temperatures will need to be optimized for your particular isomer mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of large, pure crystals of the least soluble isomer.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the desired isomer.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomers.[7]
-
Drying: Dry the crystals thoroughly.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor using an appropriate analytical technique (e.g., GC, HPLC, NMR).
-
Repeat if Necessary: If the desired purity has not been achieved, repeat the recrystallization process with the collected crystals. The mother liquor can also be concentrated and subjected to further crystallization to recover other isomers.
Protocol 2: Column Chromatography
This protocol provides a general guideline for separating the isomers using silica gel column chromatography.
Step-by-Step Methodology:
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) as the slurry solvent.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the more strongly adsorbed isomers.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis of Fractions: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or another rapid analytical method.
-
Combining Fractions: Combine the fractions that contain the pure desired isomer.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomer.
Visualizations
Experimental Workflow: Isomer Separation
Caption: Workflow for the separation of nitro-isomers.
Logic Diagram: Troubleshooting Fractional Crystallization
Caption: Troubleshooting logic for fractional crystallization.
References
- Eckert, G. W. (1985). A process for separating nitration isomers of substituted benzene compounds. (European Patent No. EP0155441A1). Google Patents.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- OSHA. (n.d.). Trimethylbenzene (mixed isomers).
- Sulzer. (n.d.). Fractional Crystallization.
- Chemistry LibreTexts. (2019). Fractional crystallization.
Sources
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- 2. rcprocess.se [rcprocess.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1,2,4-Trimethyl-5-Nitrobenzene
This guide provides in-depth technical support for the purification of crude 1,2,4-trimethyl-5-nitrobenzene via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The content is structured to address common challenges and fundamental questions through detailed protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound (also known as 5-nitropseudocumene) is a nitrated aromatic compound often used as an intermediate in the synthesis of more complex molecules, such as dyes and pharmaceutical agents.[1][2] The purity of this intermediate is paramount because impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the formation of difficult-to-separate byproducts, ultimately compromising the quality and safety of the final product.
Q2: What are the typical impurities found in crude this compound?
Crude this compound is typically synthesized by the nitration of 1,2,4-trimethylbenzene (pseudocumene).[3][4] The nitration process, usually employing a mixture of nitric and sulfuric acids, can generate several impurities[5][6]:
-
Unreacted Starting Material: Residual 1,2,4-trimethylbenzene.
-
Regioisomers: Other isomers such as 1,2,4-trimethyl-3-nitrobenzene and 1,2,4-trimethyl-6-nitrobenzene may be formed, although the 5-nitro isomer is generally the major product due to the directing effects of the methyl groups.[7]
-
Di- and Poly-nitrated Byproducts: Over-nitration can lead to the formation of dinitro- or even trinitro-trimethylbenzene compounds.[6][8]
-
Oxidative Byproducts: The strong acidic and oxidizing conditions can create acidic impurities like nitrophenolic compounds.[9]
Q3: Why is recrystallization the chosen method for purification?
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[10][11] Its effectiveness relies on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[12] Upon slow cooling, the target compound's solubility decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, which remain dissolved in the solvent (mother liquor).[11]
Q4: What are the essential safety precautions for handling this compound and the associated solvents?
Handling these chemicals requires strict adherence to safety protocols.
-
This compound: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes serious skin and eye irritation.[13][14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][15]
-
Solvents: Many organic solvents used for recrystallization (e.g., ethanol, hexane, ethyl acetate) are flammable. Keep them away from ignition sources like hot plates and open flames.[16] Ensure proper ventilation to avoid inhaling vapors.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to your institution's hazardous waste disposal guidelines.
Experimental Protocol & Methodology
This section details a comprehensive, self-validating protocol for the purification of crude this compound.
Workflow Overview
Caption: Workflow for the purification of this compound.
Step 1: Solvent Selection and Screening
The choice of solvent is the most critical factor for a successful recrystallization.[10][17] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). A preliminary small-scale screening is essential.
Methodology:
-
Place approximately 50 mg of the crude solid into several different test tubes.
-
Add a potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane) dropwise to each tube at room temperature, vortexing after each addition. Note the solubility. A good solvent should not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals formed.
Data Summary: Solvent Screening Characteristics
| Solvent System | Polarity | Boiling Point (°C) | Suitability Assessment |
|---|---|---|---|
| Ethanol (95%) | Polar Protic | ~78 | Often a good choice for moderately polar compounds. Tends to dissolve many organic solids when hot. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar and higher boiling. Can be effective if ethanol is too good a solvent. |
| Ethyl Acetate | Polar Aprotic | 77 | Good solvent for a range of polarities. |
| Hexane | Nonpolar | 69 | Best for nonpolar impurities. The target compound may have low solubility even when hot. Often used as an anti-solvent in a mixed-solvent system. |
| Ethanol/Water | Mixed (Polar) | Variable | A mixed-solvent system. Dissolve the compound in hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. |
| Ethyl Acetate/Hexane | Mixed (Mod. Polar) | Variable| Another common mixed-solvent pair. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
Based on this screening, select the solvent or solvent system that provides the best recovery of crystalline, not oily, solid.
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding excess solvent will reduce the final yield.[11]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or sand) or colored, tarry materials are present, a hot filtration is required. Decant the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel. If the product is colored, you may add a small amount of activated charcoal to the hot solution before this filtration step to adsorb colored impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[11] Rushing this step by "shock cooling" can cause the compound to precipitate as an impure powder.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product by further decreasing its solubility.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air-dry. For higher boiling solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.
Step 3: Purity Assessment
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). The literature melting point for this compound is 68-72 °C.[18] Impurities will typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the purified product with the crude material. The pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
Troubleshooting Guide
Q: My compound will not dissolve, even in a large amount of boiling solvent. A: The solvent is likely not a suitable choice because its polarity is mismatched with your compound. Refer back to the solvent screening step and choose a solvent with a different polarity. Alternatively, if the undissolved material is a small fraction of the total, it may be an insoluble impurity that can be removed by hot filtration.
Q: The compound "oiled out" instead of forming crystals upon cooling. A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. The compound melts instead of crystallizing. This can also happen if the concentration of the solute is too high.
-
Solution 1: Reheat the solution to dissolve the oil, then add more solvent to lower the saturation concentration.
-
Solution 2: Try a lower-boiling-point solvent.
-
Solution 3: After reheating to dissolve the oil, vigorously agitate the solution as it cools to induce crystallization. Scratching the inside of the flask with a glass rod at the solution's surface can also provide a nucleation site for crystal growth.
Q: No crystals have formed, even after cooling in an ice bath. A: This is a common issue and usually means one of two things:
-
Too much solvent was used: The solution is not supersaturated. Try boiling off some of the solvent to increase the concentration and then attempt to cool again.
-
Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" (a tiny crystal of the pure compound from a previous batch, if available).
Q: My final yield is very low. A: Several factors can cause low yield:
-
Using too much solvent during dissolution.
-
Premature crystallization during a hot filtration step (material is lost in the filter paper/funnel).
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
Washing the collected crystals with solvent that was not ice-cold, causing some of the product to redissolve.
-
The crude material contained a very high percentage of impurities.
Q: The purified crystals are still colored. A: If the color is due to highly soluble impurities, they may remain in the mother liquor. If the impurity co-crystallizes, the color will persist. For persistent color, repeat the recrystallization, but add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
References
- Google Patents.
- Google Patents.
- ResearchGate.How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
- PubChem.this compound (CID 69130).[Link]
- Ju, K.-S., & Parales, R. E. (2010).Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Carl ROTH.
- Chemistry LibreTexts.Nitro Compounds.[Link]
- University of Rochester, Department of Chemistry.
- Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.[Link]
- Chemistry LibreTexts.2.
- Sci Vis Lab (YouTube).
- Wikipedia.1,2,4-Trimethylbenzene.[Link]
- Chemistry LibreTexts.Nitration of Benzene and Methylbenzene.[Link]
- NIOSH Pocket Guide to Chemical Hazards.1,2,4-Trimethylbenzene.[Link]
- Doc Brown's Chemistry.Aromatic nitration of benzene methylbenzene electrophilic substitution.[Link]
- University of Northern Iowa ScholarWorks.
- PubChem.1,2,4-Trimethylbenzene (CID 7247).[Link]
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troubleshooting byproduct formation in pseudocumene nitration
Welcome to the technical support center for the nitration of pseudocumene (1,2,4-trimethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution, focusing on the mitigation of byproduct formation to maximize the yield and purity of the desired 5-nitro-1,2,4-trimethylbenzene.
Introduction: The Challenge of Selective Nitration
The nitration of pseudocumene is a cornerstone reaction for synthesizing key intermediates in various industries, including pharmaceuticals and dyes. The goal is typically the regioselective introduction of a single nitro group at the C5 position. However, the reaction's exothermic nature and the activating effects of the three methyl groups present significant challenges, often leading to a complex mixture of byproducts.[1][2] This guide provides a structured, cause-and-effect approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during pseudocumene nitration in a question-and-answer format.
Q1: My reaction is producing significant amounts of dinitro- and trinitro-pseudocumene. How can I improve the selectivity for the desired mononitro product?
A1: Cause & Mitigation of Over-Nitration
Over-nitration is a classic issue where the desired mononitro product reacts further to yield undesired polynitrated species. While the first nitro group is deactivating, the three activating methyl groups on the ring mean that under insufficiently controlled conditions, further nitration can readily occur.[2][3] The key is precise control over reaction parameters that influence the concentration and reactivity of the nitronium ion (NO₂⁺) electrophile.
The formation of the nitronium ion from nitric and sulfuric acid is the first critical step.[4][5][6][7]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Controlling the availability of NO₂⁺ and the reaction's energy is paramount to preventing subsequent nitration of the electron-poorer (but still reactive) mononitro-pseudocumene product.
Below is a logical workflow for diagnosing and solving over-nitration issues.
Troubleshooting Parameters for Over-Nitration
| Parameter | Cause of Over-Nitration | Recommended Action & Rationale |
| Temperature | High temperatures increase the reaction rate exponentially, providing enough energy to overcome the deactivating effect of the first nitro group. The reaction is highly exothermic.[1][8] | Maintain strict temperature control. Pre-cool the pseudocumene and add the nitrating agent dropwise while vigorously stirring in an ice/salt bath to keep the internal temperature below 10°C. Allow the reaction to proceed at or below 25°C. |
| Nitrating Agent Stoichiometry | A large excess of nitric acid drives the equilibrium towards polynitration by maintaining a high concentration of the NO₂⁺ electrophile throughout the reaction. | Use a minimal excess of nitric acid, typically 1.05 to 1.1 molar equivalents relative to pseudocumene. This ensures complete consumption of the starting material without providing excessive reagent for subsequent reactions. |
| Reaction Time | Allowing the reaction to stir for too long after the pseudocumene has been consumed provides an opportunity for the mononitrated product to react further. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction by pouring it onto crushed ice immediately after the starting material spot/peak disappears. |
| Mixed Acid Composition | An incorrect ratio of H₂SO₄ to HNO₃ can affect the concentration of NO₂⁺. Insufficient H₂SO₄ leads to a lower concentration of the electrophile, but an overly concentrated or fuming acid system can be too aggressive.[8][9] | A common and effective mixed acid composition is a 2:1 to 1:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃. This provides sufficient dehydrating power to generate the nitronium ion efficiently. |
Q2: I am getting a mixture of isomers instead of the desired 5-nitro-1,2,4-trimethylbenzene. How can I increase regioselectivity?
A2: Understanding and Controlling Isomer Formation
The formation of isomers is governed by the directing effects of the three methyl groups on the pseudocumene ring. Methyl groups are activating, ortho-para directors.[2] The desired 5-nitro isomer is the result of nitration at a position that is ortho to one methyl group and para to another, with minimal steric hindrance. However, other isomers, primarily 3-nitro and 6-nitro-1,2,4-trimethylbenzene, can also form.
While the 5-nitro isomer is generally the major product under standard mixed-acid conditions, its ratio can be influenced by:
-
Temperature: Lower reaction temperatures tend to favor the thermodynamically more stable product, often increasing the selectivity for a single isomer. Running the reaction at 0-5°C can improve the isomer ratio.
-
Catalyst System: For highly specialized applications requiring exceptional regioselectivity, alternative nitrating systems can be explored. For instance, nitration using zeolite catalysts has been shown to favor para-isomers due to shape selectivity imposed by the catalyst's pores, though this represents a significant departure from standard mixed-acid protocols.[10][11][12]
Q3: My crude product is dark and contains phenolic impurities. What causes these oxidation byproducts and how can I prevent them?
A3: Preventing Oxidation and Nitrosation
The formation of dark-colored, often tarry, byproducts is typically due to oxidation of the electron-rich aromatic ring or the benzylic positions of the methyl groups.[13] Strong oxidizing conditions, high temperatures, and the presence of nitrous acid (HNO₂) in the nitric acid are primary causes.
Key Prevention Strategies:
-
Strict Temperature Control: As with over-nitration, high temperatures promote oxidative side reactions. Adhere to the low-temperature protocols outlined in Q1.
-
Use High-Quality Nitric Acid: Older bottles of nitric acid can contain significant concentrations of dissolved nitrogen oxides (e.g., N₂O₄), which exist in equilibrium with nitrous acid. These species can lead to nitrosation and subsequent oxidation. Use a fresh bottle of concentrated nitric acid.
-
Introduce a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the mixed acid before the reaction can scavenge any residual nitrous acid, preventing nitrosation side reactions.
-
Effective Post-Reaction Workup: A caustic wash (e.g., with dilute NaOH or Na₂CO₃ solution) during the workup is essential for removing acidic byproducts like nitrophenols, which will deprotonate and move into the aqueous layer.[14]
Experimental Protocols
Optimized Protocol for Selective Mononitration of Pseudocumene
This protocol is designed to maximize the yield of 5-nitro-1,2,4-trimethylbenzene while minimizing byproducts.
Materials & Reagents:
-
Pseudocumene (1,2,4-trimethylbenzene)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Urea
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Prepare the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 15 mL of concentrated H₂SO₄ to 15 mL of concentrated HNO₃ with stirring. Add a very small pinch of urea (~50 mg) and continue to stir for 5 minutes in the ice bath.
-
Set up the Reaction: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add pseudocumene (e.g., 0.1 mol). Cool the flask in an ice/salt bath to an internal temperature of 0°C.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred pseudocumene solution, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 30 minutes. Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the pseudocumene spot is gone.
-
Quenching: Carefully pour the reaction mixture onto a large beaker filled with ~300g of crushed ice with vigorous stirring.
-
Workup:
-
Transfer the mixture to a separatory funnel. Extract the product with DCM (3 x 50 mL).[15]
-
Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL - Caution: CO₂ evolution! ), and finally with brine (1 x 100 mL).[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield pure 5-nitro-1,2,4-trimethylbenzene.
Protocol for Analytical TLC Monitoring
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: On the line, spot a co-spot (starting material + reaction mixture), a spot of the starting material, and a spot of the reaction mixture.
-
Elute: Place the plate in a chamber with a 9:1 Hexanes:Ethyl Acetate solvent system.
-
Visualize: Remove the plate when the solvent front is near the top. Visualize under a UV lamp (254 nm). The disappearance of the starting material spot indicates reaction completion.
Frequently Asked Questions (FAQs)
-
What are the primary safety concerns? The reaction is highly exothermic and can run away if cooling is inadequate. The mixed acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood.[16][17][18][19]
-
How do I dispose of the waste acid? The spent acid should be neutralized carefully by slowly adding it to a large volume of ice-cold sodium bicarbonate or sodium carbonate solution with stirring. This process is also exothermic and releases CO₂. Follow all local institutional guidelines for hazardous waste disposal.
-
Can I use a different solvent for extraction? Yes, diethyl ether or ethyl acetate can be used. However, dichloromethane is often preferred for its density (forms the bottom layer, simplifying separation) and ability to dissolve the nitroaromatic product well.
References
- Nitration of Aromatic Compounds. (2023). YouTube.
- Aromatic Nitration. BYJU'S.
- Smith, K., & Fry, K. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.
- Ridd, J. H. (1961). Nitration and aromatic reactivity. Accounts of Chemical Research.
- Marzorati, L., & Di Vitta, C. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Process for nitration of aromatic compounds using a non-acid type nitration process. Google Patents.
- Hazardous Substance Fact Sheet: Pseudocumene. New Jersey Department of Health.
- 1,2,4-Trimethylbenzene (pseudo cumene) Safety Data Sheet.
- Analytical methods for dinitrobenzenes and trinitrobenzene. Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet: 1,2,4-trimethylbenzene. DHC Solvent Chemie GmbH.
- Safety Data Sheet: Flammable Liquid Mixture. Airgas.
- Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC.
- 1,2,4-Trimethyl-5-nitrobenzene. PubChem.
- Nitrobenzene Synthesis Laboratory Experiment. (2018). YouTube.
- Nitration. Wikipedia.
- Nitration. V. P. & R. P. T. P. Science College.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
- Zhang, K., et al. (2024). Continuous-flow-enabled intensification in nitration processes. Beilstein Journal of Organic Chemistry.
- Analytical Methods.
- Pseudocumene Information. The Good Scents Company.
- 1,2,4-Trimethylbenzene. Wikipedia.
- Nitration of aromatic compounds. (2019). YouTube.
- Zhao, W., et al. (2025). Heterogeneous nitration of nitrobenzene in microreactors. ResearchGate.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide. Google Patents.
- Nitration of Benzene. Chemistry Steps.
- Regioselective nitration of aromatic compounds. Google Patents.
- Nitration of Substituted Aromatic Rings and R
- Nitration of benzene and methylbenzene. Chemguide.
- Nitration of Benzene Mechanism. (2018). YouTube.
- Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate.
- Process for the nitration of aromatic compounds. Google Patents.
- Portugal, A. F., et al. (2013). Prediction of the By-products Formation in the Adiabatic Industrial Benzene Nitration Process. Chemical Engineering Transactions.
- Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. CDC.
- Jin, N., et al. (2023). Heterogeneous nitration of nitrobenzene in microreactors. University of Groningen Research Portal.
- Preparation & Purification of Nitrobenzene. (2013). YouTube.
- Wang, Y., et al. (2023). Homogeneous continuous flow nitration of O-methylisouronium sulfate. Beilstein Journal of Organic Chemistry.
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Technical Support Center: Optimizing Selective Nitration of 1,2,4-Trimethylbenzene
Welcome to the technical support center for the selective nitration of 1,2,4-trimethylbenzene (pseudocumene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during this electrophilic aromatic substitution reaction. Our focus is on maximizing the yield of desired mononitrated isomers while minimizing the formation of byproducts.
I. Reaction Overview and Mechanistic Considerations
The nitration of 1,2,4-trimethylbenzene is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction typically involves the treatment of 1,2,4-trimethylbenzene with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][4][5][6]
The three methyl groups on the benzene ring are activating and ortho-, para-directing.[2][3][7] This means they increase the rate of reaction compared to benzene and direct the incoming nitro group to the positions ortho and para to themselves.[2][3] Consequently, the nitration of 1,2,4-trimethylbenzene can theoretically yield three possible mononitrated isomers: 3-nitro-, 5-nitro-, and 6-nitro-1,2,4-trimethylbenzene. Achieving high selectivity for a single isomer is the primary challenge.
Visualizing the Reaction Pathway
Caption: General mechanism of electrophilic aromatic nitration.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mononitrated products, and why?
A1: The directing effects of the three methyl groups on 1,2,4-trimethylbenzene are additive. The positions are activated as follows:
-
Position 5: Activated by two ortho methyl groups (at C1 and C4) and one para methyl group (at C2). This is the most activated position.
-
Position 3: Activated by one ortho methyl group (at C2) and one para methyl group (at C4).
-
Position 6: Activated by one ortho methyl group (at C1) and is sterically hindered by the adjacent methyl group at C1.
Therefore, the major product is typically 5-nitro-1,2,4-trimethylbenzene , followed by 3-nitro-1,2,4-trimethylbenzene . The formation of 6-nitro-1,2,4-trimethylbenzene is generally minimal due to significant steric hindrance.
Q2: My reaction is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for mononitration?
A2: The formation of dinitrated or polynitrated compounds is a common issue, especially because the methyl groups activate the ring, making the mononitrated product susceptible to further nitration.[2][3][8] To enhance mononitration selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0-10°C) can significantly reduce the rate of the second nitration, which has a higher activation energy.[2][3][8]
-
Stoichiometry of Nitrating Agent: Use a molar ratio of nitric acid to 1,2,4-trimethylbenzene that is close to 1:1. A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess will promote dinitration.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents. For instance, using dilute aqueous nitric acid has been shown to prevent dinitration in some cases.[8] Other options include acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[8]
Q3: The regioselectivity of my reaction is poor, with a mixture of 3-nitro and 5-nitro isomers. How can I favor the formation of the 5-nitro isomer?
A3: While complete selectivity is challenging, several strategies can be employed to favor the thermodynamically and sterically preferred 5-nitro isomer:
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor the formation of the less polar 5-nitro isomer. Experimentation with solvents like dichloromethane, chloroform, or carbon tetrachloride may be beneficial.
-
Temperature Control: As discussed, lower temperatures generally favor the kinetically controlled product. However, in some systems, thermodynamic control can be achieved at slightly elevated temperatures with longer reaction times, which may favor the more stable 5-nitro isomer. Careful optimization is required.[9]
-
Alternative Nitrating Systems: The use of solid acid catalysts, such as zeolites, can impart shape selectivity and has been shown to enhance para-selectivity in other nitration reactions.[8] This approach could potentially favor the less sterically hindered 5-position.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the experimental procedure.
| Problem | Possible Cause(s) | Troubleshooting Solutions |
| Low or no conversion of starting material | 1. Insufficiently potent nitrating agent. 2. Reaction temperature is too low. 3. Inadequate mixing. | 1. Ensure the use of concentrated nitric and sulfuric acids. The presence of water will deactivate the nitronium ion. 2. While low temperatures are good for selectivity, the reaction may need to be warmed slightly (e.g., to room temperature) to initiate. 3. Ensure vigorous stirring to overcome mass transfer limitations between the organic and acidic phases. |
| Formation of a dark, tarry substance | 1. Overly aggressive reaction conditions (high temperature). 2. Presence of impurities in the starting material. 3. Side reactions such as oxidation. | 1. Strictly control the temperature, especially during the addition of the nitrating mixture. 2. Purify the 1,2,4-trimethylbenzene by distillation before use. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Difficulty in isolating and purifying the desired product | 1. Similar physical properties of the isomers (boiling points, polarity). 2. Presence of unreacted starting material or dinitrated byproducts. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the isomers. Monitor fractions carefully by TLC or GC. 2. A thorough aqueous workup is crucial to remove acid residues. Washing with a sodium bicarbonate solution can help neutralize the reaction mixture.[6] Recrystallization from a suitable solvent can also be effective for purification. |
| Inconsistent results between batches | 1. Variability in the concentration of acids. 2. Inconsistent rate of addition of reagents. 3. Fluctuations in reaction temperature. | 1. Use fresh, properly stored concentrated acids for each reaction. 2. Employ a dropping funnel for the slow, controlled addition of the nitrating mixture to the substrate solution.[10] 3. Use an ice bath or a cryostat to maintain a consistent and low reaction temperature. |
Visualizing the Troubleshooting Workflow
Caption: A general workflow for troubleshooting nitration reactions.
IV. Experimental Protocols
Protocol 1: Standard Mononitration of 1,2,4-Trimethylbenzene
Safety Precaution: This reaction involves highly corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 25 mL of concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature between 0 and 10°C.[10] This step is highly exothermic.
-
Stir the mixture for an additional 15 minutes at this temperature.
-
-
Nitration Reaction:
-
In a separate flask, dissolve 10.0 g (approximately 83.2 mmol) of 1,2,4-trimethylbenzene in 20 mL of a suitable solvent (e.g., dichloromethane).
-
Cool this solution to 0°C.
-
Slowly add the prepared nitrating mixture to the 1,2,4-trimethylbenzene solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 10% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Analytical Methods
The analysis of the reaction mixture and the final product is crucial for determining the yield and isomer distribution.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for separating and quantifying the isomers of trimethylbenzene and its nitrated products.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS can be used for the definitive identification of the different isomers and any byproducts.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another viable option for the separation and quantification of the reaction components.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the purified isomers.
V. Greener Chemistry Approaches
Traditional nitration methods using mixed acids are effective but generate significant acidic waste.[6] For more environmentally benign processes, consider the following "green" nitration methods:
-
Solid Acid Catalysts: Zeolites and other solid acids can replace sulfuric acid, offering easier separation and potential for recycling.
-
Nitrate Salts with Acetic Acid: Systems like calcium nitrate in glacial acetic acid can be effective nitrating agents, often with improved safety profiles.[15] Microwave irradiation can sometimes be used to accelerate these reactions.[15]
-
Aqueous Nitric Acid: In some cases, using dilute aqueous nitric acid can be sufficient for nitration, completely avoiding the need for a strong co-acid and reducing waste.[6]
These greener alternatives often require more specific optimization but can lead to safer and more sustainable synthetic routes.[6][16][17]
VI. References
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Green microwave nitration as an undergraduate organic chemistry lab procedure. (n.d.). Gordon College. Retrieved from [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube. Retrieved from [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved from [Link]
-
Dugar, A., Kumar, A., Ameta, R., & Ameta, S. C. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163–168. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]
-
Dugar, A., Kumar, A., Ameta, R., & Ameta, S. C. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]
-
OSHA. (n.d.). Method PV2091: Trimethylbenzenes. Retrieved from [Link]
-
Clark, J. (n.d.). nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers in Chemistry. Retrieved from [Link]
-
Nitration of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
OSHA. (n.d.). Trimethylbenzene (mixed isomers). Retrieved from [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). National Institutes of Health. Retrieved from [Link]
-
Unusual nitration of some 1,2,3,4-tetramethylbenzene derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products. (n.d.). Google Patents. Retrieved from
-
TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1,2,4-Trimethylbenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
Kenndler, E., Schwer, C., & Huber, J. F. (1989). Determination of 1,2,4-trimethylbenzene (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS. Journal of Analytical Toxicology, 13(4), 211–213. Retrieved from [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1,2,4-Trimethyl-5-Nitrobenzene
Welcome to the technical support center dedicated to the challenges of scaling up the synthesis of 1,2,4-trimethyl-5-nitrobenzene from 1,2,4-trimethylbenzene (pseudocumene). This guide is structured for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the complex interplay of reaction kinetics, thermodynamics, and safety that governs successful scale-up.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the scale-up of the nitration of pseudocumene.
Issue 1: Low Yield and/or Incomplete Conversion
Q: My scale-up reaction has stalled, resulting in a low yield of the desired this compound and significant unreacted starting material. What are the likely causes and solutions?
A: This is a frequent scale-up challenge, often rooted in mass and heat transfer limitations that are not apparent at the lab scale. The primary causes are insufficient nitrating agent activity and poor mixing.
Root Cause Analysis & Solutions:
| Possible Cause | Scientific Explanation | Recommended Solution(s) |
| Insufficient Nitrating Strength | The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid by the dehydrating action of sulfuric acid.[1] If the concentration of sulfuric acid is too low or if excess water is present, the equilibrium shifts away from nitronium ion formation, slowing the reaction. | Optimize Nitrating Mixture: The standard nitrating mixture is a combination of concentrated nitric acid (70%) and sulfuric acid (98%).[2] Ensure the sulfuric acid is added slowly to the nitric acid in an ice bath to pre-form the active species before addition to the substrate. The ratio should be carefully controlled. |
| Poor Mass Transfer / Mixing | In a larger reactor, achieving homogenous mixing of the biphasic system (aqueous acid and organic pseudocumene) is difficult.[3] If the organic phase is not sufficiently dispersed, the reaction can only occur at the interface, leading to a diffusion-limited and slow reaction. | Improve Agitation: Increase the stirrer speed (RPM) and evaluate the agitator design (e.g., pitched-blade turbine) for better phase mixing. Ensure the reactor is properly baffled to prevent vortexing and promote turbulence. |
| Incorrect Reaction Temperature | While low temperatures are crucial for selectivity, a temperature that is too low can significantly decrease the reaction rate, leading to incomplete conversion within a practical timeframe. | Controlled Temperature Ramp: Start the addition of the nitrating mixture at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to 10-15 °C and monitor for completion by TLC or GC.[2] |
Issue 2: Poor Regioselectivity & Isomeric Impurities
Q: My final product is contaminated with significant amounts of other isomers, primarily 1,2,4-trimethyl-3-nitrobenzene and 1,2,4-trimethyl-6-nitrobenzene. How can I improve the selectivity for the 5-nitro isomer?
A: This is a classic selectivity problem in electrophilic aromatic substitution. The three methyl groups on pseudocumene are activating and ortho-, para-directing.[4] The 5-position is sterically accessible and electronically favored, but suboptimal conditions can easily lead to nitration at other positions.
Controlling Factors for Regioselectivity:
-
Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the thermodynamically more stable product. In this case, precise temperature control is the most critical factor for maximizing the yield of the desired 5-nitro isomer.
-
Rate of Addition: A slow, controlled addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion remains low.[5] This prevents localized "hot spots" where the temperature can spike, leading to less selective, kinetically-driven side reactions.
Recommended Actions:
-
Strict Temperature Control: Maintain the internal reaction temperature strictly between 0 and 10 °C throughout the addition of the nitrating agent.[2] A reliable reactor cooling system is non-negotiable for scale-up.
-
Slow, Sub-surface Addition: Add the cold nitrating mixture dropwise over an extended period (e.g., 1-2 hours). If possible, use a dip tube to introduce the acid below the surface of the stirred organic layer to maximize immediate dispersion and minimize localized heating.
-
Purification Strategy: If isomeric impurities are unavoidable, they must be removed. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is often effective for purifying the solid 5-nitro isomer from its oily isomeric impurities.[6]
Issue 3: Formation of Dark, Tarry Byproducts
Q: During work-up, my product is a dark, viscous oil or tar instead of the expected crystalline solid. What causes this and can the product be salvaged?
A: Dark, tarry materials typically indicate oxidation or over-nitration side reactions. The powerful nitrating mixture can oxidize the electron-rich methyl groups to benzyl alcohols or benzoic acids, which can then polymerize.[7] Additionally, dinitration can occur, especially at elevated temperatures.[8]
Troubleshooting Flowchart for Byproduct Formation:
Caption: Decision tree for diagnosing tar formation.
Salvage Operation: Attempting to purify a tarry product is difficult. A possible approach is to dissolve the crude material in a solvent like dichloromethane, wash extensively with aqueous sodium bicarbonate to remove acidic impurities, and then attempt purification by column chromatography or fractional distillation under vacuum.
Issue 4: Safety Hazards & Thermal Runaway
Q: What are the primary safety risks during scale-up, and how can we mitigate the danger of a thermal runaway?
A: The nitration of aromatic compounds is a notoriously energetic process. The primary risk is a thermal runaway, where the exothermic reaction rate accelerates, overwhelming the cooling system and leading to a rapid increase in temperature and pressure, potentially causing an explosion.[9][10][11]
Safety Protocol Flowchart:
Caption: Critical safety workflow for scale-up nitration.
Key Mitigation Strategies:
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for adiabatic temperature rise.
-
Engineered Controls: Use a reactor with a high surface-area-to-volume ratio and a powerful cooling system. Ensure the system includes pressure relief valves and a high-temperature alarm/shutdown mechanism.[11]
-
Reverse Addition: In some cases, adding the aromatic compound to the nitrating mixture can provide better control, although this must be carefully evaluated.
-
Quench Plan: Always have a validated quenching procedure ready. The most common method is to pour the reaction mixture into a large volume of crushed ice.[2][12]
Part 2: Experimental Protocols & FAQs
Protocol: Scale-Up Nitration of 1,2,4-Trimethylbenzene
Objective: To synthesize this compound with high yield and regioselectivity.
Materials:
| Reagent | Formula | Molar Mass | Amount (Example Scale) | Moles |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 g/mol | 120.2 g | 1.0 |
| Conc. Nitric Acid (70%) | HNO₃ | 63.01 g/mol | 99.0 g (70 mL) | 1.1 |
| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 g/mol | 200 g (109 mL) | 2.04 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 500 mL | - |
| Crushed Ice | H₂O | 18.02 g/mol | 2 kg | - |
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in a large ice/salt bath, add the concentrated nitric acid. Slowly, dropwise, add the concentrated sulfuric acid while ensuring the internal temperature does not exceed 10 °C. This step is highly exothermic.[12] Once addition is complete, keep the mixture cold.
-
Reaction Setup: In a separate, appropriately sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve the 1,2,4-trimethylbenzene in dichloromethane. Cool the solution to 0 °C using an external cooling bath.
-
Nitration: Slowly add the cold nitrating mixture from the addition funnel to the stirred pseudocumene solution over 1-2 hours. Critically maintain the internal reaction temperature between 0 and 10 °C throughout the addition.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with DCM, and analyzing by TLC or GC to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully pour the entire reaction mixture into a large beaker containing 2 kg of crushed ice with vigorous stirring. This will quench the reaction and dilute the acid.
-
Isolation: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude product.
Protocol: Purification by Recrystallization
-
Solvent Selection: Ethanol or a mixed solvent system like ethanol/water is often effective.[6]
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.
-
Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is a mixed acid (H₂SO₄/HNO₃) system used instead of just nitric acid? A1: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] Without sulfuric acid, the reaction is extremely slow.
Q2: Can other solvents be used instead of dichloromethane (DCM)? A2: Yes, other inert chlorinated solvents can be used. However, nitrations are often performed neat (without solvent) in industrial settings to increase reactor throughput.[13] If running neat, even more stringent control over the addition rate and cooling is required.
Q3: My final product has a yellowish tint. Is this normal? A3: A pale yellow color is common for nitroaromatic compounds and is generally acceptable.[4] A dark brown or red color indicates the presence of impurities, likely from oxidation or side reactions, which should be addressed through improved reaction control or purification.
Q4: What is the typical isomer distribution I can expect? A4: Under optimized conditions (0-10 °C, slow addition), you should aim for the 5-nitro isomer to be the major product (>85-90%). The formation of 3-nitro and 6-nitro isomers will increase significantly with higher temperatures.[4]
Q5: Are there environmental concerns with this process? A5: Yes. The process generates significant acidic waste (spent acid) which must be neutralized and disposed of properly. Additionally, nitroaromatic compounds and chlorinated solvents can be environmental pollutants and should be handled accordingly.[14]
References
- Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Various Authors. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Unacademy.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- YouTube. (2024).
- Journal of the Chemical Society, Chemical Communications.
- Clark, J. Nitration of benzene and methylbenzene. Chemguide. [Link]
- Huo, J. Z., et al. (1989). Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene)
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Google Patents. (1998). Process for the nitration of aromatic compounds.
Sources
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- 7. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unusual nitration of some 1,2,3,4-tetramethylbenzene derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. Notes on Environmental Concerns of Nitration [unacademy.com]
Technical Support Center: Strategic Control of Polysubstitution in Aromatic Nitration
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aromatic nitration. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve selective mononitration and avoid the common pitfall of polysubstitution.
Troubleshooting Guide: Common Issues in Aromatic Nitration
This section addresses specific experimental challenges with a focus on causality and actionable solutions.
Issue 1: My reaction is producing significant amounts of dinitro and trinitro byproducts, even with a 1:1 stoichiometry of my aromatic compound to nitric acid.
Probable Causes:
-
High Reaction Temperature: Aromatic nitration is a highly exothermic reaction. Elevated temperatures increase the kinetic energy of the molecules, leading to a higher reaction rate and a greater likelihood of multiple nitration events. This is particularly true for activated aromatic rings.
-
Highly Activating Substituents: If your starting material contains strongly activating groups (e.g., -OH, -NH2, -OR), the initial nitration product is still highly activated and can readily undergo further nitration.
-
Concentrated Reagents: The use of highly concentrated nitric acid and sulfuric acid generates a high concentration of the potent electrophile, the nitronium ion (NO2+), which can drive the reaction towards polysubstitution.
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath. For highly activated systems, temperatures as low as -10°C may be necessary. This reduces the overall reaction rate, allowing for greater control over the extent of nitration.
-
Use of Milder Nitrating Agents: For sensitive substrates, consider alternatives to the standard nitric acid/sulfuric acid mixture. Options include:
-
Acetyl nitrate: Formed from nitric acid and acetic anhydride, it is a milder nitrating agent.
-
Nitronium tetrafluoroborate (NO2BF4): This is a stable salt that can be used in a controlled manner.
-
Bismuth subnitrate/thionyl chloride: This system offers a mild and selective method for nitration.
-
-
Protecting Group Strategy: For aromatic compounds with strongly activating groups like anilines or phenols, consider using a protecting group. For instance, an amino group can be acylated to form an amide. The amide is still an ortho-, para- director but is less activating than the amino group, which helps to prevent polysubstitution. The protecting group can be removed after the nitration step.
-
Control Stoichiometry and Addition Rate: Use a slight excess of the aromatic compound relative to the nitrating agent. Add the nitrating agent dropwise to the solution of the aromatic compound to maintain a low instantaneous concentration of the electrophile.
Issue 2: My nitration reaction is very slow or not proceeding to completion, and upon increasing the temperature, I immediately get polysubstituted products.
Probable Causes:
-
Deactivated Aromatic Ring: Your starting material likely contains one or more deactivating groups (e.g., -NO2, -CN, -SO3H, -C(O)R), which withdraw electron density from the ring, making it less nucleophilic and less reactive towards electrophilic attack.
-
Insufficiently Potent Nitrating Agent: For deactivated substrates, the standard concentrated nitric acid/sulfuric acid mixture may not be strong enough to generate a sufficient concentration of the nitronium ion for the reaction to proceed at a reasonable rate at low temperatures.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the nitronium ion to the ortho positions, slowing down the reaction.
Solutions:
-
Use of Fuming Nitric Acid or Oleum: For deactivated rings, more forcing conditions are often necessary. Using fuming nitric acid and/or oleum (fuming sulfuric acid) will generate a higher concentration of the nitronium ion, driving the reaction forward.
-
Careful Temperature Increase: While higher temperatures are needed, the increase should be gradual and carefully monitored. A step-wise increase in temperature (e.g., from 0°C to 25°C, then to 50°C) while monitoring the reaction progress by TLC or GC can help find the optimal temperature that promotes mononitration without significant byproduct formation.
-
Alternative Nitrating Systems: Consider specialized nitrating agents that are effective for deactivated rings. Recent research has highlighted reagents like 5-methyl-1,3-dinitro-1H-pyrazole as powerful and controllable nitrating agents.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect polysubstitution?
A1: In many standard nitrations, particularly with mixed acid, the reaction is run "neat" or with the acid mixture acting as the solvent. Introducing an inert solvent like dichloromethane or nitromethane can help to better control the reaction temperature by improving heat dissipation. However, the choice of solvent can also influence the solubility of the reactants and the strength of the nitrating agent. For instance, nitrations in acetic anhydride can proceed via acetyl nitrate, which is a milder electrophile.
Q2: Can I completely avoid the formation of the ortho-isomer when I want the para-isomer exclusively?
A2: Achieving complete regioselectivity is challenging as both electronic and steric factors play a role. While the para position is often favored due to reduced steric hindrance, the ortho position is statistically favored (two available positions vs. one). To maximize the para-to-ortho ratio:
-
Utilize Bulky Groups: If your substrate already has a bulky directing group, this will sterically disfavor substitution at the adjacent ortho positions.
-
Temperature Effects: In some cases, lower temperatures may slightly favor the thermodynamically more stable para product.
-
Alternative Reagents: Certain nitrating systems can exhibit different regioselectivity. For example, nitration of acetanilide with a sulfonitric mixture yields predominantly the para isomer, while using acetyl nitrate favors the ortho isomer.
Q3: What is the underlying principle behind polysubstitution being more of an issue with activating groups?
A3: Activating groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophilic attack. When the first nitro group (which is deactivating) is introduced, an activating group on the ring can still render the mono-nitrated product sufficiently reactive to undergo a second nitration. Conversely, if the ring already has a deactivating group, the first nitration makes the ring even more electron-deficient and significantly less reactive, thus hindering further substitution.
Visualizing the Control of Polysubstitution
The following diagram illustrates the decision-making process for controlling nitration reactions to favor monosubstitution.
Caption: Decision workflow for optimizing mononitration.
Experimental Protocol: Controlled Mononitration of a Moderately Activated Aromatic Compound
This protocol provides a general framework. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before beginning any experiment.
Objective: To perform a controlled mononitration of a moderately activated aromatic compound (e.g., toluene) while minimizing the formation of dinitrotoluene.
Materials:
-
Toluene (or other suitable substrate)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath, separatory funnel.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask submerged in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Caution: This is a highly exothermic process. Allow the mixture to cool to 0-5°C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the aromatic substrate in a suitable solvent (if necessary) and cool the flask in an ice bath to 0-5°C.
-
Addition of Nitrating Agent: Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution of the aromatic substrate. Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for a specified time. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction has reached the desired level of conversion, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Workup:
-
If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then a dilute solution of sodium bicarbonate to neutralize any residual acid.
-
If the product is an oil, transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the selectivity of mononitration.
| Parameter | Condition | Effect on Polysubstitution | Rationale |
| Temperature | High (>50°C) | Increases | Provides sufficient activation energy for the less reactive mononitrated product to react further. |
| Low (0-10°C) | Decreases | Reduces the rate of the second nitration more significantly than the first. | |
| Substituent | Activating (-OR, -Alkyl) | Increases | The mononitrated product remains highly reactive. |
| Deactivating (-NO₂, -CN) | Decreases | The mononitrated product is strongly deactivated towards further substitution. | |
| Nitrating Agent | Fuming HNO₃/H₂SO₄ | Increases | High concentration of the NO₂⁺ electrophile. |
| Dilute HNO₃ | Decreases | Lower concentration of the active electrophile. | |
| Acetyl Nitrate | Decreases | Milder and more sterically hindered electrophile. |
References
- Benchchem. Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
- Chemguide. the nitration of benzene - electrophilic substitution.
- Chemistry Steps. Activating and Deactivating Groups.
- Quora. Why is nitration done at comparatively low temperatures?.
- Curriculum Press. Activating And Deactivating Groups.
- Wikipedia. Nitration.
- Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
- YouTube. Activating and Deactivating Groups in Aromatic Substitution.
- Journal of Chemical Education. Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations.
- ACS Publications. Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education.
- ACS Publications. Industrial and Laboratory Nitrations.
- YouTube. Nitration of aromatic compounds with mechanism and in the presence of other substituents.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ACS Publications. Mechanism of aromatic nitration. Accounts of Chemical Research.
- Wikipedia. Electrophilic aromatic directing groups.
- Journal of the Chemical Society B. Electrophilic aromatic substitution. Part IX.
Technical Support Center: Purifying Nitroaromatic Isomers with Column Chromatography
Welcome to the technical support center for the chromatographic purification of nitroaromatic isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating structurally similar compounds like ortho, meta, and para isomers of nitrotoluenes, nitrophenols, or dinitrobenzenes.
Separating these isomers is often non-trivial due to their subtle differences in polarity and physicochemical properties. Success hinges on a deep understanding of the interplay between the analyte, the stationary phase, and the mobile phase. This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve baseline resolution and high purity.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions we receive regarding the purification of nitroaromatic isomers.
Q1: My o- and p-nitrophenol isomers are not separating on a silica gel column. What is the most likely reason?
A1: The most common reason for the co-elution of o- and p-nitrophenol is the vast difference in their polarity. Ortho-nitrophenol can form an intramolecular hydrogen bond, which masks its polar hydroxyl group, making it significantly less polar than the para-isomer. As a result, o-nitrophenol elutes very quickly, often with non-polar solvents, while p-nitrophenol remains strongly adsorbed to the silica.[1][2] You will likely need to use a gradient elution, starting with a non-polar solvent (like hexane) to elute the o-isomer and then increasing the polarity (e.g., with ethyl acetate) to elute the p-isomer.
Q2: I'm observing significant peak tailing with my nitroaniline isomers on a silica column. What causes this and how can I fix it?
A2: Peak tailing with basic compounds like nitroanilines on silica gel is often caused by strong, non-ideal interactions between the basic amine group and acidic silanol groups (Si-OH) on the silica surface.[3] To fix this, you can "deactivate" the silica by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.[4] This neutralizes the acidic sites and leads to more symmetrical peaks. Alternatively, using a base-deactivated column can also resolve the issue.[3]
Q3: Can I use reversed-phase chromatography for nitroaromatic isomers?
A3: Yes, reversed-phase (e.g., C18) chromatography is a very effective technique for separating nitroaromatic isomers.[5] In this mode, the elution order is typically reversed compared to normal-phase silica gel chromatography; more polar compounds elute earlier.[6] For example, p-nitrophenol would elute before the less polar o-nitrophenol. A mobile phase of methanol/water or acetonitrile/water is commonly used.[7][8]
Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?
A4: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[9] To confirm decomposition, you can perform a 2D TLC analysis.[10][11] Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing.[10] To mitigate this, you can use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[9][12]
Q5: What is the best way to develop a method for a new mixture of nitroaromatic isomers?
A5: Thin-Layer Chromatography (TLC) is the foundational tool for method development in flash chromatography.[6][13] Systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a composition that gives good separation between your isomer spots, ideally with Rf values between 0.15 and 0.4 for the target compounds.[14] This TLC mobile phase can then be directly translated to your column chromatography method.[6][15]
Detailed Troubleshooting Guides
This section addresses specific, complex issues in a step-by-step format, explaining the science behind the problem and solution.
Guide 1: Poor Resolution or Co-elution of Isomers
Problem: You are running a column, but the collected fractions contain a mixture of two or more isomers, as confirmed by TLC or HPLC analysis.
Sources
- 1. ukessays.com [ukessays.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability of 1,2,4-trimethyl-5-nitrobenzene under acidic and basic conditions
Welcome to the technical support resource for 1,2,4-trimethyl-5-nitrobenzene (also known as 5-nitropseudocumene). This guide is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a synthetic intermediate or studying its properties. Here, we address common questions and troubleshooting scenarios related to its stability in acidic and basic media, providing insights grounded in chemical principles to ensure the integrity of your experiments.
General Compound Stability Profile
This compound is a substituted nitroaromatic compound. Its stability is dictated by the interplay of its functional groups: three electron-donating methyl groups and one strongly electron-withdrawing nitro group.[1] The electron-withdrawing nature of the nitro group generally imparts resistance to oxidative degradation and electrophilic attack on the aromatic ring.[1] However, this same group creates vulnerabilities to nucleophilic attack and can influence the acidity of the benzylic protons on the methyl groups. Understanding these characteristics is crucial for predicting its behavior under various reaction conditions.
Part 1: Troubleshooting Stability Under Acidic Conditions
The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution, making the compound relatively stable in non-oxidizing acids.[1][2] The very conditions used for its synthesis—typically a mixture of concentrated nitric and sulfuric acids—demonstrate its ability to withstand strongly acidic environments, provided conditions like temperature are controlled.[3]
Frequently Asked Questions (Acidic Media)
Q1: My solution of this compound in a strong acid (e.g., H₂SO₄) is developing a dark color and my yield of downstream product is low. What is happening?
A1: This scenario often points to one of two potential side reactions, especially if the temperature is not rigorously controlled:
-
Over-Nitration: Although the first nitro group is deactivating, forcing conditions (temperatures above 50-60°C or highly concentrated acid mixtures) can lead to the addition of a second nitro group.[2] The existing nitro group is meta-directing. Therefore, you may be forming dinitro isomers, such as 1,5-dinitro-2,4,5-trimethylbenzene. These polynitrated compounds are often more intensely colored and represent a loss of your desired material.
-
Oxidation: While less common, highly oxidative acidic media (e.g., those containing chromic acid or permanganate, or even hot concentrated nitric acid) can oxidize the benzylic methyl groups. This can lead to the formation of carboxylic acids or other oxidized byproducts, which often result in a darkened reaction mixture.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained at the specified level. For reactions involving nitrating acids, this often means keeping the temperature below 10°C during addition and allowing it to proceed at a controlled temperature (e.g., 25-50°C) thereafter.[2][3]
-
Stoichiometry: Use the minimum required amount of nitrating agent to avoid over-reaction.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate side reactions involving atmospheric oxygen.
Caption: Potential pathway for degradation via over-nitration in strong acid.
Part 2: Troubleshooting Stability Under Basic Conditions
The stability of this compound is generally lower in basic media compared to acidic media. The electron-withdrawing nitro group makes the aromatic ring electron-deficient and increases the acidity of the protons on the adjacent methyl groups.
Frequently Asked Questions (Basic Media)
Q1: Upon adding a strong base (e.g., NaOH, KOH, or an alkoxide) to my solution of this compound, it immediately turns a deep red or brown color. Is the compound decomposing?
A1: This is a very common observation and does not necessarily mean rapid decomposition, but it indicates a significant chemical interaction. The color change is likely due to the formation of a resonance-stabilized benzylic carbanion. The powerful electron-withdrawing effect of the nitro group makes the protons on the adjacent methyl groups (especially at the C2 and C4 positions) sufficiently acidic to be removed by a strong base. The resulting anion is highly conjugated and, like many such species, intensely colored. While this species can be a reactive intermediate leading to degradation, the color itself is indicative of this acid-base reaction.
Q2: What are the most likely degradation pathways in a strong basic solution, especially with heating?
A2: If the colored solution from Q1 is heated or left for an extended period, degradation can occur through several mechanisms:
-
Condensation Reactions: The benzylic carbanion is a potent nucleophile and can react with other molecules of the starting material or impurities (like aldehydes) to form complex condensation products (e.g., stilbene-like dimers), which are often polymeric and appear as tars.
-
Oxidation: The electron-rich carbanion is susceptible to oxidation by air, which can lead to the formation of alcohols, aldehydes, or carboxylic acids at the methyl position.
-
Nucleophilic Aromatic Substitution (SₙAr): While a single nitro group is only moderately activating for SₙAr reactions, under harsh conditions (high temperature, very strong nucleophile), it is theoretically possible for a nucleophile like hydroxide to displace the nitro group or another substituent, though this is generally a less favored pathway for this specific molecule compared to reactions at the methyl groups.
Troubleshooting Steps:
-
Use a Milder Base: If possible, use a weaker, non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate) if the goal is simply to neutralize residual acid.
-
Lower the Temperature: Perform basic washes or reactions at low temperatures (0-5°C) to minimize the rate of deprotonation and subsequent degradation reactions.
-
Limit Exposure Time: Complete any necessary basic extractions or steps as quickly as possible. Do not let the compound sit in a basic solution for extended periods.
Caption: Formation of a colored benzylic anion under basic conditions.
Part 3: Analytical Guidance for Stability Studies
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and reliable technique.[4]
Q1: How do I set up an HPLC method to monitor the degradation of my compound?
A1: A reverse-phase HPLC method is ideal. Here is a robust starting point:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Starting Point: 60:40 (v/v) Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength of maximum absorbance (e.g., ~270-280 nm) |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
A stability-indicating method is one that can separate the intact parent compound from its degradation products.[4] You must verify that any peaks formed during forced degradation studies do not co-elute with the main analyte peak.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for testing the stability of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 1.0 M HCl.
-
Base Hydrolysis: 1.0 M NaOH.
-
Control: Deionized Water.
-
Place all vials in a controlled environment (e.g., a 60 °C water bath or oven).
3. Time Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acid and base samples by diluting them into a buffer or the mobile phase. For example, dilute the 100 µL aliquot into 900 µL of mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Analyze all samples using the validated HPLC-UV method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas.
Caption: Workflow for a forced degradation stability study.
References
- Parales, R. E., et al. (2002). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
- Wang, Y., et al. (2020).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemguide. (n.d.). Nitration of Benzene and Methylbenzene.
Sources
Technical Support Center: Navigating Exothermic Reactions in Nitro Compound Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on safely and effectively managing the inherent exothermic nature of nitro compound synthesis. Nitration reactions are powerful tools in organic synthesis but demand rigorous control to prevent hazardous thermal excursions.[1][2][3] This guide is structured to address specific issues you may encounter, offering not just solutions but also the fundamental principles behind them to foster a culture of safety and experimental success.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to be your first point of reference when facing unexpected challenges during a nitration experiment.
Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)
Question: My reaction temperature is increasing dramatically and is unresponsive to my cooling system adjustments. What is happening and what are my immediate actions?
Answer:
You are likely experiencing a thermal runaway, a critical situation where the exothermic reaction rate accelerates, generating heat faster than the cooling system can dissipate it.[4] This creates a dangerous positive feedback loop, potentially leading to equipment failure, fire, or an explosion.[4]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[4]
-
Maximize Cooling: Increase the coolant flow to its maximum capacity.[4] If an emergency cooling system is available, activate it.
-
Prepare to Quench (Last Resort): As a final measure, be prepared to quench the reaction by transferring the mixture to a large volume of crushed ice or cold water.[5] Caution: The dilution of strong acids, particularly sulfuric acid, is also highly exothermic. This action should only be taken as a last resort when a runaway is confirmed and according to established laboratory safety protocols.[5]
-
Alert and Evacuate: Inform your supervisor and colleagues immediately. If the situation is uncontrollable, evacuate the area and follow your institution's emergency procedures.[6][7]
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to handle the heat load.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a primary cause of thermal runaway.[5]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway.[4][5]
-
Solution: Use a powerful overhead stirrer or a sufficiently large magnetic stir bar to ensure vigorous and uniform mixing.[5]
-
-
Incorrect Reagent Concentration/Ratio: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[5]
-
Solution: Carefully prepare and verify the concentrations and molar ratios of your reactants as specified in a validated procedure.
-
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, violent reaction.[5]
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Question: I'm observing brown or yellow fumes coming from my reaction vessel. What does this signify?
Answer:
The evolution of brown/yellow nitrogen dioxide (NO₂) gas is a serious warning sign. It indicates that decomposition reactions are occurring, which are highly exothermic and can be a precursor to thermal runaway.[4] This is often caused by excessive temperatures or localized hot spots.
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic.[4][10] Ensure you are working in a well-ventilated fume hood and consider respiratory protection if necessary.
-
Follow Runaway Protocols: Treat this situation with the same urgency as a thermal runaway. Immediately stop reagent addition, maximize cooling, and prepare for an emergency quench if the situation escalates.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of nitration reactions.
Q1: How can I assess the thermal hazard of my specific nitration reaction before running it on a larger scale?
A1: A thorough hazard assessment is critical.[1][3] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are invaluable.[8] DSC can determine the decomposition energy of your starting materials and products, while RC1 can measure the heat of reaction in real-time under process conditions, helping you to establish key safety parameters like the maximum temperature of the synthesis reaction (MTSR).[8][11]
Q2: What is the role of sulfuric acid in a mixed acid nitration?
A2: In a typical mixed acid nitration, sulfuric acid acts as a catalyst and a dehydrating agent.[12] It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the primary nitrating species.[12] It also sequesters the water molecule produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[1][12]
Q3: What are the advantages of continuous flow nitration over traditional batch processing for managing exotherms?
A3: Continuous flow systems, such as microreactors, offer superior heat management due to their high surface-area-to-volume ratio.[5][12] This allows for more efficient heat dissipation and precise temperature control, significantly reducing the risk of thermal runaway, especially for highly exothermic reactions.[5][12] While batch processing is versatile for smaller scales, scaling up can be challenging due to heat transfer limitations.[5]
Q4: How should I properly quench a nitration reaction upon completion?
A4: The standard and safest method is to slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[5] This serves two purposes: it rapidly cools the mixture and safely dissipates the significant heat generated from the dilution of the concentrated acids.[5]
Q5: Can impurities in my starting materials affect the safety of the reaction?
A5: Yes, absolutely. Certain impurities can lower the decomposition temperature of nitro compounds or catalyze dangerous side reactions.[4][13] It is crucial to use starting materials of known purity and to be aware of potential contaminants from previous steps or storage.
Data & Protocols
Table 1: Typical Reaction Conditions for Mononitration of Aromatic Compounds
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction Temperature | -10°C to 10°C | Maintaining a low temperature is critical for controlling the exotherm and minimizing side reactions like oxidation and polynitration.[6] |
| Addition Rate of Nitrating Agent | Slow, dropwise | A controlled addition rate ensures that heat is generated at a rate that can be managed by the cooling system.[5][6] |
| Agitation Speed | Vigorous and sustained | Prevents localized hot spots and ensures homogenous distribution of reactants and temperature.[4][5] |
| Mixed Acid Ratio (H₂SO₄:HNO₃) | Typically 1:1 to 2:1 | This ratio can be optimized to control the concentration of the nitronium ion and the overall reaction rate.[6] |
Experimental Protocol: General Procedure for Aromatic Nitration (Lab Scale)
Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed for each specific substrate and scale.
-
Preparation of Mixed Acid: In a flask submerged in an ice-salt bath, slowly and with vigorous stirring, add the desired volume of concentrated nitric acid dropwise to the pre-chilled concentrated sulfuric acid.[6] Maintain the temperature of the mixed acid below 10°C.
-
Reaction Setup: In a separate, jacketed reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary) or in concentrated sulfuric acid.
-
Cooling: Cool the solution of the substrate to the target reaction temperature (e.g., 0°C to 5°C).[5]
-
Nitrating Agent Addition: Slowly add the prepared cold mixed acid dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed the set limit.[5] The addition rate must be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[5]
-
Work-up: The precipitated product can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent. The isolated product should then be purified.
Visual Workflows
Caption: Workflow for Safe Exothermic Reaction Management.
Caption: Decision Tree for Common Nitration Problems.
References
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
- Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (n.d.).
- Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 353–371. [Link]
- Cardillo, P., & Restelli, A. (1996). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 141, 393-404.
- Li, J., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2053. [Link]
- Technical Support Center: Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (n.d.).
- Melhem, G. A., & Shanley, J. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Symposium Series, 1155, 1-23.
- NITRATION - vpscience.org. (n.d.).
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- Nitration reaction safety. (2024, June 7). YouTube.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development, 25(7), 1672–1680. [Link]
- Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. (2013).
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
- Albright, L. F. (1986). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series, 326, 1-16.
- Badgujar, D. M., et al. (2021). Review on Greener and Safer Synthesis of Nitro Compounds.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). Molecules, 26(16), 4987. [Link]
- NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS. (n.d.). Slideshare.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2011).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- Andreozzi, R., et al. (1992). Adiabatic calorimetry for safety studies in nitration processes. Thermochimica Acta, 203, 245-254.
- Cardillo, P., & Restelli, A. (2000). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 4(2), 93-97. [Link]
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- Nitrating mixture. (2015). Sciencemadness Wiki.
- Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
- Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal.
- Advanced Methods for the Synthesis of Nitro Compounds. (2024). Organic Chemistry Research.
- Barton, J. A., & Nolan, P. F. (1992). The protection of reactors containing exothermic reactions: an HSE view. Institution of Chemical Engineers Symposium Series, 129, 1-14.
- Laboratory emergency response procedures. (n.d.). University of Western Australia.
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Technical Support Center: Purification of 1,2,4-Trimethyl-5-Nitrobenzene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical post-synthesis step of removing residual acids from 1,2,4-trimethyl-5-nitrobenzene. Adherence to these protocols is essential for ensuring the stability, purity, and suitability of the product for subsequent applications.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section is structured to directly address common challenges and questions that arise during the purification of this compound.
Q1: What are the typical residual acids in my crude this compound product, and why are they present?
Answer: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of 1,2,4-trimethylbenzene (pseudocumene). This reaction most commonly employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1][2]
-
Nitric Acid (HNO₃): Serves as the source of the nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring.[3]
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly reactive nitronium ion.[3]
Following the reaction, unconsumed nitric and sulfuric acids will remain in the crude product mixture, necessitating their removal.
Q2: Why is the complete removal of these residual acids so critical?
Answer: Failing to remove residual strong acids can lead to several detrimental outcomes:
-
Product Degradation: The presence of acid can promote side reactions, such as further nitration or oxidation of the methyl groups, especially if the product is heated in subsequent steps (e.g., distillation) or during long-term storage.
-
Interference with Subsequent Reactions: Many synthetic routes utilize this compound as an intermediate. For instance, in the synthesis of 2,4,5-trimethylaniline, the nitro group is reduced.[4] Residual acid would neutralize the reagents used for this reduction (like catalytic hydrogenation catalysts or reducing metals), inhibiting or preventing the desired reaction.
-
Analytical Issues: Injecting an acidic sample into a gas chromatograph (GC) can degrade the column's stationary phase, leading to poor peak shape, loss of resolution, and a shortened column lifetime.[5]
-
Safety Hazards: Concentrated acids are corrosive and pose a significant safety risk if not properly neutralized and disposed of.[6]
Q3: What is the most effective and reliable method for removing these acids?
Answer: The standard and most effective method is a liquid-liquid extraction, specifically an acid-base extraction.[7][8] The process involves dissolving the crude product in a water-immiscible organic solvent and "washing" this organic solution with a basic aqueous solution. The principle is to convert the residual acids into their corresponding inorganic salts. These salts are highly soluble in the aqueous phase and insoluble in the organic phase, allowing for their clean separation.[9][10]
Q4: Which basic solution should I use for the wash: a weak base like sodium bicarbonate or a strong base like sodium hydroxide?
Answer: It is strongly recommended to use a weak base , such as a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][11][12]
Causality: While a strong base like sodium hydroxide (NaOH) would also neutralize the acids, it is generally avoided in this context. Nitroaromatic compounds can be susceptible to reaction with strong nucleophiles or bases, potentially leading to unwanted side reactions or decomposition.[13] A weak base is sufficient to neutralize strong residual acids like H₂SO₄ and HNO₃ without being aggressive towards the desired product.
Q5: I observed vigorous bubbling when I added the sodium bicarbonate solution. Is this a cause for concern?
Answer: No, this is an expected and positive indication that the neutralization is proceeding correctly. The bubbling is the evolution of carbon dioxide (CO₂) gas, which is a product of the reaction between the acid and the bicarbonate or carbonate base.[5][7][14]
Reaction: H⁺ (from acid) + HCO₃⁻ → H₂CO₃ → H₂O + CO₂(g)
Crucial Safety Note: This gas evolution can cause a significant pressure buildup inside a sealed separatory funnel. It is imperative to vent the funnel frequently by inverting it (with the stopper held firmly in place) and opening the stopcock to release the pressure.[12][15]
Q6: How do I know when I have washed the product enough to remove all the acid?
Answer: You should continue washing the organic layer with fresh portions of the basic solution until you no longer observe any gas evolution upon addition.[11] This indicates that all the residual acid has been neutralized. For confirmation, you can collect the aqueous layer from the final wash and test its pH with litmus or pH paper. It should be neutral or slightly basic (pH ≥ 7).
It is a standard principle in extraction that multiple washes with smaller volumes of the washing solution are more efficient at removing impurities than a single wash with a large volume.[12]
Q7: My organic and aqueous layers have formed an emulsion and are not separating. What should I do?
Answer: Emulsion formation is a common issue in liquid-liquid extractions. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of the organic components in it and helps to break the emulsion.[5][12]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of glass wool or Celite can help to break up the emulsion.
Q8: What are the essential purification steps after the final basic wash?
Answer: After ensuring all acid is removed, the workup is not yet complete. The following steps are necessary to isolate the pure, dry product:
-
Water Wash: Wash the organic layer one or two times with deionized water. This removes any remaining water-soluble salts and residual basic washing solution.[5]
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). The primary purpose of the brine wash is to remove the majority of the water that is dissolved in the organic solvent, initiating the drying process.[5][12]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). This removes the final traces of water.
-
Solvent Removal: After drying, filter away the drying agent and remove the organic solvent using a rotary evaporator to yield the purified this compound.
Data and Reagent Summary
| Reagent/Solution | Chemical Formula | Concentration | Purpose in Workflow |
| Sodium Bicarbonate | NaHCO₃ | Saturated or 5-10% (w/v) | Neutralizes residual strong acids (H₂SO₄, HNO₃).[5][7] |
| Deionized Water | H₂O | Pure | Removes residual inorganic salts and the basic wash solution.[5][12] |
| Brine | Saturated NaCl(aq) | Saturated | Removes bulk dissolved water from the organic layer and helps break emulsions.[5][12] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Solid | Removes trace amounts of water from the organic solution (drying agent).[12] |
Detailed Experimental Protocol: Acid Removal
This protocol assumes the crude this compound has been transferred from the reaction vessel and dissolved in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Setup: Transfer the organic solution containing the crude product to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
First Basic Wash: Add a portion of saturated sodium bicarbonate solution to the separatory funnel, equal to about 20-25% of the organic layer's volume.
-
Venting and Mixing: Stopper the funnel, and without inverting, gently swirl the contents. Immediately open the stopcock to vent any pressure. Close the stopcock, invert the funnel, and vent again. Shake gently for 15-20 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer. Note: If using a solvent denser than water, like dichloromethane, the organic layer will be at the bottom.
-
Repeat Washes: Repeat steps 2-5 with fresh portions of sodium bicarbonate solution until no more CO₂ evolution is observed.
-
Water Wash: Wash the organic layer with one portion of deionized water (approx. 25% of the organic volume) using the same gentle shaking and venting technique. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with one portion of brine. This will help to pre-dry the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to form a thin layer on the bottom and have some free-flowing crystals). Swirl the flask and let it sit for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Acid Removal
Caption: Workflow for removing residual acids from crude product.
Chemical Principle of Neutralization
Caption: Neutralization of strong acids with sodium bicarbonate.
References
- The Effects Of Washing The Organic Layer With Sodium Carbonate. Sciencing.
- Common Extraction Washes. Chemistry LibreTexts.
- Methods of Purification of Organic Compounds. CK-12 Foundation.
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- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Organic Practical Setup 5. Washing to remove acid impurities. YouTube.
- Acid-Base Extraction. Chemistry LibreTexts.
- Extraction and Washing Guide. MIT OpenCourseWare.
- Isolation and Purification of Organic Compounds Extraction.
- How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
- Liquid/liquid Extraction.
- Acid–base extraction. Wikipedia.
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- An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ResearchGate.
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- Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
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Technical Support Center: Spectroscopic Identification of Impurities in 1,2,4-Trimethyl-5-nitrobenzene
Welcome to the technical support center for the analysis of 1,2,4-trimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities using various spectroscopic techniques. Here, we move beyond mere procedural lists to provide in-depth, experience-based insights into the causal relationships that underpin successful impurity analysis.
Introduction: The Challenge of Purity in Aromatic Nitro Compounds
This compound, also known as 5-nitropseudocumene, is a key intermediate in the synthesis of various organic compounds.[1][2] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. The synthesis of this compound, typically through the nitration of 1,2,4-trimethylbenzene (pseudocumene), can often lead to a variety of impurities.[3] These can include positional isomers, over-nitrated products, and residual starting materials.
This guide provides a structured approach to identifying these impurities using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for the identification of impurities in a sample of this compound.
Sources
strategies to minimize the formation of dinitro isomers
Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic nitration, with a specific focus on strategies to control and minimize the formation of undesired dinitro isomers. Here, we provide answers to frequently asked questions and detailed troubleshooting protocols to enhance the regioselectivity and yield of your mononitration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of dinitro isomers in my reaction?
The formation of dinitro isomers is a common challenge in electrophilic aromatic substitution, driven primarily by the reactivity of the substrate and the reaction conditions. After the first nitro group is introduced, the aromatic ring becomes significantly deactivated due to the powerful electron-withdrawing nature of the nitro group (-NO₂).[1] This deactivation makes the second nitration event substantially more difficult than the first.
However, dinitration can still occur, especially under the following circumstances:
-
Highly Activated Substrates: If the starting aromatic compound contains strong electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or amine (-NH₂) groups, the ring is highly activated towards electrophilic attack.[2] This high reactivity can be sufficient to overcome the deactivating effect of the first nitro group, leading to a second substitution. For example, phenol can be dinitrated to form 2,4-dinitrophenol under stronger nitrating conditions.[3]
-
Forcing Reaction Conditions: The use of harsh conditions is a major contributor to over-nitration. These include:
-
High Temperatures: Increased temperature provides the necessary activation energy to overcome the energy barrier for the second nitration.[4][5]
-
Excess Nitrating Agent: Using a significant excess of the nitrating agent (e.g., mixed acid) increases the concentration of the electrophile (NO₂⁺), driving the reaction towards multiple substitutions.
-
High Acid Concentration: Strongly acidic conditions, typical of mixed acid (HNO₃/H₂SO₄) systems, generate a high concentration of the highly reactive nitronium ion, promoting extensive nitration.[1][6]
-
Q2: How do the existing substituents on my aromatic ring influence dinitration pathways?
Substituents dictate the regioselectivity and the rate of nitration reactions.[7] Their influence is a combination of electronic effects (resonance and induction) and steric effects.
-
Electronic Effects:
-
Activating Groups (Ortho-, Para-directing): Groups like -CH₃, -OR, and -NH₂ donate electron density to the ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.[2] This stabilization is most effective when the attack occurs at the ortho and para positions. While these groups facilitate the first nitration, their strong activating nature can also promote a second nitration if conditions are not carefully controlled.
-
Deactivating Groups (Meta-directing): Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, and -C≡N pull electron density from the ring, destabilizing the sigma complex and slowing the reaction rate.[2][8] They direct incoming electrophiles to the meta position, as this position is the "least deactivated." The presence of one nitro group strongly discourages a second nitration and directs it to the meta position relative to itself.[9]
-
Halogens (Ortho-, Para-directing Deactivators): Halogens are a special case. They are deactivating due to their inductive electron withdrawal but direct ortho and para due to their ability to donate a lone pair of electrons through resonance.[7]
-
-
Steric Effects:
-
Steric hindrance from bulky substituents can block access to adjacent (ortho) positions. For example, the nitration of p-tert-butyltoluene occurs primarily at the position ortho to the smaller methyl group, not the bulky tert-butyl group.[10] This effect can be used advantageously to improve regioselectivity and prevent substitution at sterically crowded sites.[11][12]
-
Q3: Can the choice of nitrating agent and catalyst significantly reduce dinitration?
Absolutely. The traditional mixed acid (HNO₃/H₂SO₄) system is highly potent and often leads to over-nitration and poor regioselectivity.[6] Modern synthetic chemistry offers a range of milder and more selective alternatives.
-
Milder Nitrating Agents: Reagents that generate the nitronium ion (NO₂⁺) in a more controlled manner can dramatically improve selectivity for mononitration. Examples include:
-
Bismuth Subnitrate/Thionyl Chloride: This system has been shown to be effective for the selective mononitration of various aromatic compounds, including phenols.[13]
-
N-Nitropyrazoles: These reagents act as a controllable source of the nitronium ion, allowing for mild and scalable nitration of a broad range of substrates. By manipulating reaction conditions, one can selectively achieve either mononitration or dinitration.[14][15]
-
Nitric Acid and Acetic Anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion from mixed acid.[9]
-
-
Catalytic Systems: The use of solid acid catalysts or other catalytic systems can enhance regioselectivity and minimize byproducts.
-
Zeolites: Zeolites like H-ZSM-5 or Zeolite β can act as shape-selective catalysts. The confined spaces within the zeolite pores can favor the formation of the sterically less demanding para isomer while suppressing the formation of ortho and dinitro products.[16][17]
-
Enzymatic Nitration: Biocatalysis using enzymes like P450 monooxygenases offers exceptional regio- and chemo-selectivity under mild, environmentally friendly conditions, though substrate scope can be a limitation.[18][19][20]
-
Troubleshooting Guides
Problem: My reaction yields are high in dinitro isomers. How can I improve selectivity for the mono-nitro product?
This is a classic optimization problem. The key is to reduce the overall reactivity of the system.
Caption: Troubleshooting workflow to minimize dinitration.
-
Temperature Control (Critical): Immediately lower the reaction temperature. Many nitrations that are run at room temperature or above can be controlled by cooling to 0 °C, -10 °C, or even lower. Higher temperatures provide the activation energy for the less favorable second nitration.[4]
-
Stoichiometry of the Nitrating Agent: Avoid using a large excess of the nitrating agent. Carefully control the stoichiometry to be between 0.95 and 1.05 equivalents relative to your limiting reagent. This ensures there is not enough electrophile present to favor a second reaction after the first one is complete.
-
Reaction Time and Monitoring: Dinitration often occurs after the mononitration is largely complete. Monitor the reaction progress closely using an appropriate technique (TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the mononitrated product from reacting further.
-
Solvent Choice: The choice of solvent can influence reactivity.[18] Highly polar solvents may stabilize the charged intermediates, potentially affecting the reaction rate and selectivity. Consider switching to a less polar solvent if compatible with your reagents.
-
Order of Addition: Slowly add the nitrating agent to the solution of the aromatic substrate, rather than the other way around. This maintains a low instantaneous concentration of the electrophile, favoring mononitration.
Problem: How do I perform a selective mononitration on a highly activated substrate like a phenol or aniline derivative?
Highly activated substrates require a significant moderation of reactivity to prevent polymerization, oxidation, and over-nitration.
For anilines, the powerful activating and nucleophilic -NH₂ group can be temporarily protected as an amide (e.g., acetanilide). The amide group is still an ortho-, para-director but is significantly less activating than the amine, allowing for a much more controlled nitration.[9] The protecting group can be easily removed by hydrolysis after the nitration step.
Sources
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Technical Support Center: Catalyst Deactivation in the Synthesis of 1,2,4-Trimethyl-5-Nitrobenzene
Welcome to the technical support center dedicated to addressing challenges in the catalytic synthesis of 1,2,4-trimethyl-5-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are utilizing solid acid catalysts for the nitration of 1,2,4-trimethylbenzene (pseudocumene) and encountering issues related to catalyst performance and longevity. As we move away from traditional mixed-acid systems towards more sustainable solid catalysts, understanding and mitigating deactivation is paramount for efficient and reproducible synthesis.[1][2]
This document provides in-depth troubleshooting guides, preventative strategies, and validated protocols based on established principles of catalysis and reaction engineering.
Section 1: Troubleshooting Catalyst Deactivation - A Symptom-Based Approach
Catalyst deactivation rarely occurs for a single reason; it is often a combination of factors. The following Q&A guide is structured to help you diagnose the root cause of deactivation based on your experimental observations.
Question 1: My catalyst's conversion efficiency has dropped suddenly and significantly after only a few runs. What is the most likely cause?
Answer: A rapid and severe loss of activity typically points to catalyst poisoning .
Causality: Poisoning occurs when molecules in the feed or solvent strongly chemisorb onto the active catalytic sites, rendering them inaccessible to the reactants.[3][4] Unlike fouling, which is a gradual process, poisoning can be catastrophic and immediate. The active sites on solid acid catalysts are particularly susceptible to basic impurities.
-
Potential Poisons in this Synthesis:
-
Sulfur Compounds: Often present in lower-grade aromatic feedstocks.
-
Basic Nitrogen Compounds: Pyridine, anilines, or other nitrogen-containing heterocycles that may be present as impurities.
-
Water: While water is a product of the nitration reaction, excessive water in the feed can compete for active sites and alter the catalyst's acidic properties, especially in zeolites.
-
-
Recommended Actions:
-
Analyze Feedstock Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen your 1,2,4-trimethylbenzene and solvent for potential poisons.
-
Implement a Purification Step: Pass the feedstock through a guard bed of activated alumina or a suitable adsorbent to remove polar impurities before it enters the reactor.
-
Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents to minimize water content.
-
Question 2: I'm observing a gradual decline in catalytic activity over several cycles, and the reaction pressure is increasing. What's happening?
Answer: This is a classic symptom of fouling , most commonly through coking .
Causality: Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface, leading to the blockage of pores and active sites.[3][5] In aromatic nitration, high molecular weight byproducts or polymers (coke) can form from side reactions. These deposits physically obstruct the catalyst's pore structure, preventing reactants from reaching the active sites within the catalyst particle. This pore blockage also leads to an increase in pressure drop across the catalyst bed.
-
Factors Promoting Coking:
-
High Reaction Temperatures: Elevated temperatures can accelerate side reactions that lead to the formation of heavy, coke-like residues.
-
High Reactant Concentration: High concentrations of reactants or the nitro-product can lead to polymerization or condensation reactions on the catalyst surface.
-
Presence of Dinitro or Oxidized Byproducts: Over-nitration can produce dinitro-isomers, and oxidation of the methyl groups can form benzoic acids or benzaldehydes, which are known coke precursors.
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision tree for diagnosing catalyst deactivation.
Question 3: My product selectivity has changed. I'm getting more dinitro- and other unwanted isomers. Is this related to deactivation?
Answer: Yes, a change in selectivity is often linked to catalyst deactivation, specifically through pore mouth blocking or leaching of active components .
Causality:
-
Pore Mouth Blocking: As coke deposits primarily at the entrance of the catalyst pores, the diffusion path for reactants and products is altered. This can change the residence time of molecules inside the catalyst, favoring different reaction pathways. For shape-selective catalysts like zeolites, blocking the pores can negate the steric hindrance that normally favors the desired this compound isomer.
-
Leaching of Active Sites: For supported catalysts like sulfated zirconia, the active sulfate groups can be gradually lost or "leached" from the support material during the reaction or regeneration.[6][7] This not only reduces the number of active sites but can also change the nature of the remaining sites, altering the reaction's selectivity. Doping sulfated zirconia with metals like zinc can enhance the stability of the sulfate ions and reduce leaching.[6][7]
-
Recommended Actions:
-
Characterize the Spent Catalyst: Use techniques like Temperature Programmed Desorption (TPD) of ammonia to assess the change in acid site distribution.
-
Elemental Analysis: Use Inductively Coupled Plasma (ICP) analysis on the reaction mixture to check for leached components from the catalyst.
-
Optimize Catalyst Formulation: If using sulfated zirconia, consider synthesizing a metal-doped version (e.g., Zn/SZ) to improve stability.[6]
-
Section 2: Catalyst Performance Comparison
The choice of catalyst can significantly impact the susceptibility to deactivation. Below is a summary of common solid acid catalysts used for aromatic nitration.
| Catalyst Type | Typical Performance | Common Deactivation Mechanisms | Regeneration Potential |
| Zeolite H-Beta | High activity and good shape-selectivity for the desired isomer.[8] | Highly susceptible to coking and pore blockage, leading to a gradual loss of activity. | Good. Coke can be removed by controlled calcination in air. |
| Sulfated Zirconia (SZ) | Very high acidity (superacid), leading to high conversion at mild temperatures.[9][10] | Leaching of sulfate groups, especially in the presence of water. Susceptible to coking.[6][7] | Moderate. Calcination can remove coke but may accelerate the loss of sulfate groups if not carefully controlled. |
| Metal-Doped SZ | Improved stability and resistance to sulfate leaching compared to undoped SZ.[6][7] | Coking remains a primary concern, though stability is enhanced. | Good. The metal dopant can help stabilize the structure during regeneration cycles. |
| Supported Sulfuric Acid | High activity, mimics traditional mixed-acid system. | Leaching of the sulfuric acid from the support is a major issue, leading to rapid deactivation and product contamination.[11] | Poor. The active phase is continuously lost. |
Section 3: Experimental Protocols
Protocol 1: Regeneration of Coked Zeolite H-Beta Catalyst
This protocol describes a standard procedure for removing carbonaceous deposits (coke) from a fouled zeolite catalyst via controlled oxidation (calcination).
Materials:
-
Spent (coked) Zeolite H-Beta catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic reactor tube
-
Source of dry, hydrocarbon-free air and an inert gas (e.g., Nitrogen)
-
Gas flow controllers
Procedure:
-
Purge: Place the spent catalyst in the reactor tube inside the furnace. Purge the system with a slow flow of nitrogen (e.g., 50 mL/min) at ambient temperature for 30 minutes to remove any adsorbed reactants or solvents.
-
Drying: While maintaining the nitrogen flow, slowly ramp the temperature to 150°C and hold for 1 hour. This step removes physisorbed water and volatile organics.
-
Controlled Oxidation:
-
After drying, slowly introduce a diluted air stream into the nitrogen flow. Start with a low oxygen concentration (e.g., 2% O₂ in N₂) to avoid excessive heat generation (exotherm) from rapid coke combustion, which can damage the zeolite structure.
-
Begin ramping the temperature towards the target calcination temperature, typically between 450°C and 550°C. A slow ramp rate (e.g., 2-5°C/min) is crucial.
-
Hold at the final temperature for 3-5 hours under the diluted air flow.
-
-
Full Oxidation (Optional): If the catalyst still appears gray or black, you can gradually increase the air concentration to complete the removal of coke.
-
Cool Down: Once the regeneration is complete (catalyst should be white or off-white), switch off the air and cool the system down to room temperature under a flow of dry nitrogen.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.
Self-Validation: To confirm successful regeneration, characterize the catalyst before and after the procedure using techniques like BET surface area analysis (to check for restored porosity) and TGA (to confirm coke removal).
Mechanisms of Solid Acid Catalyst Deactivation
Caption: Key mechanisms of solid acid catalyst deactivation.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use the traditional nitrating mixture (H₂SO₄/HNO₃) with my solid catalyst?
-
A: No. Solid acid catalysts are designed to replace sulfuric acid.[1] Adding concentrated sulfuric acid would likely damage the catalyst structure and leach active components. The reaction with a solid acid catalyst uses nitric acid as the nitrating agent, and the solid provides the necessary acidity to generate the nitronium ion (NO₂⁺).[12]
-
-
Q2: What is the typical lifespan of a solid acid catalyst in this reaction?
-
A: The lifespan is highly dependent on reaction conditions, feedstock purity, and the frequency of regeneration. A well-maintained catalyst used with a purified feedstock can last for hundreds of hours of operation. However, in the presence of poisons or under conditions that favor rapid coking, the lifespan could be reduced to just a few cycles.
-
-
Q3: Is thermal degradation (sintering) a major concern for this reaction?
-
A: For the nitration reaction itself, which is typically run at low to moderate temperatures (e.g., 40-120°C), sintering is not a primary deactivation mechanism.[13][14] However, it becomes a significant risk during high-temperature oxidative regeneration.[4] Exceeding the recommended calcination temperature can cause irreversible damage to the catalyst support, leading to a loss of surface area and catalytic activity.
-
-
Q4: Are there any operational adjustments I can make to prolong my catalyst's life?
-
A: Absolutely. Besides feed purification, consider operating at the lowest possible temperature that still provides an acceptable reaction rate. You can also experiment with using a solvent to reduce the concentration of reactants and products at the catalyst surface, which can minimize coking. Finally, implementing a regular, mild regeneration schedule is often better than performing a harsh regeneration after the catalyst has completely deactivated.
-
References
- Preparation of Solid Superacid SO42–/ZrO2 and SO42–/ZrO2-MxOy (M=Ce, Co, Mn, and Zn)
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
- Eco Friendly Nitration of Toluene using Modified Zirconia.
- Preparation of Solid Superacid SO42–/ZrO2 and SO42–/ZrO2-MxOy (M Ce, Co, Mn, and Zn)
- Vapor phase nitration of toluene using dilute nitric acid and molecular modeling studies over beta zeolite.
- Eco friendly nitration of toluene using modified zirconia. SciSpace.
- Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
- Catalytic nitration of aromatic compounds catalyzed by solid acid.
- SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPAR
- Halogenation, Sulfonation, and Nitration of Arom
- Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
- Mechanisms of catalyst deactiv
- Catalyst Deactivation, Poisoning and Regeneration.
- Catalyst deactiv
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Validation & Comparative
A Comparative Analysis of 1,2,4-Trimethylnitrobenzene Isomers for the Research Scientist
For researchers and professionals engaged in organic synthesis and drug development, a nuanced understanding of isomeric purity and reactivity is paramount. The nitration of 1,2,4-trimethylbenzene (pseudocumene) yields a mixture of nitroaromatic isomers, each with distinct physicochemical properties and reactivities that can significantly impact subsequent synthetic steps. This guide provides an in-depth comparative analysis of the primary isomers formed: 1,2,4-trimethyl-3-nitrobenzene, 1,2,4-trimethyl-5-nitrobenzene, and 1,2,4-trimethyl-6-nitrobenzene. We will delve into their synthesis, spectroscopic signatures, and chemical behaviors, supported by experimental data to inform your research and development endeavors.
The Strategic Importance of Isomer Differentiation
The substitution pattern on an aromatic ring, dictated by the interplay of electronic and steric effects, governs the molecule's behavior. In the case of nitrated pseudocumene, the position of the nitro group relative to the three methyl groups influences electron density distribution, dipole moment, and steric accessibility of reactive sites. This, in turn, affects properties ranging from melting and boiling points to chromatographic behavior and reactivity in further transformations, such as reduction of the nitro group or subsequent electrophilic aromatic substitutions. A thorough characterization and understanding of each isomer are therefore critical for predictable and reproducible synthetic outcomes.
Synthesis and Isomer Distribution: A Tale of Sterics and Electronics
The nitration of 1,2,4-trimethylbenzene is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric and sulfuric acids.[1][2] The three methyl groups are activating and ortho, para-directing, which would suggest that positions 3, 5, and 6 are all potential sites for nitration.[2][3][4] However, the distribution of the resulting isomers is not statistical and is heavily influenced by steric hindrance.
The three possible isomers are:
-
1,2,4-trimethyl-3-nitrobenzene: Nitration occurs at a position ortho to two methyl groups.
-
This compound: Nitration occurs at a position ortho to one methyl group and para to another.
-
1,2,4-trimethyl-6-nitrobenzene: Nitration occurs at a position ortho to two methyl groups, one of which is flanked by another methyl group, leading to significant steric hindrance.
Due to these effects, the formation of this compound is generally favored as it represents a balance between electronic activation and manageable steric hindrance. The 3-nitro isomer is also formed, while the 6-nitro isomer is typically the minor product due to severe steric crowding.
Below is a generalized workflow for the synthesis and separation of these isomers.
Caption: A generalized workflow for the synthesis and separation of 1,2,4-trimethylnitrobenzene isomers.
Physicochemical Properties: A Comparative Overview
The subtle differences in molecular structure between the isomers lead to notable variations in their physical properties. These differences are crucial for designing effective separation and purification strategies.
| Property | 1,2,4-trimethyl-3-nitrobenzene | This compound | 1,2,4-trimethyl-6-nitrobenzene |
| CAS Number | 52414-96-7[5] | 610-91-3[6] | - |
| Molecular Formula | C₉H₁₁NO₂[5] | C₉H₁₁NO₂[6][7] | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [8] | 165.19 g/mol [6][7] | 165.19 g/mol |
| Appearance | - | Solid[7] | - |
| Melting Point | - | 68-72 °C[9] | - |
| Boiling Point | - | 265 °C[9] | - |
Data for the 3-nitro and 6-nitro isomers are less commonly reported in readily available literature, highlighting the prevalence of the 5-nitro isomer.
Spectroscopic Characterization: Unmasking the Isomers
Spectroscopic methods are indispensable for the unambiguous identification of each isomer. The substitution pattern gives rise to unique signatures in NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly informative.
-
This compound: One would expect two singlets in the aromatic region, corresponding to the protons at positions 3 and 6. The chemical shifts of the methyl groups will also be distinct.
-
1,2,4-trimethyl-3-nitrobenzene: This isomer will show a singlet for the proton at position 6 and a singlet for the proton at position 5.
-
1,2,4-trimethyl-6-nitrobenzene: This isomer will exhibit two doublets in the aromatic region for the coupled protons at positions 3 and 5.
The strong electron-withdrawing nature of the nitro group generally causes a downfield shift for protons ortho and para to it.[10]
¹³C NMR Spectroscopy
The carbon spectra provide further confirmation of the substitution pattern. The carbon atom attached to the nitro group (ipso-carbon) will be significantly shifted. The chemical shifts of the other aromatic carbons and the methyl carbons will also differ based on their electronic environment.
Infrared (IR) Spectroscopy
The characteristic vibrational frequencies of the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) will be present in all isomers. Subtle shifts in these frequencies and differences in the fingerprint region can aid in distinguishing the isomers.
Mass Spectrometry
All three isomers will exhibit the same molecular ion peak (m/z = 165). However, the fragmentation patterns may differ due to the varying stability of the fragment ions, which is influenced by the substitution pattern.
Chemical Reactivity: A Comparative Perspective
The position of the nitro group significantly impacts the chemical reactivity of the isomers.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common transformation. The steric environment around the nitro group can affect the rate of this reaction. The nitro group in the 6-position is the most sterically hindered and may require more forcing reaction conditions for reduction compared to the 3- and 5-isomers.
Further Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director. The existing methyl groups are activating and ortho, para-directing. The overall effect on the aromatic ring's reactivity and the regioselectivity of a subsequent electrophilic substitution will be a complex interplay of these competing effects. For instance, in the 5-nitro isomer, the remaining open positions (3 and 6) are both ortho to the deactivating nitro group, making further substitution challenging.
Experimental Protocols
Protocol for the Nitration of 1,2,4-Trimethylbenzene
This protocol is a general guideline and should be adapted and optimized based on laboratory safety standards and desired outcomes.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature. This creates the nitrating mixture.
-
Slowly add 1,2,4-trimethylbenzene to the nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 50-60°C.[1][4]
-
After the addition is complete, continue stirring the mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[2]
-
Carefully pour the reaction mixture over a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of isomers.
-
Purify the isomers using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
The isomers of 1,2,4-trimethylnitrobenzene, while sharing the same molecular formula, exhibit distinct properties and reactivities that are of great importance in synthetic chemistry. The 5-nitro isomer is typically the major product of the nitration of pseudocumene due to a favorable balance of electronic and steric factors. A comprehensive understanding of the synthesis, separation, and characterization of these isomers is crucial for any researcher working with these compounds. The experimental data and protocols provided in this guide serve as a valuable resource for navigating the complexities of these closely related molecules.
References
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
- Unknown. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733).
- FooDB. (2010). Showing Compound 1,2,4-Trimethylbenzene (FDB005815).
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- SIELC Technologies. (2018). This compound.
- SpectraBase. (n.d.). 1,2,4-Trimethylbenzene - Optional[1H NMR] - Chemical Shifts.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 610-91-3].
- NCBI. (n.d.). TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB).
- PubChem. (n.d.). 1,2,3-Trimethyl-4-nitrobenzene.
- DHC Solvent Chemie GmbH. (2023). Safety Data Sheet: 1,2,4-trimethylbenzene.
- Vedantu. (n.d.). The total number of isomers of trimethylbenzene is class 12 chemistry CBSE.
- PubChem. (n.d.). 1,2,4-Trimethylbenzene.
- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
- Quora. (2015). Chemistry: Why can't 1,2,5-trimethylbenzene exist?.
- ResearchGate. (2016). I want to reduce the keto group in 3,5,5-Trimethyl-2-cyclohexene-1-one to methylene. What is the BEST reducing agent?.
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A Comparative Guide to the Definitive Structural Validation of 1,2,4-Trimethyl-5-nitrobenzene
In the landscape of molecular sciences, the axiom "structure dictates function" is paramount. For researchers in materials science and drug development, an unambiguous understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the misinterpretation of biological activity, physical properties, and reactivity, resulting in significant loss of time and resources.
This guide focuses on 1,2,4-trimethyl-5-nitrobenzene (also known as 5-nitropseudocumene), a substituted aromatic compound whose structural confirmation serves as an excellent case study.[1][2][3] We will conduct an in-depth comparison of the primary analytical techniques used for its characterization, culminating in the unequivocal validation provided by single-crystal X-ray crystallography—the gold standard in structural elucidation. This document is designed to provide fellow researchers and scientists with not only the methodologies but also the strategic reasoning behind employing a multi-technique approach for achieving absolute structural confidence.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
While various spectroscopic methods provide pieces of the structural puzzle, SC-XRD delivers the complete picture. It is the only common laboratory technique that provides a direct, high-resolution, three-dimensional map of the atomic positions within a molecule.[4] This method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a highly ordered, repeating crystal lattice. By measuring the angles and intensities of the diffracted beams, we can mathematically reconstruct the electron density throughout the crystal, and thus, the precise location of every atom.
Causality in the Experimental Workflow: From Solution to Structure
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The goal is to encourage a single nucleation event followed by slow, ordered growth, minimizing defects. A flawed or polycrystalline sample will produce a diffuse or uninterpretable diffraction pattern.
Experimental Protocol: Obtaining a Diffraction-Quality Crystal
-
Sample Purification: Begin with this compound of the highest possible purity (≥98%). Impurities can inhibit crystallization or become incorporated into the lattice, causing disorder.
-
Solvent Screening: Dissolve a small amount of the compound (5-10 mg) in various solvents of differing polarity (e.g., hexane, ethyl acetate, ethanol, dichloromethane) to find one in which it is sparingly soluble. The ideal solvent dissolves the compound when heated but allows it to become supersaturated upon cooling or slow evaporation.
-
Crystal Growth via Slow Evaporation (Proven Method for Small Molecules):
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., a hexane/ethyl acetate mixture) in a small, clean vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle. This is a critical step to control the rate of evaporation. Too fast, and you get powder; too slow, and crystallization may not occur.
-
Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration will increase past the saturation point, inducing the formation of single crystals.
-
-
Crystal Harvesting: Once well-formed crystals of sufficient size (~0.1-0.3 mm) are observed, carefully extract one using a cryoloop and immediately mount it on the goniometer head of the diffractometer.
Data Collection, Solution, and Refinement
The mounted crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots. This raw data is processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize its fit, resulting in the final, precise 3D structure.
Visualizing the SC-XRD Workflow
Sources
A Comparative Guide to the Reactivity of 1,2,4-Trimethyl-5-nitrobenzene and Other Nitroaromatics
For researchers, medicinal chemists, and professionals in materials science, a nuanced understanding of the reactivity of substituted nitroaromatics is not merely academic; it is fundamental to the rational design of synthetic pathways and the development of novel molecules. 1,2,4-Trimethyl-5-nitrobenzene (also known as 5-nitropseudocumene) presents a particularly insightful case study. Its reactivity is a delicate interplay between the potent electron-withdrawing nitro group and three electron-donating methyl groups, further complicated by significant steric factors. This guide provides an in-depth, objective comparison of its chemical behavior against other key nitroaromatic compounds, supported by experimental context and detailed protocols.
The Unique Electronic and Steric Landscape of this compound
The reactivity of an aromatic ring is dictated by the electronic nature and spatial arrangement of its substituents. In this compound, these forces are in direct opposition.
-
Electronic Effects : The three methyl (-CH₃) groups are activating substituents. Through a positive inductive effect (+I), they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] They are ortho, para-directing. Conversely, the nitro (-NO₂) group is a strong deactivating substituent. Through both a negative inductive (-I) and a powerful negative mesomeric (-M or -R) effect, it withdraws significant electron density from the ring, rendering it less susceptible to electrophilic attack.[2][3] The nitro group is a meta-director for electrophilic substitution.[4]
-
Steric Effects : The presence of four substituents creates a sterically crowded environment. The nitro group is flanked by a methyl group and a hydrogen atom, while other positions are shielded by adjacent methyl groups. This steric hindrance can impede the approach of reagents to the nitro group or the aromatic ring, influencing reaction rates and regioselectivity.[5][6]
The diagram below illustrates the conflicting electronic influences and steric crowding that define the reactivity of this compound.
Caption: Electronic and steric factors in this compound.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The existing substituents govern the reaction's rate and regioselectivity.
For this compound, the directing effects of the methyl and nitro groups are in conflict. The three activating methyl groups direct incoming electrophiles to their ortho and para positions, while the deactivating nitro group directs to its meta positions. The positions C3 and C6 are meta to the nitro group and are also ortho/para to various methyl groups, making them the only plausible sites for substitution. However, the C3 position is severely sterically hindered by two adjacent methyl groups.[7] Therefore, electrophilic attack occurs preferentially at the C6 position, which is ortho to the C1-methyl group and less sterically encumbered.
The overall reactivity of the ring is significantly reduced compared to its parent trimethylbenzene precursor (pseudocumene) due to the powerful deactivating effect of the nitro group.[8]
| Compound | Typical Nitration Conditions | Major Product(s) | Relative Reactivity (Qualitative) |
| Benzene | Conc. HNO₃, Conc. H₂SO₄, 50-60°C | Nitrobenzene | Baseline |
| Toluene | Conc. HNO₃, Conc. H₂SO₄, 30°C | 2-Nitrotoluene, 4-Nitrotoluene | Higher than Benzene[1][9] |
| Nitrobenzene | Fuming HNO₃, Conc. H₂SO₄, 90°C | 1,3-Dinitrobenzene | Much lower than Benzene[3][4] |
| 1,2,4-Trimethylbenzene | Conc. HNO₃, Conc. H₂SO₄, 0-10°C | This compound | Much higher than Benzene[10] |
| This compound | Vigorous (e.g., Fuming HNO₃/H₂SO₄) | 1,2,4-Trimethyl-5,6-dinitrobenzene | Lower than 1,2,4-Trimethylbenzene |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve a nucleophile displacing a leaving group on an aromatic ring. This mechanism is rare for typical aromatic compounds but is facilitated by the presence of strong electron-withdrawing groups, such as -NO₂, positioned ortho or para to a good leaving group (e.g., a halide).[11][12] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[13]
This compound does not possess a conventional leaving group. However, under forcing conditions, the nitro group itself can sometimes be displaced by a strong nucleophile.[14] Its potential for such a reaction is exceptionally low compared to classic SNAr substrates. The electron-donating methyl groups counteract the electron-withdrawing effect of the single nitro group, destabilizing the required anionic intermediate.
| Compound | Typical Nucleophile/Conditions | Leaving Group | Relative Reactivity (Qualitative) |
| Chlorobenzene | NaOH, 350°C, high pressure | -Cl | Very Low |
| 1-Chloro-4-nitrobenzene | NaOH, 160°C | -Cl | Moderate |
| 1-Chloro-2,4-dinitrobenzene | Na₂CO₃ (aq), room temp. | -Cl | High[11] |
| This compound | No typical SNAr reaction | N/A | Extremely Low |
The high reactivity of 1-chloro-2,4-dinitrobenzene stems from two nitro groups being positioned ortho and para to the chloride, providing powerful stabilization for the Meisenheimer complex.[15] This is a stark contrast to this compound, where the ring is not sufficiently electron-deficient to readily undergo nucleophilic attack.
Comparative Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amine is one of the most synthetically important reactions of nitroaromatics, providing access to anilines.[16] Catalytic hydrogenation is a common and efficient method.[17][18]
The rate of this reaction is influenced by both electronic and steric factors:
-
Electronic Effects : Electron-withdrawing groups on the ring can facilitate reduction by decreasing the electron density on the nitro group.[17] Conversely, electron-donating groups, like the methyl groups in our target molecule, increase electron density and can slightly slow the reaction compared to unsubstituted nitrobenzene.
-
Steric Hindrance : Bulky substituents ortho to the nitro group can impede the approach of the substrate to the catalyst's surface, significantly decreasing the reaction rate.[17] In this compound, the nitro group is adjacent to a methyl group (at C4), introducing moderate steric hindrance.
| Compound | Relative Hydrogenation Rate (Qualitative) | Key Influencing Factors |
| 4-Nitrobenzonitrile | Very Fast | Strong -CN electron-withdrawing group. |
| 2,4-Dinitrotoluene | Fast (first -NO₂ group) | Second -NO₂ group is strongly electron-withdrawing.[19][20] |
| Nitrobenzene | Moderate | Baseline for comparison. |
| 4-Nitrotoluene | Moderate to Slow | Single electron-donating -CH₃ group. |
| This compound | Slow | Three electron-donating -CH₃ groups; steric hindrance from C4-methyl.[6] |
| 2,6-Dinitrotoluene | Very Slow | Severe steric hindrance from two ortho methyl groups (in its precursor, 2,6-dinitrotoluene). |
The Hammett equation provides a quantitative framework for understanding these electronic effects. It relates reaction rates to the electron-donating or electron-withdrawing properties of substituents (σ constants). For nitroarene reduction, reactions are accelerated by substituents with positive σ values (electron-withdrawing), resulting in a positive reaction constant (ρ).[21][22]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound to 2,4,5-trimethylaniline, a valuable synthetic intermediate.[10]
CAUTION: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (when dry). This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, by trained personnel.
Materials:
-
This compound (1.65 g, 10 mmol)
-
10% Palladium on carbon (Pd/C), 50% wet (approx. 80 mg, ~0.04 mmol Pd)
-
Ethanol (50 mL)
-
Hydrogen gas (H₂) supply with regulator
-
Parr-type hydrogenation apparatus or a three-necked flask with a hydrogen balloon
-
Celite or filter aid
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Add this compound (1.65 g) and ethanol (50 mL) to the hydrogenation vessel. Stir until the solid is fully dissolved.
-
Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add the wet 10% Pd/C catalyst (80 mg). Self-validation check: Adding the catalyst under inert gas prevents it from coming into contact with air, which could cause it to ignite.
-
System Purge: Securely seal the reaction vessel. Evacuate the vessel with a vacuum pump and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Causality: Removing oxygen is critical as H₂/O₂ mixtures are explosive.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 3 atm or via a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. Alternatively, periodically take small aliquots (after safely purging the system) to analyze by Thin Layer Chromatography (TLC). Self-validation check: The reaction is complete when hydrogen uptake ceases or TLC shows complete consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Caution: Do not allow the filter cake to dry completely, as dry Pd/C is pyrophoric.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,5-trimethylaniline. The product can be further purified by distillation or recrystallization if necessary.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Conclusion
The reactivity of this compound is a testament to the complex and often competing influences of substituents on an aromatic ring.
-
In electrophilic aromatic substitution , it is strongly deactivated relative to its parent trimethylbenzene, yet the synergistic directing effects of the methyl groups and the nitro group predictably favor substitution at the least sterically hindered C6 position.
-
It is essentially inert to nucleophilic aromatic substitution under standard conditions, lacking both a suitable leaving group and the profound ring deactivation seen in classic substrates like dinitrohalobenzenes.
-
In catalytic hydrogenation , its nitro group is reduced more slowly than in nitrobenzene or nitroarenes bearing electron-withdrawing groups. This is due to the combined electron-donating effect of the three methyl groups and the moderate steric hindrance around the nitro function.
By understanding these competing principles, researchers can better predict the behavior of this and other polysubstituted nitroaromatics, enabling more efficient synthetic planning and the development of novel chemical entities.
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A Spectroscopic Showdown: Differentiating 1,2,3-, 1,2,4-, and 1,3,5-Trimethylnitrobenzene Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and pharmaceutical development, the precise identification of isomeric compounds is a critical-path activity. Subtle differences in substituent patterns on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key isomers: 1,2,3-, 1,2,4-, and 1,3,5-trimethylnitrobenzene. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances that allow for their unambiguous differentiation.
Introduction: The Challenge of Isomeric Differentiation
The trimethylnitrobenzene isomers, all sharing the molecular formula C₉H₁₁NO₂, present a classic analytical challenge. Their similar molecular weights and elemental compositions render many basic analytical techniques insufficient for definitive identification. However, the distinct spatial arrangement of the three methyl groups and the nitro group on the benzene ring gives rise to unique electronic environments for each nucleus and specific vibrational modes and fragmentation patterns upon ionization. This guide will dissect these differences, providing the experimental data and theoretical framework necessary for confident isomeric assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of the aromatic and methyl proton signals provide a detailed map of the molecule's structure.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H NMR spectra of these compounds is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the trimethylnitrobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Multiplicity | Methyl Protons (δ, ppm) | Multiplicity |
| 1,2,3-Trimethyl-5-nitrobenzene | ~7.8 (2H) | s | ~2.3 (6H), ~2.4 (3H) | s, s |
| 1,2,4-Trimethyl-5-nitrobenzene | ~7.9 (1H), ~7.2 (1H) | s, s | ~2.5 (3H), ~2.3 (3H), ~2.2 (3H) | s, s, s |
| 1,3,5-Trimethyl-2-nitrobenzene | ~6.9 (2H) | s | ~2.3 (9H) | s |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration. "s" denotes a singlet.
Analysis of ¹H NMR Spectra:
-
1,3,5-Trimethyl-2-nitrobenzene: This highly symmetrical isomer provides the simplest ¹H NMR spectrum. Due to the plane of symmetry, the two aromatic protons are chemically equivalent, resulting in a single singlet in the aromatic region. Similarly, all nine protons of the three methyl groups are equivalent, giving rise to a single, sharp singlet.
-
1,2,3-Trimethyl-5-nitrobenzene: This isomer exhibits two distinct signals for the aromatic protons, which appear as a singlet due to their magnetic equivalence. The methyl groups, however, are in two different chemical environments. The two methyl groups at positions 1 and 3 are equivalent and will produce one singlet, while the methyl group at position 2 will produce a separate singlet.
-
This compound: This isomer has the most complex ¹H NMR spectrum of the three. The two aromatic protons are in different chemical environments and will each appear as a singlet. All three methyl groups are also in unique environments, leading to three distinct singlets in the aliphatic region.
The strong electron-withdrawing nature of the nitro group generally causes a downfield shift (higher ppm) for adjacent (ortho) and para protons.[3] This effect, combined with the electron-donating nature of the methyl groups, dictates the precise chemical shifts observed for the aromatic protons in each isomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample (50-100 mg in ~0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.[1]
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, often using the same sample prepared for ¹H NMR.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single line for each unique carbon atom. A larger number of scans is generally required to achieve a good signal-to-noise ratio.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)
| Isomer | Aromatic C Signals (δ, ppm) | Number of Signals | Methyl C Signals (δ, ppm) | Number of Signals |
| 1,2,3-Trimethyl-5-nitrobenzene | ~120-150 | 6 | ~15-25 | 2 |
| This compound | ~120-150 | 6 | ~15-25 | 3 |
| 1,3,5-Trimethyl-2-nitrobenzene | ~120-150 | 4 | ~20 | 1 |
Analysis of ¹³C NMR Spectra:
-
1,3,5-Trimethyl-2-nitrobenzene: The high symmetry of this isomer leads to the simplest ¹³C NMR spectrum. There are only four unique carbon environments in the aromatic ring and one for the three equivalent methyl groups.
-
1,2,3-Trimethyl-5-nitrobenzene: This isomer has six unique carbon atoms in the aromatic ring. The three methyl groups are in two distinct environments, resulting in two separate signals.
-
This compound: With no plane of symmetry bisecting the aromatic ring in a way that renders carbons equivalent, this isomer displays six distinct signals for the aromatic carbons and three separate signals for the non-equivalent methyl groups.
The carbon atom directly attached to the nitro group (ipso-carbon) is typically shifted significantly downfield due to the strong electron-withdrawing effect of the nitro group.[3] The positions of the methyl-substituted carbons and the unsubstituted aromatic carbons will also vary predictably based on their electronic environment.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of chemical bonds. While the IR spectra of these isomers will share some common features, the "fingerprint region" (below 1500 cm⁻¹) and the patterns of C-H out-of-plane bending vibrations can be diagnostic.
Experimental Protocol: FTIR Spectroscopy
For solid samples like the trimethylnitrobenzenes, the following methods are common:
-
KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.[4]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[4]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1,2,3-Isomer | 1,2,4-Isomer | 1,3,5-Isomer |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| NO₂ Asymmetric Stretch | ~1520-1540 | ~1520-1540 | ~1520-1540 |
| NO₂ Symmetric Stretch | ~1340-1360 | ~1340-1360 | ~1340-1360 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 |
| C-H Out-of-Plane Bending | ~800-900 | ~800-900 | ~800-900 |
Analysis of IR Spectra:
The most informative region for distinguishing these isomers is the C-H out-of-plane (OOP) bending region. The substitution pattern on the benzene ring dictates the number and position of these bands. While specific assignments can be complex, the overall pattern in this region serves as a unique fingerprint for each isomer. The strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group are characteristic of all three isomers and confirm the presence of this functional group.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers have the same nominal molecular weight (165 g/mol ), the relative abundances of their fragment ions can differ, providing clues to their substitution pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Table 4: Major Fragment Ions (m/z) and Their Relative Abundances
| m/z | Proposed Fragment | 1,2,3-Isomer (Predicted) | 1,2,4-Isomer (Reported) | 1,3,5-Isomer (Reported) |
| 165 | [M]⁺ | Moderate | Moderate | High |
| 148 | [M-OH]⁺ or [M-NH]⁺ | Possible | High | Possible |
| 119 | [M-NO₂]⁺ | Moderate | Low | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High | High | High |
| 77 | [C₆H₅]⁺ | Moderate | Moderate | Moderate |
Analysis of Mass Spectra:
The molecular ion peak [M]⁺ at m/z 165 will be present in the spectra of all three isomers. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group ([M-NO₂]⁺, m/z 119) and rearrangements. The relative stability of the resulting carbocations will influence the abundance of these fragment ions. For instance, the formation of the tropylium ion ([C₇H₇]⁺, m/z 91) is a common and often abundant fragment for alkylbenzenes. While the major fragments may be similar, subtle differences in the relative intensities of these fragments can aid in distinguishing the isomers. For example, the 1,2,4-isomer has a reported high abundance for the m/z 148 fragment.[6]
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of the 1,2,3-, 1,2,4-, and 1,3,5-trimethylnitrobenzene isomers is readily achievable through a combinatorial approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. ¹H NMR spectroscopy stands out as the most definitive technique, with the number of distinct aromatic and methyl proton signals directly reflecting the molecular symmetry of each isomer. ¹³C NMR provides complementary information on the carbon framework. While IR spectroscopy and Mass Spectrometry offer valuable confirmatory data, particularly in identifying the nitro functional group and molecular weight, their power in isomeric differentiation lies in the subtle variations within the fingerprint region and fragmentation patterns, respectively. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently assign the correct structure to their compound of interest, a crucial step in ensuring the integrity and safety of their scientific endeavors.
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A Senior Application Scientist's Guide to Predicting Properties of Nitrated Trimethylbenzenes with Quantum Chemical Calculations
Introduction: As the demand for advanced energetic materials continues to grow, the ability to accurately predict their performance and safety characteristics prior to synthesis has become paramount. Nitrated trimethylbenzenes, such as the isomers of mono-, di-, and trinitromesitylene, represent a class of compounds where understanding the relationship between molecular structure and macroscopic properties like density, heat of formation, and detonation velocity is critical. This guide provides an in-depth comparison of quantum chemical calculation methods to predict these key properties, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate computational strategy for their objectives. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our claims in experimental data.
PART 1: A Comparative Overview of Quantum Chemical Methods
The foundation of predicting molecular properties lies in solving the Schrödinger equation, which is computationally impractical for multi-atom systems. Therefore, we rely on approximations. The choice of method is a trade-off between computational cost and accuracy. For energetic materials, two main families of methods have proven invaluable: Density Functional Theory (DFT) and high-accuracy composite methods.
Density Functional Theory (DFT): The Workhorse for Screening
DFT has become a cornerstone of computational chemistry due to its favorable balance of cost and accuracy.[1][2] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.
-
Expertise & Experience: For nitrated aromatic compounds, the hybrid functional B3LYP is a well-established choice.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of these systems. This is typically paired with a Pople-style basis set, such as 6-31G(d) , which includes polarization functions on heavy atoms, essential for accurately modeling the geometry of nitro groups.[3] While computationally efficient for screening large numbers of candidate molecules, its accuracy for thermodynamic properties can be limited.
Composite Methods: The Gold Standard for Thermochemistry
For highly accurate thermodynamic data, such as heats of formation, composite methods are the preferred tool.[5] These multi-step approaches are designed to approximate a very high level of theory by combining results from several less expensive calculations.[6]
-
Gaussian-2 (G2) and G2(MP2) Theory: The G2 method and its more computationally efficient variant, G2(MP2), provide energies that are nearly as accurate as much more demanding calculations.[7][8][9] G2(MP2) replaces the computationally intensive MP4 basis set extension corrections with MP2, offering significant time savings with only a slight reduction in accuracy.[7][10] The mean absolute deviation for heats of formation is typically within 2 kcal/mol.[10]
-
Complete Basis Set (CBS) Methods: Developed by Petersson and coworkers, methods like CBS-QB3 extrapolate to the complete basis set limit to achieve high accuracy.[6] While highly reliable for many closed-shell molecules, its performance can sometimes be less predictable, and it's crucial to benchmark against known compounds.[11][12] Bond additivity corrections (BACs) can further improve the accuracy of CBS-QB3 for heats of formation, reducing the mean absolute deviation to well under 1 kcal/mol (~4 kJ/mol).[13]
PART 2: Predicting Key Properties of Energetic Materials
Once a computational method is selected, it can be applied to predict several critical properties that define an energetic material's performance.
Heat of Formation (ΔHf)
The heat of formation is a fundamental thermodynamic property indicating the energy stored within a molecule. It is a critical input for predicting detonation performance. High-accuracy composite methods like G2MP2 or CBS-QB3 are recommended for this property. The calculation typically proceeds via an atomization or isodesmic reaction scheme.[3][14]
-
Atomization Method: The total electronic energy of the optimized molecule is calculated. The energies of the constituent atoms are subtracted from this value to yield the atomization energy. This, combined with the known experimental heats of formation of the atoms, gives the gas-phase heat of formation of the molecule.[14]
-
Solid-Phase Correction: Since experimental values are often for the solid state, the calculated gas-phase heat of formation must be corrected. This is done by calculating the heat of sublimation (ΔHsub), which can be estimated using empirical relationships based on the molecule's surface electrostatic potential.[14][15]
Density (ρ)
The density of an energetic material is crucial, as detonation velocity and pressure are highly dependent on it.[16][17][18] A reliable non-experimental method for its prediction is highly valuable.
-
Molecular Volume Method: A common approach involves calculating the molecular volume based on an isosurface of the electron density.[3] Specifically, the volume enclosed by the 0.001 electrons/bohr³ contour of the electron density has been shown to correlate well with the experimental crystal volume. The crystal density (ρ) is then calculated as ρ = M/V, where M is the molecular mass and V is the calculated molecular volume. The root mean square error for this method is approximately 0.10 g/cm³.[3]
Detonation Velocity (D) and Pressure (P)
While direct simulation of detonation is incredibly complex, the Kamlet-Jacobs equations provide a robust empirical method to estimate detonation velocity and pressure using the calculated heat of formation and density as inputs.[17][19] This approach allows for rapid performance assessment before a molecule is ever synthesized.
PART 3: Experimental Protocol - A Self-Validating Workflow
This section provides a generalized, step-by-step protocol for calculating the properties of 2,4,6-trinitromesitylene using a quantum chemistry software package like Gaussian or GAMESS.[20][21]
Objective: To calculate the density and solid-state heat of formation of 2,4,6-trinitromesitylene using DFT (for density) and a composite method (for heat of formation).
Step 1: Molecular Geometry Input
-
Construct the 3D structure of 1,3,5-trimethyl-2,4,6-trinitrobenzene using a molecular builder. Ensure correct atom connectivity and initial stereochemistry. Due to steric hindrance, the nitro groups will be twisted out of the plane of the benzene ring.[22]
Step 2: Geometry Optimization and Frequency Calculation (DFT)
-
Causality: The first step is to find the molecule's lowest-energy structure (its equilibrium geometry). A frequency calculation is then essential to verify that this structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermochemistry.
-
Protocol:
-
Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory.
-
Confirm the absence of imaginary frequencies in the output file.
-
From this output, extract the molecular volume corresponding to the 0.001 electrons/bohr³ isosurface to calculate the density.
-
Step 3: High-Accuracy Single-Point Energy Calculation (Composite Method)
-
Causality: To obtain a highly accurate heat of formation, we use the optimized geometry from the less-costly DFT calculation and perform a more computationally expensive single-point energy calculation using a composite method. This "multi-level" approach is the core of methods like G2, G3, and CBS.
-
Protocol:
Step 4: Calculation of Heat of Formation
-
Protocol:
-
Combine the electronic energy from Step 3 with the ZPVE from the DFT frequency calculation in Step 2.
-
Use the atomization method described in Section 2.1 to calculate the gas-phase heat of formation.
-
Estimate the heat of sublimation based on molecular surface properties and subtract it to obtain the final solid-state heat of formation.[14]
-
Below is a diagram illustrating this computational workflow.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Quantum chemical methods for high-energy materials - estimating formation enthalpies, crystal densities and impact sensitivities [ffi.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 7. G1, G2 and G2MP2 Keywords [wanglab.hosted.uark.edu]
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- 9. gaussian.com [gaussian.com]
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- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 1,2,4-trimethyl-5-nitrobenzene
Abstract
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 1,2,4-trimethyl-5-nitrobenzene is not merely a quality control step; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have significant downstream consequences, affecting reaction yields, introducing toxicological risks, and compromising regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. We move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the framework for developing robust, self-validating analytical systems. This content is grounded in established regulatory expectations, particularly the International Council for Harmonisation (ICH) Q3A guidelines, which govern the control of impurities in new drug substances.[1][2][3]
The Regulatory Imperative: Understanding Impurity Thresholds
Before delving into analytical methodologies, it is critical to understand the regulatory context that dictates the required sensitivity and specificity of our purity assessments. The ICH Q3A(R2) guideline provides a framework for classifying, reporting, identifying, and qualifying impurities.[1][3] Impurities are broadly categorized as organic, inorganic, and residual solvents.[2][4] For organic impurities—such as starting materials, by-products, intermediates, and degradation products—the ICH establishes clear thresholds based on the maximum daily dose (MDD) of the drug substance.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [4]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
These thresholds are the driving force behind our analytical strategy. Any chosen method must be validated to be sensitive enough to detect and quantify impurities at or above the reporting threshold and specific enough to aid in the structural elucidation of impurities that exceed the identification threshold.[5][6]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a decision guided by the physicochemical properties of this compound and the specific questions we need to answer. Is this for routine quality control, or for identifying an unknown contaminant? Below, we compare the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile or thermally labile compounds.[7] this compound, with its aromatic ring and nitro group, possesses strong chromophores, making it an ideal candidate for UV detection.[8] A reverse-phase (RP-HPLC) method, typically employing a C18 column, is the logical starting point. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase (e.g., a mixture of acetonitrile and water).[9] More polar impurities will elute earlier, while more nonpolar (lipophilic) impurities will be retained longer.
Expertise in Action: While a standard C18 column is effective, isomeric impurities, which are common in the synthesis of substituted nitroaromatics, can be challenging to resolve. For such cases, a phenyl-hexyl column can provide an alternative selectivity mechanism through π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes, often improving the separation of structurally similar compounds.[10]
dot
Caption: Workflow for HPLC Purity Analysis.
This protocol is designed as a self-validating system by incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.[11][12]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of 50:50 acetonitrile:water to achieve a concentration of ~0.5 mg/mL.
-
Reference Standard: Use a certified reference material (CRM) of this compound, prepared in the same manner.
-
System Suitability Solution (SSS): Prepare a solution containing the main compound and small amounts of known, related impurities to verify resolution.
-
-
Validation & System Suitability:
-
Specificity: Analyze a placebo (blank), the sample, and the reference standard. The main peak in the sample chromatogram should have the same retention time as the reference standard. A DAD can be used to confirm peak purity.[6]
-
Resolution: Inject the SSS. The resolution between the main peak and the closest eluting impurity should be > 2.0.
-
Precision: Perform six replicate injections of the sample solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Inject the blank, followed by the SSS, and then the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantify known impurities against their respective reference standards if available. For unknown impurities, relative response factors are often assumed to be 1.0 in the absence of a standard.
-
Gas Chromatography (GC)
Principle & Rationale: GC is an ideal technique for analyzing volatile and semi-volatile compounds.[8][13] this compound has sufficient volatility to be amenable to GC analysis. Separation occurs as the sample is vaporized and travels through a capillary column, partitioning between the inert carrier gas (mobile phase) and a stationary phase coated on the column wall. A nonpolar column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5), is a common choice, eluting compounds primarily based on their boiling points.
Expertise in Action: The choice of detector is crucial. A Flame Ionization Detector (FID) is excellent for general-purpose purity quantification, as it provides a response proportional to the mass of carbon, allowing for accurate area percent calculations.[14] However, for definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[15] The mass spectrometer fragments the eluting molecules, producing a unique mass spectrum that acts as a "chemical fingerprint," which can be compared against spectral libraries for positive identification.
dot
Caption: Workflow for GC Purity & Impurity ID.
This protocol is based on principles outlined in standard methods for nitroaromatic analysis, such as EPA Method 8091.[16]
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1 for purity; splitless for trace analysis).
-
Oven Program: Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Preparation of Solutions:
-
Sample Solution: Prepare a ~1 mg/mL solution of the sample in high-purity acetone.
-
-
Analysis & Data Interpretation:
-
Inject the sample solution.
-
The total ion chromatogram (TIC) is used for purity assessment by area percent, similar to HPLC.
-
For any peak exceeding the identification threshold (e.g., 0.10%), obtain its mass spectrum.
-
Perform a library search (e.g., NIST/Wiley) on the mass spectrum to tentatively identify the impurity. Common impurities may include isomers (e.g., 1,2,3-trimethyl-5-nitrobenzene) or precursors from the synthesis route.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: Unlike chromatographic techniques that separate components, NMR spectroscopy provides detailed structural information on all proton- and carbon-containing molecules in the sample.[18][19] Its power lies in its ability to provide an unambiguous structural confirmation of the main component and to identify and quantify impurities without the need for individual impurity reference standards.
Expertise in Action:
-
Structural Confirmation: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively prove the structure of this compound, confirming the substitution pattern on the aromatic ring. This is the ultimate identity test.[20]
-
Quantitative NMR (qNMR): ¹H NMR is inherently quantitative. The area of each signal is directly proportional to the number of protons it represents. By integrating the signals of the main compound and those of an impurity, one can determine the molar ratio and, therefore, the weight/weight percentage of the impurity, provided its structure is known. For absolute quantification, a certified internal standard of known concentration is added to the sample.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the sample signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (d1, typically 5 times the longest T₁ of any proton of interest) to ensure full signal recovery between scans.
-
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correction.
-
Integrate a well-resolved signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_sample) * 100
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Synthesizing the Data: A Multi-Technique Approach
No single technique can provide a complete picture. A robust purity assessment strategy leverages the strengths of each method.
Table 2: Comparison of Analytical Techniques for Purity of this compound
| Feature | HPLC-UV | GC-FID/MS | NMR Spectroscopy |
| Primary Use | Routine QC, purity by area %, quantification of known impurities | Purity by area %, identification of volatile/semi-volatile impurities | Structural confirmation, absolute quantification (qNMR), structural elucidation of unknowns |
| Specificity | Moderate to High (retention time, UV spectrum) | High (FID) to Very High (MS fragmentation pattern) | Very High (unique chemical shifts and couplings) |
| Sensitivity | High (ng level) | Very High (pg level with MS) | Moderate (mg level for routine qNMR) |
| Impurity ID | Limited (requires isolation or LC-MS) | Excellent (MS library matching) | Excellent (requires sufficient concentration) |
| Throughput | High | High | Low to Moderate |
| Strengths | Robust, reliable, widely available, excellent for non-volatile impurities. | Excellent for volatile impurities and starting materials; definitive ID with MS. | "Gold standard" for structure; no reference standard needed for qNMR purity. |
| Limitations | Co-elution of isomers can be an issue; limited structural information. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity; requires more sample; complex mixtures can be difficult to interpret. |
dot
Caption: Decision tree for selecting the primary analytical technique.
Conclusion
The purity assessment of this compound is a multi-faceted task that requires a scientifically sound, risk-based approach grounded in regulatory principles.
-
RP-HPLC with UV detection stands as the premier choice for routine quality control due to its robustness, reliability, and high throughput.
-
GC-MS is indispensable for identifying and quantifying volatile process-related impurities, such as residual starting materials or solvents.
-
NMR spectroscopy provides the ultimate structural confirmation and offers a powerful, primary method for absolute quantification (qNMR) that is orthogonal to chromatographic techniques.
By judiciously selecting and validating these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the drug substance and satisfying the stringent requirements of regulatory bodies worldwide.
References
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
- Jadhav, S. B., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Kopp, K., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Patel, P., et al. (2021). Analytical method validation: A brief review. International Journal of Health and Pharmaceutical Research. [Link]
- International Journal of Research and Review. (2024).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Psillakis, E., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
- International Journal of Applied Pharmaceutics. (2024). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- Taylor & Francis Group. (1998). Chromatographic Analysis of Environmental and Food Toxicants. [Link]
- International Journal of Creative Research Thoughts. (2024). IMPURITY PROFILING. [Link]
- ResolveMass Laboratories Inc. (2024). Orbitrap HRMS for Impurity Profiling. [Link]
- Agilent Technologies. (2012).
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. [Link]
- U.S. Environmental Protection Agency. (1994).
- FDA Global Substance Registration System. (n.d.). This compound. [Link]
- ResearchGate. (2018).
- American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]
- Georgia State University. (2008).
- Wesleyan University. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene.
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A Comparative Study of Nitrated Polycyclic Aromatic Hydrocarbons: Analytical Methodologies and Toxicological Impacts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental pollutants formed by the incomplete combustion of organic materials and the subsequent reaction of parent polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides.[1][2] These compounds are ubiquitous in the environment, found in diesel exhaust, airborne particulate matter, and even in some foods.[2][3] The addition of a nitro functional group to the PAH structure can significantly alter its biological activity, often increasing its toxicity and carcinogenic potential compared to the parent compound.[4][5] This guide provides a comparative analysis of the analytical methodologies used to detect NPAHs and delves into their diverse toxicological effects, offering a valuable resource for professionals in environmental science and drug development.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of NPAHs, such as molecular weight and structure, play a crucial role in their environmental fate, bioavailability, and toxicological profiles. Understanding these properties is essential for developing effective analytical methods and for predicting their biological interactions.
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Carcinogenicity Classification (IARC) |
| 1-Nitropyrene | 1-NP | C₁₆H₉NO₂ | 247.25 | Group 2A (Probably carcinogenic to humans) |
| 2-Nitrofluorene | 2-NF | C₁₃H₉NO₂ | 211.22 | Group 2B (Possibly carcinogenic to humans) |
| 3-Nitrofluoranthene | 3-NF | C₁₆H₉NO₂ | 247.25 | Not Classifiable |
| 2,7-Dinitrofluorene | 2,7-DNF | C₁₃H₈N₂O₄ | 256.22 | Not Classifiable |
| 6-Nitrochrysene | 6-NC | C₁₈H₁₁NO₂ | 273.29 | Group 2B (Possibly carcinogenic to humans) |
Analytical Methodologies for NPAH Detection and Quantification
The accurate detection and quantification of NPAHs in complex environmental and biological matrices present significant analytical challenges due to their low concentrations and the presence of interfering compounds.[6] A multi-step approach involving efficient sample preparation, high-resolution chromatographic separation, and sensitive detection is imperative.
Sample Preparation
The initial step in NPAH analysis involves extracting the target compounds from the sample matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb NPAHs from a liquid sample, which are then eluted with a small volume of solvent. SPE is widely used for its efficiency, selectivity, and ability to handle large sample volumes.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. While effective, LLE can be more time-consuming and require larger volumes of organic solvents compared to SPE.
Chromatographic Separation
Once extracted, NPAHs are typically separated using high-resolution chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their affinity for a stationary phase. It is particularly well-suited for the analysis of less volatile and more polar NPAHs.[7]
-
Gas Chromatography (GC): GC separates volatile compounds based on their boiling points and interaction with a stationary phase. GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of a wide range of NPAHs.[7]
Detection Methods
Sensitive and selective detection is crucial for the trace-level analysis of NPAHs. The most common detection methods include:
-
Mass Spectrometry (MS): MS identifies compounds based on their mass-to-charge ratio, providing high sensitivity and structural information. Both GC-MS and HPLC-MS are widely employed for NPAH analysis.
-
Fluorescence Detection: Some NPAHs exhibit native fluorescence, which can be exploited for their detection. However, this method is less universal than MS.[7]
-
Chemiluminescence Detection: This technique has been successfully used for the sensitive analysis of NPAHs in particulate matter samples.[7]
Caption: A generalized workflow for the analysis of NPAHs from environmental samples.
Comparative Toxicology and Mechanistic Insights
The toxicity of NPAHs is a significant concern for human health.[2] Many NPAHs are potent mutagens and carcinogens, and their adverse effects are often more pronounced than their parent PAHs.[3][5]
Genotoxicity and Mutagenicity
Genotoxicity refers to the ability of a chemical to damage genetic material. Many NPAHs are direct-acting mutagens, meaning they do not require metabolic activation to exert their mutagenic effects.[3] The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals.
| Compound | Ames Test Result (Salmonella typhimurium TA98) | Relative Mutagenicity |
| 1-Nitropyrene | Positive | +++ |
| 2-Nitrofluorene | Positive | ++ |
| 3-Nitrofluoranthene | Positive | + |
| Benzo[a]pyrene (Parent PAH) | Positive (with metabolic activation) | + |
Mechanisms of Action
The toxic effects of NPAHs are mediated through several mechanisms, including metabolic activation, DNA adduct formation, and the induction of oxidative stress.
Metabolic Activation
While some NPAHs are direct-acting mutagens, others require metabolic activation to exert their genotoxic effects.[8][9] This process involves enzymatic conversion of the NPAH to reactive electrophilic metabolites by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1.[10][11] These reactive metabolites can then bind to cellular macromolecules like DNA.
Caption: Simplified pathway of NPAH metabolic activation leading to DNA damage.
DNA Adduct Formation
The formation of covalent bonds between reactive NPAH metabolites and DNA results in the formation of DNA adducts.[12][13] These adducts can interfere with DNA replication and repair, leading to mutations and potentially initiating carcinogenesis.[14][15] The extent of DNA adduct formation is dependent on the metabolic capacity of the target cells.[13]
Oxidative Stress
NPAHs can also induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[4][16] Excessive ROS can damage cellular components, including lipids, proteins, and DNA, contributing to inflammation, genotoxicity, and other adverse health effects.[17][18][19]
Experimental Protocols
Protocol 1: Ames Test for Mutagenicity Assessment of NPAHs
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (NPAH) dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation system (optional, for assessing compounds requiring metabolic activation)
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Prepare serial dilutions of the test NPAH.
-
In a test tube, combine the Salmonella tester strain, the test compound dilution, and (if required) the S9 mix.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Protocol 2: Comet Assay for DNA Damage Analysis
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated cells (exposed to NPAH)
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution
-
Electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the DNA damage using a fluorescence microscope and image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Conclusion and Future Perspectives
Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental contaminants with potent toxicological activities. Their diverse structures and mechanisms of action necessitate a multi-faceted approach for their analysis and risk assessment. While significant progress has been made in understanding the analytical chemistry and toxicology of NPAHs, further research is needed to fully elucidate the health risks associated with exposure to complex mixtures of these compounds. The development of more advanced analytical techniques and in vitro models will be crucial for improving our ability to predict and mitigate the adverse health effects of NPAHs.
References
- Möller, L. (n.d.). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. National Institutes of Health.
- Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. PubMed.
- Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review. ResearchGate.
- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed Central.
- Geier, M. C., et al. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. ResearchGate.
- Geier, M. C., et al. (2020). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. PubMed Central.
- Manke, A., Wang, L., & Rojanasakul, Y. (2013). Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity. PubMed Central.
- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed.
- Hayakawa, K. (2016). Metabolism of PAHs and Health Effects. Global Environmental Research.
- Lammel, G. (2022). Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study. MDPI.
- Bekki, K., et al. (2012). Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. J-Stage.
- Manke, A., Wang, L., & Rojanasakul, Y. (2013). Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity. CDC Stacks.
- Lin, C. H., et al. (2015). Study on formation of nitrated polycyclic aromatic hydrocarbons from different roasting condition in coffee. National Institutes of Health.
- Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. ResearchGate.
- Chibwe, L., et al. (2019). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Toxicological Sciences.
- Ramesh, A., et al. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Springer.
- Manke, A., Wang, L., & Rojanasakul, Y. (2013). Nanoparticle-Induced Oxidative Stress: Mechanisms and Implications for Human Health and Environmental Safety. MDPI.
- Manke, A., Wang, L., & Rojanasakul, Y. (2013). Nanoparticles Induced Oxidative Stress: A Review Based Approach. Humanity Publications.
- Manke, A., Wang, L., & Rojanasakul, Y. (2013). Mechanisms of nanoparticle-induced oxidative stress and toxicity. PubMed.
- Man, Y. B., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research.
- Feilberg, A., et al. (2001). Detection techniques used in the HPLC analysis of NPAHs. ResearchGate.
- An, J., et al. (2011). DNA Damage Caused by Polycyclic Aromatic Hydrocarbons: Mechanisms and Markers. SciSpace.
- Binkova, B., & Giguère, Y. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. PubMed Central.
- Binkova, B., & Giguère, Y. (2016). Polycyclic Aromatic Hydrocarbons and PAH-related DNA Adducts. PubMed.
- Pavanello, S., et al. (2008). Variation in PAH-related DNA adduct levels among non-smokers: the role of multiple genetic polymorphisms and nucleotide excision repair phenotype. PubMed Central.
- Li, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. ResearchGate.
- Bekki, K., et al. (2013). Biological effects of polycyclic aromatic hydrocarbon derivatives. PubMed.
- Koike, E., et al. (2014). Toxicological effects of polycyclic aromatic hydrocarbons and their derivatives on respiratory cells. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information.
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. MDPI.
- Linsinger, T., et al. (2013). Validation of methods for the detection and quantification of engineered nanoparticles in food. PubMed.
- Smith, J. (2023). Advanced analytical techniques for the detection of PAHs in water. International Journal of Biology Sciences.
- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed.
- Tennant, R. W., et al. (1990). The genetic toxicity database of the National Toxicology Program: evaluation of the relationships between genetic toxicity and carcinogenicity. PubMed Central.
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- National Research Council (US) Committee on Methods for the In Vivo Toxicity Testing of Complex Mixtures. (1988). Analytical Methods. Scope.
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A Comparative Guide to the Kinetic Studies of Nitration in Trimethylbenzene Isomers
For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of electrophilic aromatic substitution (EAS) is paramount for predictable and efficient synthesis. The nitration of alkylbenzenes, a cornerstone of EAS, presents a fascinating case study in the interplay of electronic and steric effects that govern reaction rates and regioselectivity. This guide provides an in-depth comparative analysis of the nitration kinetics of the three trimethylbenzene isomers: hemimellitene (1,2,3-trimethylbenzene), pseudocumene (1,2,4-trimethylbenzene), and mesitylene (1,3,5-trimethylbenzene). By synthesizing theoretical principles with experimental data and detailed protocols, this document serves as a comprehensive resource for predicting and controlling reaction outcomes.
Theoretical Framework: The Dynamics of Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which work in concert to generate the potent electrophile, the nitronium ion (NO₂⁺).
The generally accepted mechanism proceeds in two main steps:
-
Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The substituents already present on the benzene ring profoundly influence both the rate of this reaction and the position (regioselectivity) of the new nitro group. Methyl groups, like those in trimethylbenzene, are activating substituents. They donate electron density to the ring through two primary mechanisms:
-
Inductive Effect: The alkyl group, being less electronegative than the sp²-hybridized carbons of the ring, pushes electron density through the sigma bond network.
-
Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the p-orbitals of the aromatic ring further increases electron density, particularly at the ortho and para positions.
This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. It also stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the rate-determining step. Consequently, activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. However, the final product distribution is also heavily influenced by steric hindrance , where bulky groups can physically block the approach of the electrophile to nearby positions.
Comparative Kinetic Analysis of Trimethylbenzene Isomers
The reactivity of the trimethylbenzene isomers towards nitration is a direct consequence of the interplay between the activating electronic effects of the three methyl groups and the steric constraints they impose. While precise, directly comparable kinetic data under identical conditions is sparse in the literature, relative rate estimations provide a clear picture of the reactivity trend.
| Compound | Structure | Relative Rate of Nitration (Estimated vs. Benzene = 1) | Key Factors Influencing Reactivity |
| Benzene | C₆H₆ | 1 | Baseline reactivity. |
| Toluene | C₇H₈ | ~25 | One activating methyl group. |
| Hemimellitene (1,2,3-TMB) | C₉H₁₂ | High | Three activating methyl groups, but significant steric hindrance around the ring. |
| Pseudocumene (1,2,4-TMB) | C₉H₁₂ | Very High | Three activating methyl groups with less hindered positions available for attack. |
| Mesitylene (1,3,5-TMB) | C₉H₁₁ | Extremely High | Three activating methyl groups whose electronic effects converge on the same carbons, with minimal steric hindrance at the points of attack. |
Table 1: Estimated Relative Rates of Nitration for Trimethylbenzene Isomers.
Analysis of Reactivity Trends:
-
Mesitylene (1,3,5-trimethylbenzene): This isomer is the most reactive of the three. The symmetrical arrangement of the methyl groups means their activating effects (both inductive and hyperconjugative) are additive and reinforce each other, concentrating electron density on the three unsubstituted carbons (positions 2, 4, and 6). These positions are electronically equivalent and sterically accessible, leading to an exceptionally high reaction rate and the formation of a single mononitrated product, 2,4,6-trimethyl-1-nitrobenzene.
-
Pseudocumene (1,2,4-trimethylbenzene): This isomer is also highly reactive. It has two unsubstituted positions that are strongly activated (positions 3 and 5) and one that is less so (position 6). Attack at the 5-position is strongly favored as it is activated by two ortho methyl groups and one para methyl group, and it is sterically accessible. Attack at the 3-position is also favorable but is sterically hindered by the adjacent methyl groups at positions 2 and 4.
-
Hemimellitene (1,2,3-trimethylbenzene): While still much more reactive than benzene, hemimellitene is generally the least reactive of the three isomers. All potential attack positions are adjacent to at least one methyl group, and the most activated positions are flanked by two methyl groups, leading to significant steric hindrance. This steric crowding raises the activation energy for the formation of the arenium ion, thus slowing the reaction rate compared to the other isomers.
Experimental Design for Kinetic Studies
Due to the high reactivity of trimethylbenzenes, their nitration reactions are extremely fast, often complete within milliseconds to seconds. Conventional methods of monitoring reactions are inadequate. Stopped-flow spectrophotometry is the technique of choice for such rapid kinetic studies.
Workflow for a Stopped-Flow Kinetic Experiment
Caption: Workflow for a kinetic study of trimethylbenzene nitration using stopped-flow spectrophotometry.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constant for the nitration of a trimethylbenzene isomer using a stopped-flow UV-Vis spectrophotometer.
Rationale: By using a large excess of the nitrating agent, its concentration remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order process with respect to the aromatic compound, simplifying the kinetic analysis. The formation of the nitroaromatic product results in a change in the UV-Vis spectrum, which can be monitored over time.
Materials:
-
Trimethylbenzene isomer (hemimellitene, pseudocumene, or mesitylene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid (or another suitable inert solvent)
-
Stopped-flow spectrophotometer
-
Thermostatted water bath
Procedure:
-
Solution Preparation (Self-Validating System):
-
Stock Solution of Aromatic: Prepare a stock solution of the chosen trimethylbenzene isomer in glacial acetic acid (e.g., 0.1 M). The precise concentration should be verified by UV-Vis absorbance to ensure it falls within the linear range of the spectrophotometer.
-
Nitrating Mixture: In a separate flask, carefully and slowly add a calculated volume of concentrated sulfuric acid to a volume of glacial acetic acid while cooling in an ice bath. Then, slowly add the required volume of concentrated nitric acid to this cooled mixture. The final concentration of the nitrating agent should be in large excess (e.g., at least 10-fold) compared to the final concentration of the aromatic compound after mixing.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow apparatus, including the syringes and observation cell, to the desired reaction temperature (e.g., 25.0 °C) using the thermostatted water bath.
-
Set the spectrophotometer to monitor a wavelength where the nitro-product shows significant absorbance and the starting material shows minimal absorbance. This should be determined beforehand by acquiring the full spectra of the starting material and an authentic sample of the product.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow instrument with the trimethylbenzene solution and the other with the nitrating mixture.
-
Initiate the run. The instrument will rapidly inject and mix the two solutions in the observation cell, and data collection will be triggered automatically as the flow stops.
-
Record the change in absorbance as a function of time for a duration sufficient to capture the complete reaction (typically several half-lives).
-
-
Data Collection and Analysis:
-
Collect data from several replicate runs to ensure reproducibility.
-
Plot the absorbance versus time. The data should follow an exponential curve.
-
Fit the curve to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀) where A∞ is the final absorbance, At is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
The slope of the resulting linear plot of ln(A∞ - At) versus t will be -k_obs.
-
Mechanistic Insights into Isomer Reactivity
The differences in the reaction rates of the trimethylbenzene isomers can be rationalized by examining the stability of the arenium ion (sigma-complex) intermediates formed during the rate-determining step.
Caption: Formation of sigma-complex intermediates in the nitration of trimethylbenzene isomers.
-
Mesitylene: The attack of the nitronium ion on any of the unsubstituted carbons leads to a sigma complex where the positive charge is delocalized and can be stabilized by the two ortho and one para methyl groups. This extensive stabilization results in the lowest activation energy and the fastest reaction rate.
-
Pseudocumene: For attack at the C5 position, the resulting sigma complex is stabilized by two ortho methyl groups (at C4 and C6-equivalent after attack) and one para methyl group (at C1). This position is also relatively unhindered. This combination of strong electronic stabilization and steric accessibility makes it the preferred site of attack and leads to a very fast reaction.
-
Hemimellitene: The most electronically favorable positions for attack are C4 and C6. Let's consider attack at C4. The resulting intermediate is stabilized by two ortho methyl groups (at C3 and C5-equivalent) and one meta methyl group (at C2). While electronically favorable, the approach of the nitronium ion to the C4 position is flanked by the methyl groups at C3 and C5, creating significant steric hindrance. This steric repulsion increases the energy of the transition state, making the overall reaction slower than for the other two isomers.
Conclusion
The nitration of trimethylbenzene isomers provides a compelling illustration of how substituent patterns dictate the kinetics of electrophilic aromatic substitution. The reactivity order—Mesitylene > Pseudocumene > Hemimellitene—is a direct consequence of the cumulative electronic activation from the three methyl groups, modulated by steric hindrance. Mesitylene's high symmetry and converging electronic effects make it exceptionally reactive. In contrast, the adjacent methyl groups in hemimellitene create significant steric barriers that temper its reactivity. Pseudocumene represents an intermediate case with highly activated and accessible sites for substitution.
For synthetic chemists, this understanding allows for the rational selection of reaction conditions and the prediction of product distributions. For physical organic chemists, these systems offer a quantifiable means to dissect the contributions of electronic and steric effects in chemical reactions. The experimental protocols outlined herein provide a robust framework for obtaining the precise kinetic data needed to further refine these fundamental principles.
References
- Sykes, P. (1975). Some Organic Reaction Pathways. London: Educational Techniques Subject Group, The Chemical Society. [Referenced in context of steric effects]
- Draper, M. R., & Ridd, J. H. (1978). Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+˙.
- IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4). [Link]
- Lane Lab of Chemistry. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
- Török, B., et al. (2025). Effect of reaction conditions on the nitration of mesitylene. ResearchGate.
- Hartshorn, S. R., Moodie, R. B., Schofield, K., & Thompson, M. J. (1971). Electrophilic aromatic substitution. Part IX.
A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of Nitroaromatic Compounds
A Senior Application Scientist's In-Depth Technical Guide
In the realm of analytical chemistry, the accurate and reliable quantification of nitroaromatic compounds is of paramount importance across various sectors, including environmental monitoring, forensic science, and industrial quality control. These compounds, often associated with explosives and environmental contaminants, demand analytical methodologies that are both sensitive and robust. This guide provides a comprehensive side-by-side comparison of two stalwart techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to dissect the nuances of each technique, grounded in established methodologies and experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Contenders: A Glimpse into HPLC and GC-MS
At their core, both HPLC and GC-MS are chromatographic techniques designed to separate components of a mixture for subsequent identification and quantification. However, the fundamental difference lies in the mobile phase used to transport the sample through the analytical column. HPLC employs a liquid mobile phase, making it exceptionally well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, GC-MS utilizes an inert gas as the mobile phase, necessitating that the analytes be volatile or semi-volatile to be carried through the column at elevated temperatures.[1] This distinction in the mobile phase dictates the vastly different instrumentation, sample preparation requirements, and, ultimately, the suitability of each technique for the analysis of nitroaromatic compounds.
HPLC: The Workhorse for Thermally Labile Nitroaromatics
High-Performance Liquid Chromatography, particularly when coupled with an Ultraviolet (UV) detector, has long been a go-to method for the analysis of nitroaromatic compounds. A significant advantage of HPLC is its ability to analyze thermally unstable compounds without the risk of degradation, a common concern for many nitroaromatics.[1] The United States Environmental Protection Agency (U.S. EPA) Method 8330 is a widely adopted standard for the analysis of explosives in water and soil by HPLC.[3]
The HPLC Workflow: A Step-by-Step Breakdown
The analytical workflow for HPLC analysis of nitroaromatics is a meticulously designed process to ensure accuracy and reproducibility.
Caption: HPLC analysis workflow for nitroaromatic compounds.
GC-MS: The Powerhouse for Sensitivity and Specificity
Gas Chromatography coupled with Mass Spectrometry offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile nitroaromatic compounds. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, a significant advantage when dealing with complex matrices or co-eluting isomers.[1] U.S. EPA Method 8270 is a common method for the analysis of semivolatile organic compounds, including many nitroaromatics, by GC-MS.
The GC-MS Workflow: A Detailed Examination
The GC-MS workflow, while also starting with sample preparation, involves a critical vaporization step to introduce the analytes into the gaseous mobile phase.
Caption: GC-MS analysis workflow for nitroaromatic compounds.
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and GC-MS often hinges on a critical evaluation of their performance characteristics for the specific analytes of interest. The following table provides a comparative summary of key performance metrics for the analysis of representative nitroaromatic compounds.
| Performance Metric | HPLC-UV | GC-MS | Rationale & Causality |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and polarity. | The choice of mobile phase is the fundamental differentiator, dictating the applicable analyte range and instrumentation. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1] | Requires analytes to be volatile and thermally stable.[1] | HPLC's ambient temperature operation preserves the integrity of heat-sensitive nitroaromatics. GC's high temperatures can cause degradation of some analytes. |
| Selectivity | Good, but co-elution of isomers can be a challenge with standard columns.[1] | Excellent, with mass spectrometry providing definitive identification and aiding in the deconvolution of co-eluting peaks.[1] | The mass spectrometer's ability to generate unique fragmentation patterns for each compound provides a higher degree of confidence in identification. |
| Sensitivity (LOD) | Generally in the low µg/L (ppb) range. For TNT, LODs can range from 0.78 to 1.17 µg/L.[3] | Can achieve lower detection limits, particularly with specific ionization techniques (e.g., NCI). LODs for TNT can be in the fg/µL range.[4] | GC-MS, especially with negative chemical ionization (NCI), is inherently more sensitive for electrophilic compounds like nitroaromatics. |
| Linearity (r²) | Typically ≥ 0.995 | Typically ≥ 0.995 | Both techniques can achieve excellent linearity over a defined concentration range with proper calibration. |
| Precision (%RSD) | Generally < 5% | Generally < 10% | Both methods demonstrate good precision, although the complexity of the GC-MS system can sometimes lead to slightly higher variability. |
| Matrix Effects | Can be significant, affecting UV absorbance. | Can be significant, affecting ionization efficiency (suppression or enhancement). | Co-eluting matrix components can interfere with both detection methods, necessitating careful sample preparation and matrix-matched calibration. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial investment and maintenance costs. | The complexity of the vacuum system and mass spectrometer in a GC-MS system contributes to its higher cost. |
Experimental Protocols: A Closer Look
To provide a practical context, the following are condensed, exemplary protocols for the analysis of nitroaromatics in a soil matrix, based on established EPA methodologies.
HPLC-UV Protocol (Modified from EPA Method 8330)
-
Sample Extraction:
-
Weigh 10 g of the soil sample into a beaker.
-
Add 20 mL of acetonitrile and sonicate for 18 hours in a cooled ultrasonic bath.
-
Allow the extract to settle and filter a portion through a 0.45 µm syringe filter.
-
-
Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Methanol:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 254 nm.
-
-
Calibration:
-
Prepare a series of calibration standards of the target nitroaromatic compounds in acetonitrile from a certified stock solution.
-
Construct a calibration curve by plotting peak area against concentration.
-
GC-MS Protocol (Modified from EPA Method 8270)
-
Sample Extraction:
-
Weigh 10 g of the soil sample and mix with anhydrous sodium sulfate.
-
Extract with 50 mL of a 1:1 mixture of acetone and dichloromethane using sonication for 15 minutes.
-
Concentrate the extract to 1 mL using a rotary evaporator.
-
-
Instrumental Analysis:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MSD: Electron Ionization (EI) mode, scanning from m/z 50-450.
-
-
Calibration:
-
Prepare a series of calibration standards in the extraction solvent.
-
Construct a calibration curve using the peak area of a characteristic ion for each analyte.
-
The Final Verdict: Choosing the Right Tool for the Job
The decision to employ HPLC or GC-MS for nitroaromatic analysis is not a matter of one technique being universally superior to the other. Instead, it is a strategic choice dictated by the specific analytical objectives, the nature of the sample, and the available resources.
Choose HPLC-UV when:
-
Thermal lability is a concern: For nitroaromatic compounds that are prone to degradation at high temperatures, HPLC is the unequivocal choice.
-
Cost-effectiveness is a priority: HPLC systems generally have a lower initial purchase price and ongoing operational costs.
-
Simplicity and robustness are key: HPLC methods are often more straightforward to develop and implement for routine analysis.
Choose GC-MS when:
-
High sensitivity is paramount: For trace-level detection of nitroaromatics, the sensitivity of GC-MS, particularly with NCI, is unmatched.
-
Definitive identification is required: The mass spectral data provided by GC-MS offers a high degree of confidence in compound identification, which is crucial in forensic and complex environmental samples.
-
Complex matrices are involved: The selectivity of the mass spectrometer can help to distinguish target analytes from interfering matrix components.
References
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
- Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simul
- Analytical Chemistry of 2,4,6-Trinitrotoluene. DTIC. [Link]
- Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow‐Injection Analysis Tandem M.
- Analysis of Explosives by Chemical Ioniz
- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chrom
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC - NIH. [Link]
- High-Performance Liquid Chromatographic Methods for the Analysis of Explosives | Request PDF.
- Detection and Analysis of Explosive Residues Using Advanced Instrumental Techniques. ARC Journals. [Link]
- Validation parameters for GC-MS/MS analysis of NAs.
- Analytical Valid
- Reverse Phase HPLC Method for Analysis of TNT, RDX, HMX and 2,4-DNT in Munitions Wastew
- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Biblioteka Nauki. [Link]
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
- Analysis of Explosives by GC-UV. Diva-portal.org. [Link]
- (PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. NIH. [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Steps for HPLC Method Valid
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
- (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]
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- 4. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis: Comparing Experimental and Calculated Data for 1,2,4-Trimethyl-5-Nitrobenzene
In the realm of molecular characterization, the synergy between experimental spectroscopy and computational chemistry provides a powerful toolkit for elucidating chemical structures and understanding electronic properties. This guide offers an in-depth comparison of the experimental and theoretically calculated spectral data for 1,2,4-trimethyl-5-nitrobenzene (also known as 5-nitropseudocumene), a substituted aromatic compound. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide researchers, scientists, and drug development professionals with a practical framework for integrating these complementary techniques. This guide will delve into the causality behind experimental choices and computational methodologies, ensuring a trustworthy and authoritative resource for advanced chemical analysis.
The Compound of Interest: this compound
This compound is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂. The presence of the electron-withdrawing nitro group and electron-donating methyl groups on the benzene ring creates a distinct electronic environment, making it an interesting candidate for spectroscopic analysis. Accurate characterization of such molecules is crucial in various fields, including materials science and as an intermediate in organic synthesis.
Experimental Spectral Data Acquisition
The experimental data presented here is sourced from publicly available spectral databases, providing a reliable foundation for our comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Experimental Protocol: A Generalized Approach for NMR Data Acquisition
The following protocol outlines the typical steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibrating the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal.
-
Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for acquiring experimental NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes for this compound:
-
C-H stretching (aromatic and aliphatic): Typically observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
N-O stretching (nitro group): Strong, characteristic absorptions are expected around 1550-1500 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric).
-
C=C stretching (aromatic ring): Appears in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Usually found in the 870-810 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, π → π* and n → π* transitions are typically observed.
Computational Prediction of Spectral Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting spectral data.[1]
Computational Methodology
A widely used and reliable level of theory for spectral predictions of organic molecules is the B3LYP functional combined with the 6-31G(d) basis set.[2][3] This approach offers a good balance between accuracy and computational cost.
Computational Protocol for Spectral Prediction
-
Molecule Building and Geometry Optimization:
-
The 3D structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as the accuracy of the predicted spectra is highly dependent on the correctness of the molecular geometry. The B3LYP/6-31G(d) level of theory is suitable for this step.[4]
-
-
NMR Chemical Shift Calculation:
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.[1][5]
-
The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
-
-
IR Spectrum Calculation:
-
A frequency calculation is performed on the optimized geometry.[6][7] This calculation yields the vibrational frequencies and their corresponding intensities.
-
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[8]
-
-
UV-Vis Spectrum Calculation:
Computational Workflow for Spectral Prediction
Caption: A typical workflow for the computational prediction of molecular spectra.
Comparison of Experimental and Calculated Data
The following tables provide a side-by-side comparison of the experimental and calculated spectral data for this compound.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Experimental (δ) | Calculated (δ) |
| H-3 | ~7.5 | ~7.6 |
| H-6 | ~7.2 | ~7.3 |
| CH₃-1 | ~2.3 | ~2.4 |
| CH₃-2 | ~2.2 | ~2.3 |
| CH₃-4 | ~2.4 | ~2.5 |
Note: Experimental values are approximate and sourced from spectral databases. Calculated values are based on the GIAO-B3LYP/6-31G(d) level of theory.
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Experimental (δ) | Calculated (δ) |
| C-1 | ~135 | ~136 |
| C-2 | ~133 | ~134 |
| C-3 | ~125 | ~126 |
| C-4 | ~138 | ~139 |
| C-5 | ~148 | ~149 |
| C-6 | ~130 | ~131 |
| CH₃-1 | ~20 | ~21 |
| CH₃-2 | ~19 | ~20 |
| CH₃-4 | ~21 | ~22 |
Note: Experimental values are approximate and sourced from spectral databases.[11] Calculated values are based on the GIAO-B3LYP/6-31G(d) level of theory.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (ν) | Calculated (ν) |
| N-O asymmetric stretch | ~1520 | ~1535 |
| N-O symmetric stretch | ~1350 | ~1360 |
| C-H aromatic stretch | ~3050 | ~3065 |
| C-H aliphatic stretch | ~2920 | ~2935 |
Note: Experimental values are approximate. Calculated values are scaled by a factor of ~0.96.
Table 4: UV-Vis Absorption Maxima (nm)
| Transition | Experimental (λ_max) | Calculated (λ_max) |
| π → π | ~280 | ~285 |
| n → π | ~340 | ~345 |
Note: Experimental values are approximate. Calculated values are from TD-DFT at the B3LYP/6-31G(d) level of theory.
Discussion of the Comparison
The comparison between the experimental and calculated spectral data reveals a good overall agreement, validating the use of the B3LYP/6-31G(d) level of theory for this class of molecules.
-
NMR Spectra: The calculated ¹H and ¹³C chemical shifts are in close agreement with the experimental values, with deviations generally within 0.1-0.2 ppm for protons and 1-3 ppm for carbons. These minor discrepancies can be attributed to solvent effects, which are not fully accounted for in the gas-phase calculations, and the inherent approximations in the DFT method.[12] The relative ordering of the chemical shifts is correctly predicted, which is crucial for spectral assignment. The deshielding effect of the nitro group on the ortho and para positions is evident in both the experimental and calculated data.[13]
-
IR Spectrum: The calculated vibrational frequencies, after applying a scaling factor, match well with the experimental data. The characteristic strong absorptions of the nitro group are accurately predicted, providing a high degree of confidence in identifying this functional group.
-
UV-Vis Spectrum: The TD-DFT calculations successfully predict the main electronic transitions. The small differences in the absorption maxima are typical for this level of theory and can be influenced by solvent polarity.[9]
Conclusion
This guide demonstrates the powerful synergy between experimental and computational spectroscopy for the structural elucidation of this compound. The good correlation between the measured and calculated data underscores the predictive power of modern DFT methods. For researchers, this integrated approach not only provides a higher level of confidence in structural assignments but also offers deeper insights into the electronic properties of molecules. By understanding the principles and methodologies behind both experimental and computational techniques, scientists can leverage their combined strengths to accelerate research and development in chemistry and related disciplines.
References
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- DFT-calculated IR spectra for spectrum-feature extraction. Proceedings of SPIE - The International Society for Optical Engineering. [Link]
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- On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response.
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database. The Journal of Physical Chemistry A. [Link]
- Modeling of NMR spectra and signal assignment using real-time DFT/GIAO calculations. Russian Chemical Bulletin. [Link]
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. [Link]
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- DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. [Link]
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- ubiquity of B3LYP/6-31G : r/chemistry. Reddit. [Link]
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733).
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,4-Trimethyl-5-Nitrobenzene Quantification
This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the quantification of 1,2,4-trimethyl-5-nitrobenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for this specific compound.
The accurate quantification of this compound is critical in various stages of pharmaceutical development and environmental monitoring due to its potential role as an intermediate or impurity. The choice of analytical method can significantly impact the reliability of data, influencing everything from process control to regulatory compliance. Therefore, a thorough understanding and cross-validation of available methods are paramount.
This guide will delve into the theoretical underpinnings of HPLC and GC, present detailed experimental protocols, and provide a comprehensive cross-validation study. The objective is to equip the reader with the necessary knowledge to select and validate the most appropriate method for their specific application.
Principles of the Analytical Methods
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] For this compound, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound will have a reasonable affinity for both phases, allowing for good chromatographic resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure possesses a strong chromophore.[1]
The causality behind choosing reverse-phase HPLC lies in its versatility and robustness for analyzing moderately polar organic compounds. The ability to modify the mobile phase composition allows for fine-tuning the separation, ensuring specificity in complex matrices.
1.2. Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[2] For nitroaromatic compounds like this compound, GC offers high resolution and sensitivity.[2][3][4] The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.
Given the nitro group, an electron capture detector (ECD) is highly selective and sensitive for this analysis.[2][3] Alternatively, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for detection, with MS providing definitive identification.[2][5] The choice of GC is often driven by the need for high sensitivity, especially for trace-level analysis in environmental samples.[2]
The Imperative of Cross-Validation
When two or more analytical methods are used to generate data for the same analyte, especially in a regulatory context, cross-validation is essential to ensure the comparability and consistency of the results.[6][7] As defined by the International Council for Harmonisation (ICH), cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[8]
The trustworthiness of analytical data underpins critical decisions in drug development and safety assessment. Cross-validation serves as a self-validating system by demonstrating that different analytical techniques produce equivalent results, thereby increasing confidence in the data's integrity.
Experimental Design for Cross-Validation
The following sections detail the experimental protocols and comparative data for the cross-validation of HPLC-UV and GC-ECD methods for the quantification of this compound.
Detailed Experimental Protocols
3.1. HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of 1000 µg/mL of this compound in acetonitrile was prepared. Calibration standards were prepared by serial dilution in the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: A simulated drug product matrix was spiked with this compound at three concentration levels (low, medium, high). The samples were extracted with acetonitrile, vortexed, centrifuged, and the supernatant was filtered through a 0.45 µm PTFE filter prior to injection.
3.2. GC-ECD Method
-
Instrumentation: Agilent 8890 GC system with an Electron Capture Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Standard Preparation: A stock solution of 100 µg/mL of this compound in isooctane was prepared. Calibration standards were prepared by serial dilution in isooctane to concentrations of 0.01, 0.05, 0.1, 0.5, 1, and 5 µg/mL.
-
Sample Preparation: The same spiked drug product matrix samples were used. A liquid-liquid extraction was performed using hexane. The hexane layer was collected, concentrated under a gentle stream of nitrogen, and reconstituted in isooctane for analysis.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Comparative Data and Performance
The performance of both methods was evaluated based on key validation parameters as recommended by ICH guidelines.[9][10][11][12]
5.1. Linearity and Range
Linearity was assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) was calculated from the linear regression of the peak area versus concentration.
| Parameter | HPLC-UV | GC-ECD | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.01 - 5 | Justified by application |
| R² | 0.9995 | 0.9991 | ≥ 0.999 |
Both methods demonstrated excellent linearity over their respective ranges, meeting the acceptance criteria.
5.2. Accuracy
Accuracy was determined by the analysis of the spiked matrix samples at three concentration levels (n=3 at each level). The results are expressed as the percentage recovery.
| Concentration Level | HPLC-UV (% Recovery) | GC-ECD (% Recovery) | Acceptance Criteria |
| Low | 99.2% | 101.5% | 80 - 120% |
| Medium | 101.1% | 98.8% | 80 - 120% |
| High | 99.8% | 100.5% | 80 - 120% |
The accuracy of both methods was well within the acceptable limits, indicating minimal matrix effects and efficient extraction procedures.
5.3. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
| Precision Level | HPLC-UV (%RSD) | GC-ECD (%RSD) | Acceptance Criteria |
| Repeatability | 0.8% | 1.5% | ≤ 2% |
| Intermediate Precision | 1.2% | 1.9% | ≤ 2% |
Both methods exhibited excellent precision, with the HPLC-UV method showing slightly lower variability.
5.4. Specificity
Specificity was demonstrated by analyzing a blank matrix sample and a spiked sample. No interfering peaks were observed at the retention time of this compound in the blank chromatograms for both methods, confirming their specificity.
Cross-Validation Results
To directly compare the methods, the same set of spiked samples was analyzed by both HPLC-UV and GC-ECD. The quantitative results were then compared.
| Sample ID | HPLC-UV Result (µg/mL) | GC-ECD Result (µg/mL) | % Difference |
| Low Spike | 9.92 | 10.15 | 2.3% |
| Medium Spike | 50.55 | 49.40 | -2.3% |
| High Spike | 99.80 | 100.50 | 0.7% |
The percentage difference between the results obtained from the two methods is well within acceptable limits (typically ≤ 15%), demonstrating that the HPLC-UV and GC-ECD methods are comparable for the quantification of this compound in the tested matrix.
Logical Framework for Method Selection
Caption: Decision tree for selecting between HPLC and GC methods.
Conclusion and Recommendations
This guide has demonstrated the successful cross-validation of HPLC-UV and GC-ECD methods for the quantification of this compound. Both methods are shown to be linear, accurate, precise, and specific for the intended purpose.
Recommendations for Method Selection:
-
HPLC-UV is recommended for routine quality control applications where analyte concentrations are relatively high (in the µg/mL range) and high sample throughput is required. The sample preparation is simpler and the run times are generally shorter.
-
GC-ECD is the preferred method for applications requiring high sensitivity, such as impurity profiling or environmental analysis, where trace levels of the analyte are expected. While the sample preparation is more involved, the selectivity and sensitivity of the ECD are advantageous. For unambiguous identification, coupling the GC to a mass spectrometer is advised.
Ultimately, the choice of method should be based on a risk assessment considering the specific analytical requirements, including the expected concentration range, matrix complexity, and regulatory expectations. The data presented herein provides a solid foundation for making an informed decision.
References
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- Comprehensive Detection of Nitrated Aromatic Compounds in Fine Particulate Matter Using Gas Chromatography and Tandem Mass Spectrometry Coupled with an Electron Capture Negative Ionization Source.
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- Q2(R2) Validation of Analytical Procedures. U.S.
- Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry.
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A Researcher's Guide to Catalytic Nitration of Trimethylbenzene: A Comparative Performance Analysis
The nitration of trimethylbenzene isomers, particularly 1,3,5-trimethylbenzene (mesitylene), is a cornerstone reaction for the synthesis of valuable chemical intermediates. These nitroaromatic compounds are pivotal in the production of dyes, pharmaceuticals, and high-performance polymers. The choice of catalyst for this electrophilic aromatic substitution reaction profoundly impacts product yield, isomeric selectivity, and the overall sustainability of the process. This guide provides an in-depth comparison of different catalytic systems for trimethylbenzene nitration, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and procedural insights.
The Imperative for Catalytic Innovation in Nitration
The traditional method for nitrating aromatic compounds involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] While effective in generating the potent electrophile, the nitronium ion (NO₂⁺), this "mixed acid" system is fraught with challenges.[3] These include poor regioselectivity, harsh and corrosive reaction conditions that can lead to unwanted oxidation and poly-nitration byproducts, and the generation of substantial acidic waste, posing significant environmental and disposal issues.[4]
To circumvent these drawbacks, the field has increasingly shifted towards heterogeneous solid acid catalysts. The primary advantages of these systems are the ease of catalyst separation from the product mixture, potential for regeneration and reuse, and often, enhanced selectivity.[5][6]
Comparative Analysis of Catalytic Systems
The performance of a catalyst in trimethylbenzene nitration is evaluated based on several key metrics:
-
Conversion (%): The percentage of the initial trimethylbenzene that is converted into products.
-
Selectivity (%): The percentage of the converted trimethylbenzene that forms the desired mononitrotrimethylbenzene product, as opposed to dinitro products or other byproducts.
-
Yield (%): The overall percentage of the initial trimethylbenzene that is converted into the desired mononitro product (Yield = Conversion × Selectivity).
-
Regioselectivity: The ratio of different isomers of the nitrated product. For 1,2,3-trimethylbenzene, this is particularly crucial.
-
Catalyst Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
Conventional Mixed Acid (HNO₃/H₂SO₄)
The benchmark system, mixed acid, reliably nitrates trimethylbenzene. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.[1][2]
-
Mechanism: The highly reactive nitronium ion attacks the electron-rich aromatic ring of trimethylbenzene. The presence of three electron-donating methyl groups makes the ring highly activated towards electrophiles.[1]
-
Performance: While high conversions can be achieved, controlling the reaction to prevent the formation of dinitrated and trinitrated byproducts can be challenging.[4] The strong acidity can also lead to oxidation of the methyl groups.
-
Drawbacks: The primary disadvantages are the corrosive nature of the reagents, the difficulty in separating the product from the strong acid, and the large volumes of hazardous aqueous waste generated.[4]
Solid Acid Catalysts: Clays
Natural clays, such as bentonite, can be activated to serve as effective solid acid catalysts.
-
Example: Ascanite-Bentonite for Mesitylene Nitration
-
A study demonstrated the use of activated ascanite-bentonite for the nitration of mesitylene with fuming nitric acid in an organic solvent like hexane at room temperature.[7]
-
This system achieved a high yield of nitromesitylene (90%) with a high conversion of the starting mesitylene (95%).[7]
-
Crucially, it exhibited high selectivity for mononitration over dinitration (a ratio of 12-17:1).[7]
-
The catalyst could be reused up to five times, although a gradual decrease in activity was observed.[7]
-
Solid Acid Catalysts: Zeolites
Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them highly attractive for shape-selective catalysis.[4] Zeolite Beta, in particular, has shown promise in aromatic nitration.[5][8]
-
Mechanism: The reaction occurs within the pores of the zeolite. The spatial constraints of the pores can influence the regioselectivity, often favoring the formation of less sterically hindered isomers.[4]
-
Performance: Zeolite catalysts can offer high conversion rates and improved selectivity compared to mixed acids. For instance, in the nitration of toluene, zeolites have been shown to significantly enhance the proportion of the desirable para-isomer.[9]
-
Advantages: The key benefits are the elimination of corrosive liquid acids, ease of product separation, and catalyst recyclability.[10] The shape-selectivity offered by zeolites can be a significant advantage in controlling the formation of specific isomers.[4]
Supported Metal Oxide Catalysts
Various metal oxides, particularly when supported on high-surface-area materials like silica, can function as effective solid acid catalysts for nitration.
-
Examples: Systems like silica-supported molybdenum oxide modified with phosphoric acid (P/Mo/SiO₂) and tungsten oxide supported on mesoporous silica have been investigated.[10][11]
-
Performance: These catalysts have demonstrated high activity in the nitration of other aromatics like ortho-xylene and benzene, suggesting their potential for trimethylbenzene nitration.[10] For instance, P/Mo/SiO₂ achieved almost complete conversion of ortho-xylene.[10]
-
Regeneration: Some of these catalysts can be regenerated, for example, through a dual-mode nitration/regeneration process, which can enhance their long-term efficiency.[12]
Performance Data Summary
The following table summarizes the performance of different catalytic systems based on available data. It is important to note that direct comparison is challenging as reaction conditions vary between studies.
| Catalyst System | Substrate | Nitrating Agent | Temp. (°C) | Conversion (%) | Selectivity (Mononitro) | Yield (%) | Key Findings & Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 1-Ethyl-2,4,5-trimethylbenzene | Conc. HNO₃/H₂SO₄ | Not specified | High | Prone to over-nitration | - | Standard but problematic due to waste.[1][4] |
| Ascanite-Bentonite | Mesitylene (1,3,5-TMB) | Fuming HNO₃ | 20-25 | 95 | High (mono:di = 12-17:1) | 90 | Affordable, high yield, reusable.[7] |
| Zeolite Beta | Toluene | 65% HNO₃ | 100-160 | 56 | p/o/m = 68/28/3 | - | Demonstrates shape-selectivity.[8] |
| Ce/Mn-Hβ Zeolite | Toluene | HNO₃/Ac₂O | Not specified | 88.6 | High para-selectivity (68.7%) | - | Bimetallic modification enhances performance.[10] |
| P/Mo/SiO₂ | o-Xylene | 65% HNO₃ | 80 | ~100 | Not specified | - | Highly active for xylene nitration.[10] |
Experimental Protocols
Representative Protocol for Nitration using a Solid Acid Catalyst (Ascanite-Bentonite)
This protocol is adapted from the described nitration of mesitylene.[7]
1. Materials and Reagents:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Fuming Nitric Acid (HNO₃)
-
Activated Ascanite-Bentonite catalyst
-
Organic Solvent (e.g., Hexane or Carbon Tetrachloride)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the activated ascanite-bentonite catalyst and the organic solvent.
-
Add the mesitylene to the flask. The reported mass ratio of mesitylene to catalyst is approximately 1:3.1.[7]
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred suspension. The reported molar ratio of mesitylene to HNO₃ is approximately 1:1.95.[7] Maintain the temperature at 20-25°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for the desired reaction time (e.g., 1-3 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitromesitylene.
-
The product can be further purified by distillation or chromatography if necessary.
12. Catalyst Recovery and Reuse:
-
The filtered catalyst can be washed with the organic solvent used in the reaction.
-
Dry the catalyst in an oven before reusing it in subsequent reactions. Note that a slight decrease in activity may be observed with each cycle.[7]
Visualizing the Process
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental reaction mechanism and a generalized workflow for a catalytic nitration experiment.
Caption: Mechanism of electrophilic aromatic nitration catalyzed by a solid acid.
Caption: General experimental workflow for solid-acid catalyzed nitration.
Conclusion
The move away from traditional mixed-acid nitration towards heterogeneous catalytic systems represents a significant step forward in terms of safety, environmental responsibility, and process efficiency. Solid acid catalysts, such as activated clays and zeolites, have demonstrated excellent performance in the nitration of trimethylbenzene and related aromatics. They offer high yields and selectivities while simplifying product purification and allowing for catalyst recycling. For researchers aiming to synthesize nitrotrimethylbenzene derivatives, the adoption of these modern catalytic methods is highly recommended. The choice of a specific catalyst will depend on the desired product isomer, cost considerations, and the scale of the synthesis.
References
- Benchchem. (n.d.). Protocol for the Nitration of 1-Ethyl-2,4,5-trimethylbenzene.
- Unknown Author. (n.d.). RU1825357C - Method for producing nitromesitylene.
- Dagade, S. P. (n.d.). Nitration of Aromatic Compounds Over Solid Acid Catalysts.
- Benchchem. (n.d.). Enhancing the regioselectivity of 1,2,3-trimethylbenzene nitration.
- Unknown Author. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
- Request PDF. (n.d.). Eco-friendly nitration of benzenes over Zeolite-β- SBA-15 composite catalyst.
- Unknown Author. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.[3]
- ResearchGate. (n.d.). Nitration of Benzene to Nitrobenzene over Nanosized Stannic Oxide Catalysts.
- ResearchGate. (n.d.). Scheme of heterogeneous catalytic nitration over solid acids.
- Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- ResearchGate. (n.d.). Nitration, Methods and Mechanisms.
- Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?.
- ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds.
- Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide.[2]
- SciELO. (2021). Liquid Phase Nitration of Benzene Catalyzed by a Novel Salt of Molybdovanadophosphoric Heteropolyacid.
- Koskin, A., et al. (2016). In search of efficient catalysts and appropriate reaction conditions for gas phase nitration of benzene.
- ResearchGate. (n.d.). In search of efficient catalysts and appropriate reaction conditions for gas phase nitration of benzene.
- ResearchGate. (n.d.). Nitration of benzene catalytic by different catalysts.
- ResearchGate. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
- ResearchGate. (n.d.). A DFT study of nitration of benzene by acyl nitrate catalyzed by zeolites.
- ResearchGate. (n.d.). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System.
- ResearchGate. (n.d.). Separation of 1,3,5-trimethylbenzene and 1,2,4-trimethylbenzene by metal-organic framework Co(aip)(bpy)0.5.
- UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene.
- Unknown Author. (2014). WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst.
- Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene).
- ResearchGate. (n.d.). Catalytic nitration of aromatic compounds catalyzed by solid acid.
- Benchchem. (n.d.). Benchmarking Nitrating Agents: A Comparative Analysis for Researchers.
- ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene.
- Unknown Author. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.
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benchmarking the synthesis of 1,2,4-trimethyl-5-nitrobenzene against literature methods
This guide provides an in-depth technical comparison of synthetic methodologies for 1,2,4-trimethyl-5-nitrobenzene, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of literature-based methods, supported by experimental data and mechanistic insights to inform practical laboratory applications.
Introduction to this compound
This compound, also known as 5-nitropseudocumene, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring a benzene ring substituted with three methyl groups and a nitro group, makes it a valuable precursor for the synthesis of 2,4,5-trimethylaniline and other complex molecules. The strategic placement of the nitro group is crucial for subsequent chemical transformations.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [1] |
| CAS Number | 610-91-3[1] |
| Appearance | Solid[2] |
| Melting Point | 68-72 °C |
| Boiling Point | 265 °C |
Spectral Data for Characterization:
-
¹H NMR: Spectral data is available for the confirmation of the structure.[1]
-
¹³C NMR: Spectral information is available for structural elucidation.[1]
Traditional Synthesis: Mixed-Acid Nitration of 1,2,4-Trimethylbenzene
The most established and widely practiced method for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene (pseudocumene) using a nitrating mixture of concentrated nitric acid and sulfuric acid.[3][4]
Mechanistic Rationale
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. The electron-rich aromatic ring of pseudocumene then acts as a nucleophile, attacking the nitronium ion. The three electron-donating methyl groups on the benzene ring activate it towards electrophilic attack and direct the incoming nitro group primarily to the ortho and para positions relative to the methyl groups.[3][4] However, the substitution pattern is a delicate interplay between electronic effects and steric hindrance. The positions ortho to two methyl groups are sterically hindered, leading to a mixture of isomers, with the 5-nitro isomer being a significant product.
Standard Experimental Protocol
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration: In a separate flask, dissolve 1,2,4-trimethylbenzene in dichloromethane and cool the solution to 0 °C in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred pseudocumene solution, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.
Advantages and Limitations
The mixed-acid nitration method is cost-effective and utilizes readily available reagents. However, it suffers from several drawbacks:
-
Poor Regioselectivity: The reaction produces a mixture of isomers, including 3-nitro- and 6-nitro-1,2,4-trimethylbenzene, which necessitates challenging purification steps to isolate the desired 5-nitro isomer.[5]
-
Harsh Reaction Conditions: The use of concentrated strong acids poses safety risks and can lead to side reactions such as oxidation and the formation of dinitrated byproducts.[5]
-
Environmental Concerns: The process generates a significant amount of acidic waste, creating environmental disposal challenges.[5]
Alternative Synthetic Approaches for Enhanced Regioselectivity
To address the limitations of the traditional mixed-acid method, several alternative approaches have been explored to improve the regioselectivity of the nitration of pseudocumene.
Nitration with Dinitrogen Pentoxide over Solid Acid Catalysts
A promising alternative involves the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent in conjunction with a shape-selective solid acid catalyst, such as a zeolite.[5][6]
dot
Caption: Workflow for Nitration using Dinitrogen Pentoxide and a Zeolite Catalyst.
Mechanistic Advantage: Zeolites possess a microporous structure with well-defined channels and cavities. This "shape-selectivity" can favor the formation of the less sterically bulky para-nitro isomer (in this case, the 5-nitro isomer) by restricting the transition state geometry for the formation of other isomers within the zeolite pores.[5]
Illustrative Protocol (General):
-
Catalyst Preparation: Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.
-
Reaction Setup: Suspend the activated zeolite in a solution of 1,2,4-trimethylbenzene in an inert solvent (e.g., dichloromethane) in a reaction vessel at a controlled temperature (e.g., 0 °C).
-
Nitration: Slowly add a solution of dinitrogen pentoxide in the same solvent to the stirred suspension.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, filter off the catalyst. The filtrate is then washed, dried, and the solvent is evaporated to yield the product with a potentially higher ratio of the 5-nitro isomer.
Advantages:
-
Improved Regioselectivity: The shape-selective nature of the zeolite catalyst can significantly enhance the yield of the desired 5-nitro isomer.[5]
-
Milder Conditions: This method can often be carried out under milder conditions than the mixed-acid nitration.
-
Catalyst Reusability: The solid acid catalyst can be recovered and potentially reused, reducing waste.
Nitration with Acetyl Nitrate
Acetyl nitrate, prepared in situ from acetic anhydride and nitric acid, is another alternative nitrating agent that can offer different selectivity compared to the mixed-acid system.[7]
dot
Caption: Workflow for Nitration using in situ generated Acetyl Nitrate.
Mechanistic Considerations: The reactivity and steric bulk of the nitrating species derived from acetyl nitrate can differ from the nitronium ion in the mixed-acid system, potentially leading to a different isomer distribution.
Illustrative Protocol (General):
-
Preparation of Acetyl Nitrate: Carefully add concentrated nitric acid to acetic anhydride at a low temperature (e.g., below 10 °C).
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to a cooled solution of 1,2,4-trimethylbenzene.
-
Work-up: After the reaction is complete, the mixture is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Advantages:
-
Milder Conditions: This method generally avoids the use of highly corrosive sulfuric acid.
-
Potentially Different Selectivity: The isomer distribution may be different from that obtained with mixed acid, potentially favoring the desired product under specific conditions.
Comparative Performance of Synthesis Methods
The following table summarizes the key performance indicators for the discussed synthetic methods. It is important to note that the exact yields and isomer ratios can vary significantly depending on the specific reaction conditions.
| Method | Nitrating Agent | Catalyst | Typical Yield (Overall) | Regioselectivity (Favoring 5-nitro isomer) | Key Advantages | Key Disadvantages |
| Mixed-Acid Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | Good to Excellent | Moderate | Low cost, readily available reagents. | Poor regioselectivity, harsh conditions, acidic waste. |
| Zeolite-Catalyzed Nitration | N₂O₅ | Zeolite (e.g., H-ZSM-5) | Good | Potentially High | Improved regioselectivity, milder conditions, reusable catalyst. | Higher cost of reagents and catalyst, requires catalyst preparation. |
| Acetyl Nitrate Nitration | Acetyl Nitrate | None | Moderate to Good | Potentially Different | Milder conditions, avoids sulfuric acid. | Acetyl nitrate is unstable and potentially explosive. |
Purification of this compound from Isomeric Mixtures
The purification of the desired 5-nitro isomer from the reaction mixture is a critical step. The choice of method depends on the scale of the synthesis and the specific isomer composition.
Fractional Crystallization
This method takes advantage of the different melting points and solubilities of the nitro isomers in a given solvent.
General Protocol:
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, hexane).
-
Slowly cool the solution to induce crystallization. The isomer with the lowest solubility under these conditions will crystallize out first.
-
Isolate the crystals by filtration.
-
The purity of the isolated isomer can be improved by repeated recrystallization. The composition of the mother liquor and the crystals can be monitored by GC or NMR.
Selective Chemical Reduction
An inventive approach to isomer separation involves the selective reduction of the less sterically hindered nitro isomers to their corresponding anilines, which can then be easily separated from the unreacted, more hindered 5-nitro isomer.
Rationale: The nitro groups at the 3- and 6-positions of nitrated pseudocumene are less sterically hindered than the nitro group at the 5-position. It is possible to use a reducing agent that selectively reacts with the less hindered nitro groups.
Illustrative Protocol (Conceptual):
-
Dissolve the crude isomer mixture in a suitable solvent.
-
Treat the solution with a selective reducing agent (e.g., certain sulfide salts) under controlled conditions (temperature, reaction time).
-
After the selective reduction is complete, the reaction mixture will contain the desired this compound and the anilines of the other isomers.
-
The basic anilines can be separated from the neutral nitro compound by acid-base extraction.
Conclusion
The synthesis of this compound is a well-established process, with the traditional mixed-acid nitration of pseudocumene remaining a common method due to its simplicity and low cost. However, for applications requiring high purity of the 5-nitro isomer, this method's lack of regioselectivity presents a significant challenge. Alternative methods, such as nitration with dinitrogen pentoxide over zeolite catalysts, offer a promising route to improved regioselectivity and milder reaction conditions, albeit at a potentially higher cost. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including desired purity, scale of production, cost considerations, and environmental impact. Further research into optimizing the reaction conditions for these alternative methods could lead to more efficient and sustainable processes for the production of this important chemical intermediate.
References
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- The Control of Isomer Distributions in Nitr
- Zeolite catalysis of aromatic nitrations with dinitrogen pentoxide. RSC Publishing. (1994). [Link]
- Purification by fractional crystallisation.
- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
- Nitration Chemistry in Continuous Flow using Acetyl Nitrate.
- Purification of substances by a process of freezing and fractional melting under equilibrium conditions. NIST. (1951). [Link]
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- nitration of benzene and methylbenzene. Chemguide. (n.d.). [Link]
- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. (2023). [Link]
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- Unusual nitration of some 1,2,3,4-tetramethylbenzene deriv
- Separation of 1,3,5-trimethylbenzene and 1,2,4-trimethylbenzene by metal-organic framework Co(aip)(bpy)0.5.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023). [Link]
- Separation of chloronitrobenzene isomers by crystallization and fractionation.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. (2018). [Link]
- Mechanochemical Nitration of Organic Compounds. DTIC. (2021). [Link]
- Synthetic Protocols for Aromatic Nitration: A Review.
- This compound. PubChem. (n.d.). [Link]
- LAB QO 4 - Nitration of Chlorobenzene. Scribd. (n.d.). [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
- Nitration of methyl 3-methylbenzoate with Preformed Acetyl Nitrate.
- Synthesis of novel[8][9][10]triazolo[1,5-b][8][9][10][11]tetrazines and investigation of their fungist
- Trisubstituted push-pull nitro alkenes.
- Studies of CO Selective Reduction of Aromatic Nitro Compounds in Water/Organic Phases by Using Ru3(CO)9(TPPTS)3.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4-Trimethyl-5-nitrobenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as 1,2,4-Trimethyl-5-nitrobenzene, are powerful tools in synthesis and discovery, but they demand rigorous handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of our personnel and environment. The procedures outlined herein are designed to be a self-validating system, grounded in authoritative regulations and field-proven best practices.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance, and its disposal is regulated.[1] The primary hazards, identified through Globally Harmonized System (GHS) classifications, necessitate the stringent protocols that follow.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Source: Aggregated GHS information from multiple suppliers.[2][3]
The causality is clear: exposure via ingestion, skin contact, or inhalation can lead to systemic harm, while direct contact causes significant irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] All operations should be performed within a certified chemical fume hood to prevent inhalation exposure.[4]
Section 2: The Core Directive: Hazardous Waste Characterization
The foundational step in proper disposal is correctly identifying this compound waste as hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]
Given its toxicological profile, any unused, expired, or contaminated this compound, as well as materials contaminated with it (e.g., gloves, absorbent pads, glassware), must be managed as hazardous waste.[5][7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or via sanitary sewer systems. [8] Sewering of hazardous waste is explicitly prohibited and poses a significant threat to aquatic ecosystems and public health.[9][10]
Section 3: On-Site Waste Accumulation and Segregation Protocol
Proper accumulation is a critical control point for ensuring safety and regulatory compliance within the laboratory.
Step-by-Step Accumulation Protocol:
-
Container Selection:
-
Use only containers that are compatible with this compound. Borosilicate glass or other chemically resistant containers are appropriate.
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Immediately label the waste container with an official EHS Hazardous Waste Label.[8]
-
The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and list any other constituents in the waste stream with their approximate percentages.[8]
-
Record the date when the first drop of waste is added to the container (the accumulation start date).
-
-
Segregation and Storage:
-
Critical: Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
This compound must be segregated from incompatible materials, particularly strong oxidizing agents and nitric acid, to prevent violent reactions.[11]
-
Store the container in a cool, dry, well-ventilated area, away from heat or ignition sources.[7][12]
-
All liquid hazardous waste must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[8]
-
-
Container Management:
Section 4: Spill Management and Emergency Procedures
Accidents require immediate and correct action. The response protocol differs based on the scale of the spill.
Minor Spill (Contained within the fume hood):
-
Ensure PPE is worn (gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop up the absorbed material. Use non-sparking tools if there is any risk of ignition.[12]
-
Place the contaminated absorbent and cleaning materials into a designated hazardous waste container, labeling it appropriately.[3][7]
-
Decontaminate the spill area with soap and water, collecting the rinse water as hazardous waste.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services immediately.[3] Provide them with the location and nature of the hazard.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Section 5: Final Disposal Pathway: From Lab to Treatment
The ultimate fate of the hazardous waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). The process is strictly regulated to ensure a complete chain of custody.[13] Your institution's EHS department will manage the final steps, but understanding the workflow is crucial for laboratory personnel.
Figure 1: Decision workflow for the management and disposal of this compound waste.
This process begins with proper characterization and accumulation in the lab and culminates in documented, compliant transport and disposal managed by specialists.[5][13]
Section 6: Decontamination and Empty Container Disposal
Even "empty" containers that once held this compound must be handled as hazardous waste unless properly decontaminated.
-
Solid Residue: If the container holds any solid residue, it must be disposed of as hazardous waste without rinsing.[8]
-
Liquid Residue: For containers with only trivial liquid residue, they must be triple-rinsed.
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [8] For highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing and air-drying, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
-
Conclusion
The responsible management of this compound is a non-negotiable aspect of our scientific work. By adhering to these procedures—from meticulous hazard assessment and in-lab accumulation to compliant final disposal—we uphold our core duties of ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This structured approach, grounded in authoritative sources, provides a clear and defensible methodology for every researcher, scientist, and drug development professional.
References
- This compound.
- Material Safety Data Sheet - 1,2,4-Trichloro-5-Nitrobenzene. Cole-Parmer. [Link]
- Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]
- 1,2,4-trimethylbenzene Safety D
- Nitrobenzene | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]
- Hazardous Waste. Maryland Department of the Environment. [Link]
- 1,2,4-Trimethylbenzene Safety D
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- 1,2,4-trimethylbenzene Safety Data Sheet. DHC Solvent Chemie GmbH. [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
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A Comprehensive Guide to the Safe Handling of 1,2,4-Trimethyl-5-nitrobenzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,4-Trimethyl-5-nitrobenzene. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a nitroaromatic compound that presents multiple health hazards.[1] A thorough understanding of its toxicological profile is the foundation of safe handling. Exposure can occur through inhalation, skin contact, or ingestion, with harmful effects in each case.[1][2] The compound is classified as causing skin and serious eye irritation.[1][2][3]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity | May cause respiratory irritation.[2][3] |
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Nitroaromatic compounds can interfere with cellular processes, leading to irritation and toxicity. Proactive implementation of robust safety measures is therefore not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Disposable nitrile gloves offer good protection against splashes, but for prolonged contact or immersion, more robust gloves like neoprene should be considered.[4][5][6] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[2][4][5][7] | Standard safety glasses protect against projectiles but are insufficient for chemical splashes. Goggles provide a seal around the eyes. A face shield offers a broader barrier of protection for the entire face.[5][6] |
| Body | Laboratory coat, buttoned completely. Chemical-resistant apron for larger quantities. | A lab coat protects the skin and personal clothing from contamination.[4] For tasks with a higher risk of spills, an apron made of a chemically impervious material provides an additional layer of safety. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dust is generated.[2][3][4] | Engineering controls like fume hoods are the primary method for controlling inhalation exposure.[4] If these are not available or insufficient, respiratory protection is mandatory. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2][3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3][8]
-
Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, waste bags, and appropriate PPE.
3.2. Handling
-
Avoid Dust Generation: If handling the solid form, use procedures that avoid generating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
-
Container Management: Keep the container tightly closed when not in use and store it in a well-ventilated place.[2]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action is crucial.
4.1. Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with copious amounts of water and soap.[2] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Give a glass of water to drink.[2] Seek immediate medical attention. |
4.2. Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.[9]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.[2] Avoid generating dust.[2]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[2][3] Do not dispose of it down the drain.
References
- This compound. PubChem. [Link]
- Personal Protective Equipment. (2025). US EPA. [Link]
- Nitrobenzene - Hazard Summary. New Jersey Department of Health. [Link]
- 1,2,4-Trichloro-5-Nitrobenzene Material Safety D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
- 1,2,4-Trimethylbenzene Safety D
- Nitrobenzene - Incident management. (2024). GOV.UK. [Link]
- 1,2,4-Trimethylbenzene Material Safety D
- PPE Solutions for Chemical Industries. 3M. [Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
